9-Anthracenylmethyl acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
anthracen-9-ylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLSGZRALKDNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398944 | |
| Record name | 9-Anthracenylmethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31645-34-8 | |
| Record name | 9-Anthracenylmethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Anthracene Moiety in Polymer Science
An In-depth Technical Guide to the Synthesis and Characterization of 9-Anthracenylmethyl Acrylate
This compound is a fluorescent monomer that serves as a critical building block in the development of advanced functional polymers. Its structure uniquely combines the polymerizable acrylate group with the photophysically active anthracene core. The anthracene unit, a polycyclic aromatic hydrocarbon, imparts valuable properties to materials, including strong UV absorption, blue fluorescence, and the ability to undergo reversible [4+4] photocycloaddition reactions.[1][2] This photoreactivity is the foundation for creating self-healing materials, photoresponsive hydrogels, and materials for optical data storage.[3]
Polymers derived from this compound and its analogues are utilized in a wide array of high-technology applications. These include serving as fluorescent sensors, active components in organic light-emitting diodes (OLEDs), and as binders for advanced battery materials.[4][5][6] This guide, intended for researchers and professionals in chemistry and materials science, provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounding experimental protocols in mechanistic understanding.
Part 1: Synthesis of this compound
The most common and efficient method for synthesizing this compound is the esterification of 9-anthracenemethanol with acryloyl chloride.[7][8] This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism and Rationale
The core of the synthesis is the reaction between the hydroxyl group (-OH) of 9-anthracenemethanol, which acts as a nucleophile, and the electrophilic carbonyl carbon of acryloyl chloride. The reaction produces the desired ester and hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent unwanted side reactions, a tertiary amine base, such as triethylamine (Et₃N) or pyridine, is used.[9][10] The base serves a crucial role as an acid scavenger, neutralizing the HCl as it is formed. This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and also prevents potential acid-catalyzed degradation of the product.
The reaction is typically conducted at a low temperature (0 °C) during the initial addition of the highly reactive acryloyl chloride. This is a critical control measure to manage the exothermic nature of the reaction, thereby minimizing the formation of byproducts and ensuring a higher yield of the target molecule.[9][11]
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a synthesized methodology based on established procedures.[9][10][11]
Materials and Equipment:
-
9-Anthracenemethanol
-
Acryloyl Chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Diethyl ether
-
Methanol
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the flask, dissolve 9-anthracenemethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF. Cool the resulting solution to 0 °C using an ice-water bath.[9]
-
Reaction: Add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[9]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1 to 24 hours, monitoring its progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Upon completion, add water to the reaction flask to quench any remaining acryloyl chloride.[9] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.[9][10]
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine (to begin the drying process).[9]
-
Drying and Concentration: Dry the washed organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.[11]
-
Purification: Purify the crude solid by recrystallization from methanol or ethanol.[9][11] The pure product is typically obtained as pale yellow microcrystals.[11]
-
Final Steps: Filter the recrystallized product, wash with a small amount of cold methanol, and dry under vacuum. A typical yield after purification is in the range of 80-90%.[10]
Part 2: Characterization of this compound
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques is employed for this purpose, each providing unique structural information.
Characterization Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. aminer.org [aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. What are the emerging applications of anthracene? - Blog [zbwhr.com]
- 5. 9-Anthracenylmethyl methacrylate from SPECIFIC POLYMERS [specificpolymers.com]
- 6. 9-Anthracenylmethyl methacrylate CAS-No-31645-35-9 - Career Henan Chemical Co. [coreychem.com]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. Synthesis routes of 9-Anthracenylmethyl methacrylate [benchchem.com]
- 10. FR2791056A1 - ANTHRACENYLMETHYL (METH) ACRYLATES, POLYMERS FOR THEIR PREPARATION AND ANTI-REFLECTIVE COATINGS CONTAINING THEM - Google Patents [patents.google.com]
- 11. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the UV-Vis Absorption Spectrum of 9-Anthracenylmethyl Acrylate
Introduction: The Anthracene Chromophore in a Functionalized Monomer
9-Anthracenylmethyl acrylate (9-AMA) is a fluorescent monomer that integrates the distinct photophysical properties of the anthracene moiety with the reactive potential of an acrylate group. This unique combination makes it a valuable building block in materials science for creating photoreactive and fluorescent polymers.[1] The core of its optical behavior lies within the anthracene unit, a polycyclic aromatic hydrocarbon (PAH) renowned for its characteristic absorption and emission properties.[2][3] A thorough understanding of its interaction with ultraviolet and visible light, as quantified by its UV-Vis absorption spectrum, is paramount for its effective application in areas such as photosensitive materials, fluorescent probes, and drug delivery systems.[4][5]
This guide provides a detailed examination of the UV-Vis absorption characteristics of 9-AMA. We will delve into the theoretical underpinnings of its spectral features, present a validated protocol for accurate spectral acquisition, discuss critical environmental influences, and highlight potential photochemical side reactions that every researcher must consider for data integrity.
The Electronic Signature: Understanding the 9-AMA Absorption Spectrum
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the anthracene core. The spectrum is typically characterized by two main regions:
-
A High-Energy Band (S₀ → S₂): An intense absorption peak is observed in the short-wavelength UV region, typically around 250-255 nm.[6][7] This band corresponds to the S₀ → S₂ electronic transition (the ¹Bₐᵤ ← ¹A₁₉ transition in the parent anthracene molecule) and exhibits a high molar absorptivity.
-
Vibronic Fine Structure (S₀ → S₁): A series of well-resolved, weaker absorption bands appear in the longer wavelength UV region, generally between 330 nm and 400 nm.[8][9] This distinct pattern is the hallmark of the anthracene chromophore and arises from the S₀ → S₁ (the ¹Lₐ ← ¹A₁₉ transition) electronic transition. The multiple peaks are not separate electronic transitions but represent transitions from the ground electronic state's lowest vibrational level to various vibrational levels within the first excited electronic state (S₁). This phenomenon is known as a vibronic progression.[10][11]
The persistence of this vibronic structure is indicative of the rigid, planar nature of the anthracene ring system.[3] The substitution at the 9-position with the methyl acrylate group causes minor shifts in the peak positions compared to unsubstituted anthracene but does not fundamentally alter the characteristic spectral shape.[9]
References
- 1. polysciences.com [polysciences.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. 丙烯酸-9-蒽甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12201B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Isomer-specific vibronic structure of the 9-, 1-, and 2-anthracenyl radicals via slow photoelectron velocity-map imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescence Emission Spectrum of Poly(9-anthracenylmethyl acrylate)
Foreword: The Unique Photophysical Landscape of Anthracene-Based Polymers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular probes and carriers is paramount. Poly(9-anthracenylmethyl acrylate) (PAMA), a polymer distinguished by its pendant anthracene groups, offers a fascinating and highly sensitive fluorescent signature that can be leveraged in a multitude of applications, from chemical sensing to monitoring drug delivery kinetics. The anthracene moiety, a well-studied fluorophore, exhibits a complex and informative fluorescence emission spectrum when incorporated into a polymer backbone. This guide provides a comprehensive exploration of the synthesis, photophysical principles, and practical analysis of the fluorescence emission spectrum of PAMA. We will delve into the causality behind experimental choices and provide robust protocols to ensure the generation of reliable and reproducible data.
Foundational Principles: Monomer and Excimer Fluorescence
The fluorescence spectrum of PAMA is typically characterized by two distinct emission bands: a structured, higher-energy band corresponding to the emission from isolated, electronically excited anthracene moieties (monomer fluorescence), and a broad, structureless, lower-energy band attributed to the emission from excited-state dimers, known as excimers.[1][2]
An excimer is formed when an excited-state fluorophore interacts with a ground-state fluorophore of the same species. In the case of PAMA, this interaction is facilitated by the close proximity of anthracene groups along the polymer chain or between adjacent chains, particularly at higher concentrations. The formation of an excimer is a dynamic process that is highly dependent on the local environment and the conformational flexibility of the polymer.
The ratio of the intensity of the excimer emission to that of the monomer emission (Ie/Im) is a powerful indicator of the degree of interaction between the anthracene units and, by extension, the polymer's conformation and its interaction with the surrounding medium.
Synthesis of Poly(this compound)
A reliable and reproducible synthesis of PAMA is the cornerstone of any subsequent photophysical study. The process begins with the synthesis of the this compound monomer, followed by its polymerization.
Monomer Synthesis: this compound
The synthesis of this compound is typically achieved through the esterification of 9-anthracenemethanol with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[3][4]
Experimental Protocol: Synthesis of this compound [3]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 9-anthracenemethanol and triethylamine in anhydrous dichloromethane (DCM).
-
Acylation: Cool the solution in an ice bath and add acryloyl chloride dropwise with continuous stirring.
-
Reaction Progression: Allow the reaction to proceed at room temperature for several hours after the addition is complete.
-
Workup: Wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Polymerization of this compound
The polymerization of this compound can be carried out using various techniques, with free-radical polymerization being a common and accessible method.[5]
Experimental Protocol: Free-Radical Polymerization of this compound
-
Reaction Mixture: In a Schlenk flask, dissolve the this compound monomer and a free-radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like toluene or dimethylformamide (DMF).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under a nitrogen atmosphere and stir for a predetermined time to achieve the desired molecular weight.
-
Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, redissolved in a minimal amount of a good solvent (e.g., THF), and reprecipitated. This process is repeated to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
The Photophysical Core: Understanding the Fluorescence Emission Spectrum
The fluorescence emission spectrum of PAMA is a window into the nanoscale environment of the anthracene fluorophores. The key features to analyze are the positions of the monomer and excimer emission maxima and their relative intensities.
Monomer Emission
In dilute solutions, where the polymer chains are well-separated and the anthracene moieties are isolated, the fluorescence spectrum is dominated by the characteristic structured emission of the anthracene monomer. This emission typically appears in the violet-blue region of the spectrum, with vibronic peaks around 400-450 nm.[6][7]
Excimer Emission and its Influencing Factors
As the concentration of PAMA increases, or in solvents that promote polymer chain collapse, the probability of excimer formation rises. This results in the appearance of a broad, red-shifted emission band, typically centered around 480-550 nm. The intensity of this excimer band is a sensitive probe of several factors:
-
Concentration: Higher concentrations increase the likelihood of intermolecular interactions, leading to a more pronounced excimer emission.
-
Solvent Quality: In a "good" solvent, the polymer chains are extended, minimizing interactions between anthracene groups and favoring monomer emission. In a "poor" solvent, the chains collapse, bringing the anthracene moieties into close proximity and enhancing excimer formation.
-
Temperature: Increasing the temperature can increase the rate of conformational changes in the polymer chain, which can affect the rate of excimer formation. However, at very high temperatures, the excimer can become unstable and dissociate back to the excited monomer.
The Kinetics of Excimer Formation: The Birks Scheme
The dynamic equilibrium between the excited monomer (M) and the excimer (D) can be described by the Birks kinetic scheme.[8][9][10] This model provides a framework for understanding the rates of the various photophysical processes involved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12201B [pubs.rsc.org]
- 4. chembk.com [chembk.com]
- 5. asianpubs.org [asianpubs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. web.ist.utl.pt [web.ist.utl.pt]
Navigating the Photophysical Landscape of 9-Anthracenylmethyl Acrylate: A Technical Guide to Quantum Yield and Fluorescence Lifetime
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Significance of 9-AMA in Polymer and Materials Science
9-Anthracenylmethyl acrylate is a bifunctional molecule featuring a fluorescent anthracene core and a reactive acrylate group.[1] This unique structure allows for its incorporation into polymer chains through various polymerization techniques, thereby imparting the characteristic fluorescence of the anthracene moiety to the resulting macromolecule.[1] The applications of such fluorescent polymers are diverse, ranging from light-emitting materials and photocurable resins to stimuli-responsive materials and fluorescent tracking in biological systems.[2][3]
The efficiency of these applications is directly linked to the photophysical characteristics of the incorporated fluorophore. The fluorescence quantum yield (Φf) , defined as the ratio of emitted photons to absorbed photons, dictates the brightness of the fluorescence.[4] A high quantum yield is desirable for applications requiring strong emission, such as in fluorescent probes and light-emitting diodes. The fluorescence lifetime (τf) , the average time a molecule remains in its excited state before returning to the ground state via fluorescence, is a critical parameter for applications in sensing and dynamic studies, as it can be sensitive to the local environment of the fluorophore.
Theoretical Framework: Understanding Quantum Yield and Fluorescence Lifetime
The photophysical behavior of a molecule like 9-AMA is governed by the transitions between its electronic energy states, often visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). From the lowest excited singlet state (S₁), the molecule can return to the ground state through several pathways:
-
Fluorescence: Radiative decay with the emission of a photon.
-
Internal Conversion: Non-radiative decay to a lower electronic state of the same spin multiplicity.
-
Intersystem Crossing: Non-radiative transition to a triplet state (T₁).
-
Quenching: Non-radiative de-excitation through interaction with other molecules (quenchers).
The quantum yield is a measure of the efficiency of the fluorescence process relative to all other de-excitation pathways. The fluorescence lifetime is inversely proportional to the sum of the rate constants of all de-excitation processes.
Comparative Photophysical Data of 9-Substituted Anthracene Derivatives
Due to the absence of specific published data for 9-AMA, a comparative analysis of well-characterized, structurally analogous compounds is presented. This data, summarized in the tables below, provides a valuable benchmark for estimating the photophysical properties of 9-AMA. The selected compounds are anthracene, 9-methylanthracene, and 9-anthracenemethanol. The primary difference between these and 9-AMA is the substituent at the 9-position of the anthracene core. It is reasonable to assume that the electronic influence of the methyl acrylate group in 9-AMA on the anthracene chromophore is modest, with its primary role being to provide a reactive site for polymerization.
Table 1: Absorption and Emission Maxima of Anthracene and its Derivatives in Various Solvents [4]
| Compound | Solvent | Absorption Max. (λ_abs) (nm) | Emission Max. (λ_em) (nm) |
| Anthracene | Cyclohexane | 356, 375 | 381, 403, 427 |
| Ethanol | 357, 376 | 382, 404, 428 | |
| Acetonitrile | 356, 375 | 382, 404, 428 | |
| 9-Methylanthracene | Cyclohexane | 366, 385 | 390, 413, 437 |
| Ethanol | 366, 385 | 391, 414, 438 | |
| Acetonitrile | 366, 385 | 391, 414, 438 | |
| 9-Anthracenemethanol | - | - | - |
Note: Specific absorption and emission maxima for 9-anthracenemethanol were not found in the aggregated search results, but its behavior is expected to be similar to 9-methylanthracene.
Table 2: Fluorescence Quantum Yields and Lifetimes of Anthracene and 9-Methylanthracene in Various Solvents [4]
| Compound | Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Anthracene | Cyclohexane | 0.27 | 4.9 |
| Ethanol | 0.27 | 4.1 | |
| Acetonitrile | 0.30 | 4.6 | |
| 9-Methylanthracene | Cyclohexane | 0.35 | 5.2 |
| Ethanol | 0.34 | 4.5 | |
| Acetonitrile | 0.38 | 5.0 |
Analysis and Estimation for 9-AMA:
Based on the data above, we can infer the following for 9-AMA:
-
Absorption and Emission: The absorption and emission spectra of 9-AMA are expected to be very similar to those of 9-methylanthracene, with absorption maxima around 365-385 nm and emission maxima in the range of 390-440 nm, exhibiting the characteristic vibronic structure of the anthracene core.
-
Quantum Yield: The quantum yield of 9-AMA is likely to be in the range of 0.30 to 0.40 in common organic solvents. The acrylate group is not expected to be a significant quenching moiety, and its electronic effect on the anthracene π-system is minimal.
-
Fluorescence Lifetime: The fluorescence lifetime of 9-AMA is anticipated to be in the range of 4 to 6 ns in deoxygenated solutions.
It is crucial to note that these are estimations. The actual values for 9-AMA may vary, and experimental verification is strongly recommended.
Experimental Determination of Quantum Yield and Fluorescence Lifetime
To obtain accurate and reliable data for 9-AMA, direct experimental measurement is essential. The following sections provide detailed protocols for these determinations.
Determination of Relative Fluorescence Quantum Yield
The relative method, which compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield, is a widely used and accessible technique.[4]
Diagram 1: Workflow for Relative Quantum Yield Determination
Caption: Workflow for determining the relative fluorescence quantum yield.
Step-by-Step Protocol:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to 9-AMA. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or anthracene in cyclohexane (Φf = 0.27) are common choices.
-
Preparation of Solutions:
-
Prepare a stock solution of 9-AMA in the desired solvent.
-
Prepare a series of dilutions with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.
-
Prepare a similar series of dilutions for the quantum yield standard.
-
-
Absorbance Measurements: Record the absorbance spectrum of each solution using a UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution.
-
It is critical to use the same excitation wavelength, excitation and emission slit widths, and detector settings for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both 9-AMA and the standard.
-
The relationship should be linear in this dilute regime. Determine the slope (gradient) of each line.
-
The quantum yield of 9-AMA (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).
-
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the nanosecond range.
Diagram 2: Schematic of a TCSPC Experiment
Caption: Simplified schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of 9-AMA in the chosen solvent. The solution should be deoxygenated by bubbling with nitrogen or argon to minimize quenching by molecular oxygen.
-
Instrumental Setup:
-
Use a pulsed light source (e.g., a picosecond diode laser or a mode-locked laser) with a wavelength that is strongly absorbed by 9-AMA.
-
The fluorescence emission is collected at 90 degrees and passed through a monochromator to select the desired emission wavelength.
-
A high-speed single-photon detector, such as a microchannel plate photomultiplier tube (MCP-PMT), is used to detect the emitted photons.
-
-
Data Acquisition:
-
For each excitation pulse, the time difference between the pulse (start signal) and the detection of the first fluorescence photon (stop signal) is measured by a Time-to-Amplitude Converter (TAC).
-
The TAC output is digitized and stored in a Multichannel Analyzer (MCA), which builds up a histogram of the photon arrival times. This histogram represents the fluorescence decay profile.
-
-
Data Analysis:
-
The measured decay is a convolution of the true fluorescence decay and the instrument response function (IRF). The IRF is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer) in place of the sample.
-
The fluorescence decay data is fitted to an exponential decay model (or a sum of exponentials if the decay is complex) using deconvolution software. The fitting procedure yields the fluorescence lifetime(s).
-
Factors Influencing Quantum Yield and Fluorescence Lifetime
The photophysical properties of 9-AMA are not immutable and can be significantly influenced by its environment.
-
Solvent Polarity: While the quantum yield and lifetime of nonpolar aromatic hydrocarbons like anthracene are often relatively insensitive to solvent polarity, polar solvents can sometimes induce small shifts in the emission spectrum.[2]
-
Temperature: Increasing temperature generally leads to a decrease in fluorescence quantum yield and lifetime due to an increase in the rate of non-radiative decay processes.
-
Presence of Quenchers: Molecular oxygen is a highly efficient quencher of anthracene fluorescence.[5] Therefore, it is crucial to deoxygenate solutions for accurate measurements. Other quenching species can include heavy atoms and electron-deficient molecules.
-
Concentration (Aggregation): At high concentrations, anthracene derivatives can form excimers (excited-state dimers), which have a distinct, red-shifted, and broad emission spectrum. Excimer formation typically leads to a decrease in the monomer fluorescence quantum yield.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the quantum yield and fluorescence lifetime of this compound. While a definitive set of experimental values for this specific monomer remains to be published, the comparative analysis of its structural analogs offers a solid foundation for estimation and further investigation. The detailed experimental protocols provided herein are intended to empower researchers to perform their own accurate measurements, contributing to a more complete understanding of this important fluorescent monomer.
Future work should focus on the systematic experimental characterization of 9-AMA in a range of solvents and at various temperatures. Furthermore, investigating the photophysical properties of polymers incorporating 9-AMA will be crucial for optimizing their performance in various applications.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 3. This compound 98 31645-34-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 31645-34-8 properties and uses
An In-depth Technical Guide to 9-Anthracenylmethyl Acrylate (CAS 31645-34-8)
Foreword
To the pioneering researcher, scientist, and drug development professional, this document serves as a comprehensive technical guide on this compound (AMA), a molecule standing at the intersection of polymer chemistry, materials science, and biotechnology. The unique architecture of AMA, which marries a polymerizable acrylate functionality with the rich photophysical character of an anthracene core, has positioned it as a critical building block for a new generation of functional materials. This guide moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind its synthesis, the strategic choices in its polymerization, and the diverse applications these properties unlock. We will explore not only the "how" but the "why," grounding our discussion in established chemical principles and citing seminal research to support our claims.
Core Molecular Profile and Physicochemical Properties
This compound (CAS 31645-34-8) is a fluorescent monomer that offers a direct route to incorporating the well-known photophysical and photochemical properties of anthracene into a polymer backbone.[1][2][3] The molecule's structure consists of a reactive acrylate group ester-linked to a 9-anthracenyl methyl group. This design allows for facile polymerization while preserving the electronic characteristics of the large aromatic anthracene moiety.[2]
The physical and chemical properties of AMA are dictated by these two key functional domains. It typically presents as a yellow crystalline solid, a characteristic stemming from the extended π-conjugated system of the anthracene ring.[4][5] Its solubility in common organic solvents like chloroform, acetone, and ethyl acetate facilitates its use in a wide range of reaction and processing conditions.[6]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 31645-34-8 | [7] |
| Molecular Formula | C₁₈H₁₄O₂ | [7] |
| Molecular Weight | 262.30 g/mol | [7] |
| Appearance | Yellow to orange solid/crystals | [4][5] |
| Melting Point | 86.5-87.5 °C | [4][8] |
| Boiling Point | ~432.6 °C (Predicted) | [4][8] |
| Density | ~1.181 g/cm³ (Predicted) | [4][8] |
| UV Absorption (λmax) | ~251 nm | |
| Solubility | Soluble in acetone, chloroform, dichloromethane, hot ethanol, ethyl acetate | [6] |
Synthesis and Purification
The most common and direct synthesis of this compound is achieved through the esterification of 9-Anthracenemethanol with acryloyl chloride.[4][8] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, which acts as a scavenger for the HCl byproduct generated during the reaction. The choice of an appropriate solvent, like dichloromethane, is crucial for dissolving the reactants and facilitating the reaction at controlled, often cooled, temperatures to minimize side reactions.[6]
Caption: General synthesis scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation: A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 9-Anthracenemethanol (1 equivalent) and anhydrous dichloromethane. The flask is cooled in an ice-water bath.
-
Addition of Base: Triethylamine (1.2-1.5 equivalents) is added to the flask.
-
Reactant Addition: A solution of acryloyl chloride (1.1-1.3 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and prevent polymerization of the acryloyl chloride.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine to remove the triethylammonium salt and any unreacted starting materials. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization, typically from ethanol, to yield pure, crystalline this compound.[4]
Polymerization Methodologies and Photoreactivity
The utility of AMA as a monomer stems from its dual reactivity: the acrylate group allows for chain-growth polymerization, while the anthracene moiety provides a site for reversible photochemical reactions.[2][9]
Chain-Growth Polymerization
AMA can be polymerized using several techniques, with the choice of method dictating the architecture and properties of the final polymer.
-
Free Radical Polymerization: This is a straightforward method initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide). While effective for producing high molecular weight polymers, it offers limited control over molecular weight distribution (polydispersity) and polymer architecture.
-
Controlled/"Living" Radical Polymerization (CLRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) are highly advantageous for synthesizing well-defined polymers from AMA.[10] ATRP allows for precise control over the molecular weight, low polydispersity, and the creation of complex architectures like block copolymers.[10][11] This level of control is essential for applications in nanotechnology and biomedicine where precise material properties are required.[12]
Caption: A generalized workflow for the polymerization of AMA.
Photoreactivity of the Anthracene Moiety
The anthracene group is renowned for its ability to undergo a [4+4] photodimerization upon irradiation with UV light (typically >300 nm).[9][13] This cycloaddition reaction links two anthracene units, forming a dimer. This process is thermally reversible; heating the dimer can cleave the newly formed bonds, regenerating the original anthracene moieties.[9]
When AMA is polymerized, these pendant anthracene groups can be used as photoreactive sites to crosslink the polymer chains, forming a network.[13] This reversible crosslinking allows for the creation of "smart" materials, such as self-healing polymers, photo-patternable surfaces, and stimuli-responsive gels.[9][13]
Caption: Reversible [4+4] photodimerization of anthracene groups.
Applications in Research and Development
The unique combination of fluorescence and photoreactivity makes AMA and its polymers valuable in a multitude of advanced applications.
-
Fluorescent Materials and Sensors: Poly(this compound) (pAMA) is inherently fluorescent, with an emission maximum typically observed around 417 nm when dissolved in chloroform.[14] This property is exploited in the development of chemical sensors, where the fluorescence can be quenched or enhanced by the presence of a specific analyte. It is also used as a fluorescent tag in polymer studies to monitor processes like polymer compatibility and adsorption kinetics.[15]
-
Biomedical and Pharmaceutical Research: The fluorescence of pAMA makes it an excellent candidate for labeling and imaging in biological systems. It has been incorporated at very low percentages into polymers designed for in vivo nucleic acid delivery, allowing for experimental tracking of the polymer carrier without significantly altering its biological properties.[16] Furthermore, pAMA has been coated onto magnetic nanoparticles to create a system for the ultrasensitive fluorescent detection of DNA, where the polymer serves to amplify the signal.[12]
-
Photosensitive and Optoelectronic Materials: The ability of the anthracene group to absorb UV light and undergo dimerization makes AMA a key component in photocurable resins, coatings, and adhesives.[2] These materials can be rapidly hardened or patterned upon exposure to light, a process crucial in photolithography and the fabrication of microelectronics.[17] The inherent fluorescence also makes these polymers candidates for use in light-emitting polymer applications.[1]
-
Stimuli-Responsive ("Smart") Materials: The reversible nature of the anthracene photodimerization is the basis for creating materials that respond to light and heat.[9] This allows for the design of polymer networks that can be reversibly crosslinked or degraded, leading to applications in areas such as targeted drug delivery, soft robotics, and self-healing materials.[13]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Hazards: AMA is a combustible solid and may be irritating to the eyes, skin, and respiratory system.[4][18] Prolonged or repeated exposure should be avoided.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is required.[19] When handling the powder, a dust mask (e.g., N95) should be used to prevent inhalation.
-
Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid dust formation and contact with skin and eyes.[18]
-
Storage: AMA should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[19] It is light-sensitive and should be protected from light to prevent unintended dimerization or polymerization.[19]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 31645-34-8: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. China this compound Cas No.:31645-34-8 Manufacturers and Suppliers | E.Fine [efinegroup.com]
- 6. 9-Anthracenylmethyl methacrylate | 31645-35-9 [chemicalbook.com]
- 7. This compound | C18H14O2 | CID 4065231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12201B [pubs.rsc.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. specificpolymers.com [specificpolymers.com]
- 13. This compound [myskinrecipes.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. KR20150001710A - Poly(acrylate) Polymers for In Vivo Nucleic Acid Delivery - Google Patents [patents.google.com]
- 17. polysciences.com [polysciences.com]
- 18. This compound - Safety Data Sheet [chemicalbook.com]
- 19. chemicalbook.com [chemicalbook.com]
In-Depth Technical Guide to the Thermal Stability and Degradation of 9-Anthracenylmethyl Acrylate Polymers
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Thermal Properties in Advanced Polymer Applications
9-Anthracenylmethyl acrylate (AMA) polymers are a unique class of materials that combine the versatile chemistry of acrylates with the rich photophysical properties of the anthracene moiety. This combination makes them highly attractive for a range of specialized applications, including fluorescent sensors, light-emitting devices, and as responsive components in drug delivery systems. However, the successful implementation of these polymers is intrinsically linked to their thermal stability. The temperatures experienced during processing, sterilization, and in various operational environments can significantly impact the material's integrity and performance. A thorough understanding of the thermal degradation pathways of poly(this compound) (PAMA) is therefore not merely academic but a prerequisite for reliable and robust application development. This guide provides a comprehensive overview of the thermal behavior of PAMA, detailing the experimental methodologies used for its characterization and delving into the chemical mechanisms that govern its degradation.
Section 1: Assessing Thermal Stability: Key Analytical Techniques
The thermal properties of polymers are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on the material's stability and phase transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is a fundamental technique for determining the thermal stability of a polymer, revealing the onset of decomposition, the temperatures of maximum degradation rates, and the amount of residual char.[2]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This technique is crucial for identifying thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[4] The Tg is particularly important as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, which can significantly affect the material's mechanical properties.[4] For a close analog, poly(9-anthracenylmethyl methacrylate), the glass transition temperature has been measured to be 418 K (145 °C), indicating that the bulky anthracene side group imparts significant rigidity to the polymer backbone.
Section 2: Experimental Protocols for Thermal Analysis of PAMA
To ensure the scientific integrity and reproducibility of thermal analysis data, standardized experimental protocols are essential.
Protocol for Thermogravimetric Analysis (TGA)
A general procedure for the TGA of a PAMA sample is as follows:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).[5] To ensure the sample is representative of the bulk material, it should be homogenous. For powders, this may involve mixing material from different locations within the batch.[5]
-
Instrument Setup: The TGA instrument is calibrated according to the manufacturer's specifications. The desired atmosphere (typically an inert gas like nitrogen to study thermal degradation without oxidation) is set at a constant flow rate (e.g., 20-50 mL/min).[6]
-
Heating Program: The sample is heated at a controlled, linear rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).[6]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of degradation (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of mass loss at different stages.
Diagram of TGA Experimental Workflow
References
An In-Depth Technical Guide to 9-Anthracenylmethyl Acrylate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 9-anthracenylmethyl acrylate, a fluorescent monomer with significant potential in materials science, drug development, and advanced research. We will delve into its core chemical structure, a detailed and validated synthesis protocol, characteristic analytical data, and its burgeoning applications, particularly in the realm of photoresponsive and fluorescent materials.
Unveiling the Core: Chemical Structure and Properties
This compound (9-AMA) is an organic compound that merges the rigid, fluorescent anthracene core with a reactive acrylate functional group. This unique combination bestows upon the molecule its characteristic photo-physical properties and its utility as a monomer in polymerization reactions.
The chemical formula for this compound is C₁₈H₁₄O₂.[1][2] Its molecular weight is 262.30 g/mol .[1][2]
Structure:
The structure consists of an acrylate group (CH₂=CH-COO-) ester-linked to a methyl group at the 9-position of the anthracene ring. The anthracene moiety is a tricyclic aromatic hydrocarbon that is well-known for its strong UV absorption and blue fluorescence. The acrylate group, on the other hand, is a readily polymerizable vinyl group, making 9-AMA a valuable building block for functional polymers.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 31645-34-8 | [2] |
| Molecular Formula | C₁₈H₁₄O₂ | [1][2] |
| Molecular Weight | 262.30 g/mol | [1][2] |
| Appearance | Yellow to orange solid | [3] |
| Melting Point | 81-83 °C | [4] |
| Boiling Point | 432.6 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂ | [5] |
| λmax | 251 nm |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the esterification of 9-anthracenemethanol with acryloyl chloride. This reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Causality Behind Experimental Choices
-
Reactants: 9-Anthracenemethanol serves as the alcohol precursor providing the anthracenyl moiety. Acryloyl chloride is the acylating agent that introduces the polymerizable acrylate group.
-
Base: A tertiary amine, such as triethylamine or pyridine, is crucial.[5] It acts as a proton scavenger, reacting with the HCl generated during the esterification. This prevents the protonation of the starting alcohol and the newly formed ester, which could lead to side reactions and reduced yield.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) are preferred.[5] These solvents dissolve the reactants and do not participate in the reaction. The absence of water is critical to prevent the hydrolysis of acryloyl chloride.
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of the highly reactive acryloyl chloride to control the exothermic reaction and minimize side product formation. The reaction is then allowed to proceed at room temperature.
Detailed Step-by-Step Methodology
The following protocol is adapted from established procedures for the synthesis of similar anthracenyl esters.[5]
Materials:
-
9-Anthracenemethanol
-
Acryloyl chloride
-
Triethylamine (or Pyridine)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-anthracenemethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acryloyl chloride and acidic impurities) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound as a yellow solid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization: Validating the Structure
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Spectroscopic Data
| Technique | Key Signals and Interpretations |
| ¹H NMR | ~8.5-7.4 ppm (m, 9H): Aromatic protons of the anthracene ring. ~6.5-5.8 ppm (m, 3H): Vinyl protons of the acrylate group (-CH=CH₂). ~6.0 ppm (s, 2H): Methylene protons (-CH₂-) connecting the anthracene ring to the ester oxygen. The specific chemical shifts can vary slightly depending on the solvent and instrument. A study by Han et al. (2017) reported peaks at 7.0 and 6.8 ppm for the dimerized product, confirming the reactivity of the anthracene moiety.[6] |
| ¹³C NMR | Expected signals include those for the aromatic carbons of the anthracene ring, the carbonyl carbon of the ester (~166 ppm), the vinyl carbons of the acrylate group (~128-131 ppm), and the methylene carbon (~60 ppm). |
| FTIR (cm⁻¹) | ~3100-3000: Aromatic C-H stretching. ~1720: Strong C=O stretching of the acrylate ester. ~1635: C=C stretching of the acrylate vinyl group. ~1200-1150: C-O stretching of the ester. |
Field-Proven Applications in Research and Development
The unique properties of this compound make it a valuable monomer in the development of advanced functional polymers.
Photo-Crosslinkable Materials and Drug Delivery
The anthracene moiety can undergo a reversible [4+4] cycloaddition reaction upon exposure to UV light (typically >300 nm), leading to dimerization.[6] When incorporated into a polymer, this reaction can be used to create cross-linked networks. This photo-crosslinking is a powerful tool for the fabrication of "smart" materials.
In the context of drug delivery, hydrogels containing this compound can be designed to encapsulate therapeutic agents.[7] Upon exposure to light, the hydrogel can be cross-linked, altering its swelling properties and thus controlling the release rate of the entrapped drug in a spatiotemporally controlled manner.[7] This approach holds promise for targeted and on-demand drug release.
Fluorescent Probes and Sensors
The inherent fluorescence of the anthracene group makes polymers derived from this compound suitable for use as fluorescent sensors. The fluorescence of anthracene is sensitive to its local environment. Quenching or enhancement of the fluorescence signal upon interaction with specific analytes can be used for their detection. For instance, anthracene-containing polymers have been investigated for the detection of nitroaromatic compounds, which are common explosives.[8] Furthermore, polyamine receptors containing anthracene have been shown to act as fluorescent probes for non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen.[9]
High-Performance Polymers and Coatings
The incorporation of the rigid anthracene unit into polymer backbones can enhance their thermal and mechanical properties. Polymers containing this compound can exhibit improved thermal stability.[10] Additionally, the photoreactive nature of the anthracene group can be utilized in the development of photolithographic materials and advanced coatings.[11]
Conclusion
This compound is a versatile and valuable monomer for the synthesis of functional polymers with tailored optical and physical properties. Its straightforward synthesis, combined with the unique photoreactive and fluorescent nature of the anthracene moiety, opens up a wide range of applications in materials science, particularly in the development of photoresponsive materials for drug delivery, fluorescent sensors, and high-performance polymers. As research in these areas continues to advance, the demand for well-characterized and high-purity this compound is expected to grow.
References
- 1. This compound | C18H14O2 | CID 4065231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 5. Polyamine receptors containing anthracene as fluorescent probes for ketoprofen in H 2 O/EtOH solution - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01107G [pubs.rsc.org]
- 6. Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12201B [pubs.rsc.org]
- 7. Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyamine receptors containing anthracene as fluorescent probes for ketoprofen in H2O/EtOH solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
Methodological & Application
Application Notes and Protocols: Photopolymerization of 9-Anthracenylmethyl Acrylate
Abstract
This guide provides a comprehensive protocol for the free-radical photopolymerization of 9-anthracenylmethyl acrylate (AMA). The anthracene moiety endows the resulting polymer with unique photophysical properties, including UV absorption and fluorescence, making it a valuable material for applications in optoelectronics, smart coatings, and photolithography.[1][2] This document details the underlying chemical principles, a step-by-step experimental workflow, characterization techniques, and expert insights to ensure reproducible and successful synthesis of poly(this compound).
Introduction: The Rationale for Photopolymerization
Photopolymerization is an environmentally favorable method for material production, valued for its ambient temperature processing, low energy consumption, and the absence of volatile organic compounds.[3] This technique offers precise temporal and spatial control over the polymerization process, as the reaction is initiated only upon exposure to a light source.[4]
The monomer at the core of this protocol, this compound, is of particular interest due to the pendent anthracene group. Anthracene is a polycyclic aromatic hydrocarbon known for its distinct fluorescence and its ability to undergo reversible [4+4] photodimerization upon UV irradiation.[5][6][7][8] This photoreactivity allows for the creation of cross-linked networks or photosensitive materials. The acrylate group provides a readily polymerizable vinyl functionality, which can be targeted using standard free-radical photopolymerization techniques.
Mechanistic Overview: From Photon to Polymer
The photopolymerization of AMA proceeds via a free-radical chain-growth mechanism, which can be broken down into three fundamental stages: initiation, propagation, and termination.
-
Initiation: The process begins with a photoinitiator, a molecule that absorbs photons from a light source (typically in the UV or visible range) and subsequently decomposes into highly reactive free radicals.[9] These radicals then attack the vinyl bond of an acrylate monomer, initiating the polymerization chain.
-
There are two primary classes of free-radical photoinitiators. Type I photoinitiators undergo homolytic cleavage upon UV absorption to directly form two radical species.[4][10] Type II photoinitiators require a co-initiator (like an amine); upon excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator to generate the initiating radical.[4][10] For this protocol, we will utilize a Type I initiator for its straightforward mechanism.
-
-
Propagation: The newly formed monomer radical attacks another monomer, and this process repeats, rapidly extending the polymer chain. The kinetics of this stage are typically very fast.[11]
-
Termination: The growth of a polymer chain ceases when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation), resulting in a stable, non-reactive polymer. Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals, making its removal from the reaction system critical for achieving high conversion.
Beyond the polymerization of the acrylate group, the anthracene units themselves can be activated by UV light (typically >300 nm) to form dimers through a [4+4] cycloaddition, which can be used to create crosslinked polymer networks.[7][8] This secondary photoreaction is a key feature of anthracene-containing polymers.
Materials and Equipment
Reagents and Materials
| Reagent/Material | Recommended Grade | Supplier Example | Notes |
| This compound (AMA) | ≥95% | Sigma-Aldrich, Polysciences | Monomer.[2] Store protected from light. |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | ≥99% | Sigma-Aldrich, TCI | Type I Photoinitiator. |
| Anisole | Anhydrous, ≥99.7% | Sigma-Aldrich | Solvent. Other suitable solvents include THF or Toluene.[12] |
| Methanol | Reagent Grade | Fisher Scientific | Non-solvent for polymer precipitation. |
| Nitrogen (N₂) or Argon (Ar) | High Purity (≥99.99%) | Local Gas Supplier | For creating an inert atmosphere. |
Equipment
-
UV LED lamp or Mercury vapor lamp (emission at ~365 nm is ideal)
-
Schlenk flasks or glass vials with rubber septa
-
Magnetic stirrer and stir bars
-
Syringes and needles for liquid transfer and inert gas purging
-
Vacuum oven for drying
-
Standard laboratory glassware (beakers, funnels, graduated cylinders)
-
Analytical Instruments: FTIR Spectrometer, Gel Permeation Chromatography (GPC), UV-Vis Spectrophotometer, Fluorescence Spectrometer.
Experimental Protocol
This protocol describes the polymerization in a 10 mL total reaction volume. The procedure can be scaled as needed.
Visual Workflow
Caption: Experimental workflow for the photopolymerization of AMA.
Step-by-Step Procedure
-
Preparation of Reaction Mixture:
-
In a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (AMA) (e.g., 1.38 g, 5 mmol).
-
Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA) (e.g., 13.8 mg, 1% by weight relative to monomer). The initiator concentration can be varied to control polymerization rate and molecular weight.
-
Add anhydrous anisole (e.g., 8.6 mL to make a ~0.5 M solution) to the flask.
-
Seal the flask with a rubber septum.
-
-
Creation of Inert Atmosphere:
-
Stir the mixture at room temperature until all solids are completely dissolved.
-
Crucial Step: Purge the solution with a gentle stream of nitrogen or argon gas for at least 20 minutes via a needle inserted through the septum, with another needle serving as an outlet. This step is essential to remove dissolved oxygen, which inhibits the polymerization. After purging, maintain a positive pressure of the inert gas.
-
-
Photopolymerization Reaction:
-
Place the sealed Schlenk flask on a magnetic stirrer approximately 5-10 cm below the UV lamp.
-
Turn on the magnetic stirrer to ensure homogeneous mixing.
-
Turn on the UV lamp (e.g., 365 nm LED, ~10-20 mW/cm²). The solution may become noticeably more viscous as the polymerization proceeds.
-
Irradiate the solution for a predetermined time (e.g., 1-4 hours). Reaction time is a key parameter influencing monomer conversion and the final molecular weight of the polymer.
-
-
Polymer Isolation and Purification:
-
Turn off the UV lamp to terminate the polymerization.
-
In a separate beaker, place a non-solvent such as methanol (e.g., 150 mL).
-
Slowly add the viscous polymer solution dropwise from the Schlenk flask into the stirred methanol. A solid precipitate of poly(this compound) should form immediately.
-
Continue stirring for 20-30 minutes to ensure complete precipitation and washing of unreacted monomer.
-
Collect the polymer by vacuum filtration. Wash the collected solid with additional fresh methanol.
-
Transfer the purified polymer to a vial and dry it in a vacuum oven at 40-50 °C overnight or until a constant weight is achieved.
-
Characterization and Validation
Successful synthesis is validated through a series of analytical techniques that confirm the chemical transformation and characterize the resulting polymer.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This is the first validation step. The disappearance of the characteristic vinyl C=C stretching peak of the acrylate monomer (typically around 1635 cm⁻¹) and the C-H bending of the =CH₂ group (~810 cm⁻¹) confirms that polymerization has occurred. The strong ester carbonyl peak (~1720 cm⁻¹) and aromatic peaks from the anthracene group will remain.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polymer. It provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value closer to 1.0 indicates a more uniform polymer chain length.
-
UV-Visible Spectroscopy: The polymer, dissolved in a suitable solvent like THF or chloroform, should exhibit the characteristic absorption spectrum of the anthracene chromophore, with distinct vibronic bands in the 300-400 nm range.[13]
-
Fluorescence Spectroscopy: Exciting the polymer solution at one of its absorption maxima (e.g., ~365 nm) will result in a characteristic fluorescence emission spectrum, confirming the photophysical integrity of the pendent anthracene groups.[6]
Expert Insights and Troubleshooting
-
Causality Behind Choices:
-
Inert Atmosphere: Oxygen reacts with free radicals to form stable peroxy radicals, which do not effectively initiate or propagate polymerization, thus quenching the reaction. Meticulous deoxygenation is paramount for success.
-
Wavelength Selection: The 365 nm wavelength is chosen as it aligns well with the absorption profile of many common photoinitiators (like DMPA) and is also strongly absorbed by the anthracene moiety itself, which can participate in energy transfer or side reactions.[14]
-
Solvent Purity: The use of anhydrous solvent is critical because water can interfere with some polymerization reactions and affect the solubility of the components.
-
-
Troubleshooting Common Issues:
-
Low or No Polymerization: This is most often due to oxygen inhibition. Ensure the purging step is thorough. Also, verify that your UV lamp is functional and emitting at the correct wavelength and sufficient intensity. Check the purity and age of the photoinitiator.
-
Low Molecular Weight: This can be caused by a high initiator concentration, the presence of chain transfer agents (impurities in the monomer or solvent), or a high reaction temperature.
-
High Polydispersity (PDI > 2): This may indicate multiple termination pathways, chain transfer reactions, or non-uniform initiation. Ensure the reaction mixture is homogeneous and the light intensity is uniform across the sample.
-
References
- 1. This compound [myskinrecipes.com]
- 2. polysciences.com [polysciences.com]
- 3. Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. researchgate.net [researchgate.net]
- 6. Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. mdpi.com [mdpi.com]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. radtech2020.com [radtech2020.com]
Illuminating Polymer Worlds: 9-Anthracenylmethyl Acrylate as a Versatile Fluorescent Probe
Introduction: The Power of Seeing the Unseen in Polymer Science
In the intricate world of polymer science and drug development, understanding the dynamics of polymerization, the subtle changes in a polymer's microenvironment, and the precise moment of drug release is paramount. Fluorescent probes have emerged as indispensable tools, offering a non-invasive window into these processes with high sensitivity and spatiotemporal resolution.[1][2][3] Among the arsenal of available fluorophores, 9-anthracenylmethyl acrylate (AMA) stands out as a particularly versatile and informative probe. Its anthracene moiety possesses intrinsic photophysical properties that are exquisitely sensitive to its local environment, making it an exceptional reporter for a multitude of applications.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the power of this compound in their work. We will delve into the fundamental principles governing its fluorescence, explore its synthesis and incorporation into polymer chains, and provide step-by-step methodologies for its use in monitoring polymerization kinetics, sensing environmental changes, and developing advanced drug delivery systems.
Core Principles: The Environmental Sensitivity of the Anthracene Moiety
The utility of this compound as a fluorescent probe is rooted in the photophysical behavior of the anthracene chromophore.[4][6] The fluorescence emission of anthracene is characterized by a well-defined vibronic structure. The intensity and wavelength of this emission are highly dependent on the polarity and viscosity of the surrounding medium.[7]
In non-polar environments or rigid matrices, the vibrational fine structure of the emission spectrum is well-resolved. As the polarity of the environment increases, the emission spectrum tends to broaden and exhibit a red-shift (a shift to longer wavelengths). This solvatochromic effect is a key indicator of changes in the local environment of the polymer.
Furthermore, the anthracene group is known to form excimers (excited-state dimers) at high local concentrations. Excimer formation results in a broad, structureless, and significantly red-shifted emission band, providing a direct measure of intermolecular and intramolecular chain proximity. This phenomenon is particularly useful for studying polymer chain dynamics, folding, and interactions.
The acrylate functionality of AMA allows for its straightforward incorporation into a wide range of polymer backbones via various polymerization techniques, including free-radical polymerization, atom transfer radical polymerization (ATRP), and photopolymerization.[8] This covalent attachment ensures that the probe's fluorescence faithfully reports on the polymer's behavior without the risk of leaching that can occur with physically entrapped dyes.[1][3]
Synthesis and Characterization of this compound
The synthesis of this compound is a relatively straightforward esterification reaction.[9]
Protocol: Synthesis of this compound
Materials:
-
9-Anthracenemethanol
-
Acryloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Hexane
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 9-anthracenemethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acryloyl Chloride: While stirring vigorously, add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol).
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications and Protocols
Monitoring Polymerization Kinetics
The change in the microenvironment from monomer to polymer leads to significant changes in the fluorescence of AMA. This principle can be harnessed to monitor polymerization kinetics in real-time, providing insights that are often complementary to traditional techniques like DSC and FT-IR.[7][10] As polymerization proceeds, the increasing viscosity of the medium restricts the non-radiative decay pathways of the anthracene moiety, leading to an increase in fluorescence intensity and quantum yield.[11][12]
Materials:
-
Monomer of interest (e.g., methyl methacrylate, styrene)
-
This compound (AMA) (typically 0.01-0.1 mol%)
-
Free-radical initiator (e.g., AIBN, benzoyl peroxide)
-
Solvent (if applicable)
-
Fluorometer with a temperature-controlled cuvette holder and time-drive capabilities
-
Nitrogen or Argon for deoxygenation
Procedure:
-
Sample Preparation: Prepare a solution containing the primary monomer, AMA, and the initiator in a suitable solvent (or in bulk). The concentration of AMA should be low enough to avoid significant self-quenching or excimer formation in the initial monomer solution.
-
Deoxygenation: Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes, as oxygen can quench the fluorescence of anthracene.
-
Fluorometer Setup:
-
Set the excitation wavelength to a value where AMA absorbs strongly (e.g., ~365 nm).
-
Set the emission wavelength to the peak of AMA's fluorescence in the monomer solution (typically around 410-420 nm).
-
Equilibrate the cuvette holder to the desired polymerization temperature.
-
-
Initiation and Data Acquisition:
-
Place the deoxygenated sample in the fluorometer.
-
Initiate the polymerization by either raising the temperature (for thermal initiators) or exposing the sample to UV light (for photoinitiators).
-
Immediately start recording the fluorescence intensity as a function of time.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time. The resulting curve will show an increase in intensity as the polymerization proceeds.
-
The rate of polymerization can be inferred from the slope of this curve.
-
The final, stable fluorescence intensity can be correlated with the final conversion degree.[7]
-
Sensing Applications: Detecting Microenvironmental Changes
AMA-labeled polymers can act as sensitive reporters of their local environment. Changes in polarity, viscosity, pH, or the presence of specific analytes can all be detected through changes in the fluorescence of the anthracene probe. One notable application is in the detection of mechanical stress and microcrack formation in polymer matrices.[13]
Materials:
-
A suitable monomer for film formation (e.g., a mixture of acrylates and crosslinkers)
-
This compound (AMA) (0.1-1 mol%)
-
Photoinitiator
-
Glass slides or other suitable substrates
-
UV curing system
Procedure:
-
Formulation: Prepare a liquid formulation containing the primary monomer(s), AMA, and a photoinitiator.
-
Film Casting: Cast a thin film of the formulation onto a glass slide.
-
Photopolymerization: Cure the film by exposing it to UV light under a nitrogen atmosphere until it solidifies.
-
Stress Application: Apply mechanical stress to the polymer film (e.g., by bending or stretching).
-
Fluorescence Imaging:
-
Image the film using a fluorescence microscope equipped with a suitable filter set for anthracene (e.g., DAPI filter cube).
-
Areas of high stress or microcrack formation will often exhibit a change in fluorescence intensity or spectrum due to localized changes in the polymer chain arrangement and the potential for excimer formation or disruption.
-
Smart Drug Delivery Systems
Fluorescently labeled polymers are invaluable in the development of drug delivery systems.[14][15] By incorporating AMA into polymer nanoparticles, micelles, or hydrogels, it is possible to track their biodistribution, cellular uptake, and drug release kinetics.[3][16]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (can be copolymerized with lactide and glycolide, or a pre-made AMA-terminated polymer can be used)
-
Drug to be encapsulated (e.g., doxorubicin)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator or homogenizer
-
Centrifuge
Procedure:
-
Polymer Synthesis (Optional): Synthesize an AMA-containing PLGA copolymer if not commercially available.
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve the AMA-labeled PLGA and the drug in DCM to form the oil phase.
-
Prepare an aqueous solution of PVA (the continuous phase).
-
Add the oil phase to the aqueous phase and emulsify using a probe sonicator or homogenizer to form an oil-in-water emulsion.
-
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Characterization:
-
Size and Morphology: Analyze the nanoparticle size and distribution using Dynamic Light Scattering (DLS) and their morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Fluorescence Confirmation: Confirm the incorporation of AMA by measuring the fluorescence spectrum of a nanoparticle suspension.
-
Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.
-
-
In Vitro Drug Release and Imaging:
-
Incubate the fluorescent nanoparticles in a release medium (e.g., phosphate-buffered saline at pH 7.4 and 5.5 to simulate physiological and endosomal conditions).
-
At various time points, separate the nanoparticles from the medium and quantify the released drug.
-
Use fluorescence microscopy to visualize the uptake of the nanoparticles by cells in culture. The fluorescence from AMA allows for the tracking of the nanoparticles' location.[1]
-
Quantitative Data Summary
The photophysical properties of this compound and its corresponding polymer, poly(this compound), are crucial for its application as a fluorescent probe.
| Property | This compound (Monomer) | Poly(this compound) | Reference(s) |
| Molar Mass | 262.3 g/mol | Variable | [17] |
| Absorption Max (λ_max) | ~251 nm, with other peaks up to ~385 nm | ~251 nm | |
| Emission Max (λ_em) | ~410-420 nm (solvent dependent) | ~417 nm (in chloroform) | |
| Appearance | Yellow to orange solid/crystals | Typically a solid polymer | [9][18] |
| Melting Point | 80-87.5 °C | Not applicable | [9][18] |
Note: The exact absorption and emission maxima can vary depending on the solvent, polymer matrix, and concentration.
Conclusion and Future Outlook
This compound is a powerful and versatile tool in the polymer scientist's and drug development professional's toolkit. Its environmentally sensitive fluorescence, coupled with its ability to be easily incorporated into polymer structures, provides a robust platform for a wide range of applications. From elucidating the fundamentals of polymerization reactions to designing the next generation of smart drug delivery systems, AMA offers a bright future for illuminating the complex world of polymers. As imaging technologies continue to advance, the demand for well-characterized and reliable fluorescent probes like AMA will undoubtedly grow, paving the way for new discoveries and innovations in materials science and medicine.
References
- 1. Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00110H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. web.mit.edu [web.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. www2.ictp.csic.es [www2.ictp.csic.es]
- 8. 9-Anthracenylmethyl methacrylate from SPECIFIC POLYMERS [specificpolymers.com]
- 9. chembk.com [chembk.com]
- 10. "Polymerization Kinetics and Polymer Characterization by Fluorogenic At" by Nicholas L. Cipolla [digitalcommons.trinity.edu]
- 11. pure.mpg.de [pure.mpg.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorescence sensing of microcracks based on cycloreversion of a dimeric anthracene moiety - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Thermoresponsive and Fluorescent Polymers: From Nanothermometers to Smart Drug Delivery Systems for Theranostics Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound | C18H14O2 | CID 4065231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 9-Anthracenylmethyl methacrylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note & Protocols: Synthesis and Application of 9-Anthracenylmethyl Acrylate-Based Copolymers for Fluorescent Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Anthracene-Based Copolymers in Advanced Sensing
The demand for rapid, sensitive, and selective detection of chemical and biological analytes is a cornerstone of modern research, from environmental monitoring to pharmaceutical development. Fluorescent chemosensors have emerged as a powerful tool in this domain, offering high sensitivity and real-time detection capabilities. Among the various fluorophores utilized, anthracene and its derivatives are of particular interest due to their high fluorescence quantum yields, well-defined emission spectra, and sensitivity to their local environment.[1]
Incorporating anthracene moieties into polymer backbones creates robust and versatile sensing platforms.[2] These polymeric sensors can be designed to respond to a wide range of analytes, including nitroaromatic compounds, metal ions, and pH changes, through mechanisms such as fluorescence quenching or enhancement.[3][4] The polymeric nature of these sensors allows for their easy fabrication into films and nanoparticles, enhancing their practical applicability.[5][6]
This application note provides a comprehensive guide to the synthesis of 9-anthracenylmethyl acrylate (AMA)-based copolymers via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for precise control over the polymer architecture. We will further detail the characterization of these copolymers and provide a protocol for their application in the fluorescent detection of nitroaromatic compounds, a class of molecules of significant environmental and security concern.[7][8]
Part 1: Synthesis of this compound (AMA) Monomer
The synthesis of the AMA monomer is the foundational step in developing anthracene-based copolymer sensors. The following protocol describes the esterification of 9-anthracenemethanol with acryloyl chloride.[9]
Protocol 1: Synthesis of this compound
Materials:
-
9-Anthracenemethanol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 9-anthracenemethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[9]
Characterization: The successful synthesis of AMA should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Part 2: RAFT Copolymerization of AMA for Sensor Development
To create a functional sensor, AMA is copolymerized with a suitable comonomer. The choice of comonomer can influence the solubility, processability, and sensing properties of the final polymer. Here, we describe the copolymerization of AMA with methyl acrylate (MA) as a representative example. RAFT polymerization is employed to achieve a well-defined copolymer with a narrow molecular weight distribution.[10][11]
Protocol 2: RAFT Copolymerization of AMA and Methyl Acrylate (MA)
Materials:
-
This compound (AMA)
-
Methyl acrylate (MA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous 1,4-dioxane as solvent
-
Methanol for precipitation
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine AMA, MA, CPDTC, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [MA]:[AMA]:[CPDTC]:[AIBN] should be carefully chosen to target a specific molecular weight and composition. A typical ratio might be:[12]:[7]:[0.2].
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[13]
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
Termination: Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the copolymer by adding the reaction mixture dropwise to a large excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature.
Characterization: The copolymer should be characterized by:
-
¹H NMR: To determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
UV-Vis and Fluorescence Spectroscopy: To confirm the incorporation of the anthracene moiety and determine its photophysical properties.
Part 3: Application in Fluorescent Sensing of Nitroaromatics
The synthesized P(AMA-co-MA) copolymer can be used as a fluorescent sensor for the detection of nitroaromatic compounds, which are known to quench the fluorescence of anthracene through an electron transfer mechanism.[7][14]
Protocol 3: Fluorescent Sensing of 2,4-Dinitrotoluene (DNT)
Materials:
-
P(AMA-co-MA) copolymer
-
Tetrahydrofuran (THF) as solvent
-
2,4-Dinitrotoluene (DNT) as the analyte
-
Quartz cuvettes for fluorescence measurements
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the P(AMA-co-MA) copolymer in THF (e.g., 1 mg/mL).
-
Prepare a stock solution of DNT in THF (e.g., 1 mM).
-
-
Fluorescence Measurements:
-
Place a known volume of the copolymer stock solution into a quartz cuvette and dilute with THF to a final volume that gives a suitable fluorescence intensity.
-
Record the initial fluorescence emission spectrum of the copolymer solution (excitation typically around 365 nm).
-
Successively add small aliquots of the DNT stock solution to the cuvette, mixing well after each addition.
-
Record the fluorescence emission spectrum after each addition of DNT.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the DNT concentration.
-
Analyze the quenching efficiency using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher (DNT), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. A linear Stern-Volmer plot indicates a single quenching mechanism (dynamic or static).[14]
-
Data Presentation
Table 1: Representative Copolymer Characterization Data
| Copolymer | AMA content (mol%) | Mn ( g/mol ) | PDI |
| P(AMA-co-MA) | 10 | 15,000 | 1.15 |
Table 2: Fluorescence Quenching Data for DNT
| [DNT] (µM) | Fluorescence Intensity (a.u.) | I₀ / I |
| 0 | 1000 | 1.00 |
| 10 | 850 | 1.18 |
| 20 | 720 | 1.39 |
| 30 | 610 | 1.64 |
| 40 | 520 | 1.92 |
| 50 | 450 | 2.22 |
Visualizations
Caption: Workflow for the synthesis of the AMA monomer and its subsequent RAFT copolymerization.
Caption: Schematic of the fluorescence quenching mechanism for analyte detection.
Caption: Experimental workflow for fluorescence titration measurements.
Conclusion
This application note provides a detailed methodology for the synthesis of this compound-based copolymers and their application as fluorescent sensors for nitroaromatic compounds. The use of RAFT polymerization allows for the creation of well-defined polymer architectures, which is crucial for achieving reproducible and sensitive sensor performance. The protocols outlined herein can be adapted for the detection of other analytes by modifying the comonomer or the polymer architecture, highlighting the versatility of anthracene-based fluorescent polymers in the development of advanced sensing platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. aminer.org [aminer.org]
- 3. An anthracene based conjugated triazine framework as a luminescent probe for selective sensing of p-nitroaniline and Fe(iii) ions - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. An anthracene-based fluorescent sensor for sequential detection of zinc and copper ions (2014) | Hong Gyu Lee | 104 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Anthracene-functionalized dipolar glass copolymers as precursors for high-dielectric single-chain nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Incorporating 9-Anthracenylmethyl Acrylate into Hydrogels for Advanced Biomedical Applications
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 9-Anthracenylmethyl Acrylate in Smart Hydrogels
Hydrogels are a cornerstone of biomedical research, prized for their tissue-like water content and biocompatibility.[1][2][3] The incorporation of functional monomers, such as this compound (AMA), transforms these passive scaffolds into "smart" materials capable of responding to external stimuli.[3][4] AMA, a fluorescent and photoreactive methacrylate monomer, is particularly valuable for its anthracene chromophore.[5] This moiety allows for the creation of hydrogels with precisely controlled properties, making them ideal for a range of biomedical applications including drug delivery, tissue engineering, and bioimaging.[6][7][8]
The core functionality of AMA in hydrogels stems from the [4+4] cycloaddition reaction of its anthracene groups upon exposure to UV light (typically around 365 nm).[9][10] This dimerization process forms covalent crosslinks, enabling the transition of a polymer solution into a solid hydrogel.[9][11] A key advantage of this system is that it often proceeds without the need for potentially cytotoxic photoinitiators.[10][12] Furthermore, this crosslinking can be reversible; exposure to shorter wavelength UV light (around 254 nm) can cleave the anthracene dimers, offering a mechanism for on-demand degradation or modulation of the hydrogel's mechanical properties.[10][12]
This guide provides a comprehensive overview of the principles and protocols for incorporating AMA into hydrogels for biomedical applications. We will delve into the synthesis of AMA-containing polymers, the fabrication of photo-crosslinkable hydrogels, and their characterization and application in drug delivery and cell encapsulation.
Part 1: Synthesis of AMA-Containing Polymers
The first step in creating AMA-functionalized hydrogels is the synthesis of a polymer backbone incorporating the AMA monomer. This can be achieved through the copolymerization of AMA with other monomers to tailor the final properties of the hydrogel.
Protocol 1: Synthesis of a Poly(AMA-co-HEMA) Copolymer
This protocol describes the synthesis of a random copolymer of this compound (AMA) and 2-hydroxyethyl methacrylate (HEMA). HEMA is chosen for its hydrophilicity, which is crucial for hydrogel formation.
Materials:
-
This compound (AMA)
-
2-hydroxyethyl methacrylate (HEMA)
-
Azobisisobutyronitrile (AIBN)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether or n-hexane
-
Nitrogen gas supply
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the desired molar ratio of AMA and HEMA in anhydrous THF. A typical starting ratio might be 1:10 (AMA:HEMA) to ensure sufficient hydrophilicity.
-
Add AIBN as a radical initiator (typically 0.1-1 mol% of the total monomer concentration).
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Under a nitrogen atmosphere, heat the reaction mixture to 60-75°C with constant stirring.[13]
-
Allow the polymerization to proceed for 5-20 hours.[13]
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether or n-hexane.[13]
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.
-
Dry the polymer under vacuum to a constant weight.
Characterization:
-
¹H NMR Spectroscopy: To confirm the incorporation of both AMA and HEMA monomers into the polymer chain and to determine the final copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized copolymer.
Part 2: Hydrogel Fabrication via Photocrosslinking
Once the AMA-containing polymer is synthesized, it can be crosslinked into a hydrogel using UV light. The density of the crosslinks, and thus the mechanical properties of the hydrogel, can be controlled by adjusting the polymer concentration and the duration of UV exposure.[11]
Protocol 2: Fabrication of a Photo-Crosslinked Hydrogel
Materials:
-
Synthesized Poly(AMA-co-HEMA) copolymer
-
Phosphate-buffered saline (PBS), sterile
-
UV lamp (365 nm)
-
Molds (e.g., PDMS molds, glass slides with spacers)
Procedure:
-
Dissolve the synthesized Poly(AMA-co-HEMA) copolymer in sterile PBS to the desired concentration (e.g., 5-20% w/v). The concentration will influence the final stiffness of the hydrogel.
-
Pipette the polymer solution into the desired molds.
-
Expose the solution to 365 nm UV light.[9][10] The exposure time will vary depending on the light intensity, polymer concentration, and desired degree of crosslinking (typically ranging from a few minutes to an hour).
-
After crosslinking, the hydrogel can be removed from the mold and washed with PBS to remove any uncrosslinked polymer.
Workflow for Hydrogel Fabrication:
Caption: Workflow from polymer synthesis to hydrogel fabrication.
Part 3: Characterization of AMA-Functionalized Hydrogels
Thorough characterization is essential to ensure the hydrogel meets the requirements for its intended biomedical application.
Key Characterization Techniques:
| Property | Technique | Purpose |
| Swelling Behavior | Gravimetric Analysis | To determine the water uptake capacity, which influences nutrient transport and drug diffusion. |
| Mechanical Properties | Rheometry or Compression Testing | To measure the storage modulus (G') and Young's modulus, indicating the stiffness of the hydrogel.[14][15] |
| Morphology | Scanning Electron Microscopy (SEM) | To visualize the porous structure of the hydrogel network. |
| Photocrosslinking Kinetics | UV-Vis Spectroscopy | To monitor the decrease in the characteristic absorbance peaks of anthracene (around 350-400 nm) during UV exposure, indicating the extent of dimerization.[12][16] |
| Fluorescence Properties | Fluorescence Spectroscopy | To characterize the intrinsic fluorescence of the anthracene moieties, which can be utilized for imaging applications. |
| Biocompatibility | In vitro Cell Viability Assays (e.g., MTT, Live/Dead) | To assess the cytotoxicity of the hydrogel and its degradation products.[17] |
Part 4: Biomedical Applications and Protocols
The unique properties of AMA-functionalized hydrogels make them suitable for a variety of biomedical applications.
Application 1: Controlled Drug Delivery
The photocleavable nature of the anthracene crosslinks can be exploited for on-demand drug release. A therapeutic agent can be encapsulated within the hydrogel, and its release can be triggered by exposing the hydrogel to a specific wavelength of light.
Mechanism of Photo-controlled Drug Release:
Caption: Mechanism of light-triggered drug release.
Protocol 3: Encapsulation and On-Demand Release of a Model Drug
Materials:
-
AMA-functionalized hydrogel
-
Model drug (e.g., Doxorubicin, Bovine Serum Albumin)
-
PBS
-
UV lamp with switchable wavelengths (365 nm and 254 nm)
-
Spectrophotometer
Procedure:
-
Encapsulation:
-
Prepare the Poly(AMA-co-HEMA) solution in PBS as described in Protocol 2.
-
Dissolve the model drug in the polymer solution.
-
Fabricate the hydrogel via photocrosslinking at 365 nm.
-
-
Baseline Release:
-
Place the drug-loaded hydrogel in a known volume of PBS.
-
At regular intervals, take aliquots of the PBS and measure the drug concentration using a spectrophotometer.
-
Replace the withdrawn volume with fresh PBS.
-
-
Triggered Release:
-
After establishing a baseline release profile, expose the hydrogel to 254 nm UV light for a defined period.
-
Continue to monitor the drug release as in the baseline step. An increase in the release rate is expected.
-
Application 2: Cell Encapsulation for Tissue Engineering
The ability to form hydrogels under cytocompatible conditions (i.e., without harsh chemicals or temperatures) makes AMA-functionalized systems suitable for encapsulating cells for tissue engineering applications.[6][8] The mechanical properties of the hydrogel can be tuned to mimic the extracellular matrix of the target tissue.[7]
Protocol 4: 3D Cell Culture in AMA-Functionalized Hydrogels
Materials:
-
Sterile Poly(AMA-co-HEMA) solution in cell culture medium
-
Desired cell type (e.g., mesenchymal stem cells, fibroblasts)
-
Live/Dead viability/cytotoxicity kit
-
Fluorescence microscope
Procedure:
-
Prepare a sterile solution of the Poly(AMA-co-HEMA) in a suitable cell culture medium.
-
Resuspend the cells in the polymer solution to achieve the desired cell density.
-
Pipette the cell-polymer suspension into a sterile mold or culture dish.
-
Crosslink the hydrogel using a sterile 365 nm UV light source. Note: It is crucial to optimize the UV exposure time and intensity to ensure sufficient crosslinking without causing significant cell damage.
-
After gelation, add fresh cell culture medium to the hydrogel construct.
-
Culture the cell-laden hydrogels under standard incubation conditions.
-
Assess cell viability at different time points using a Live/Dead assay and fluorescence microscopy.
Conclusion and Future Perspectives
The incorporation of this compound into hydrogels provides a versatile platform for creating advanced biomaterials with tunable properties. The photo-responsive nature of the anthracene moiety allows for precise spatial and temporal control over the hydrogel's physical state, making it a powerful tool for drug delivery, tissue engineering, and other biomedical applications.[11][18] Future research may focus on the development of multi-responsive hydrogels that can react to a combination of stimuli, further enhancing their functionality and therapeutic potential.
References
- 1. irjmets.com [irjmets.com]
- 2. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top 10 Applications of Hydrogels in Biomedical Field | Biopharma PEG [biochempeg.com]
- 4. Smart Hydrogels for Advanced Drug Delivery Systems [mdpi.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Photo-Crosslinkable Hydrogels for Tissue Engineering Applications | Semantic Scholar [semanticscholar.org]
- 9. Gelation Dynamics during Photo-Cross-Linking of Polymer Nanocomposite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of photocrosslinkable hydrogels based on photolithography 3D bioprinting technology in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FR2791056A1 - ANTHRACENYLMETHYL (METH) ACRYLATES, POLYMERS FOR THEIR PREPARATION AND ANTI-REFLECTIVE COATINGS CONTAINING THEM - Google Patents [patents.google.com]
- 14. Multi-step functionalization of hydrogels through mechano- and photo-responsive linkages - Materials Horizons (RSC Publishing) DOI:10.1039/D4MH00761A [pubs.rsc.org]
- 15. Chitosan-anthracene hydrogels as controlled stiffening networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photocrosslinkable Hydrogels and Their Applications in Tissue Engineering [gfztb.com]
Application Notes & Protocols: Leveraging 9-Anthracenylmethyl Acrylate in Advanced Photocurable Systems
Abstract
This technical guide provides an in-depth exploration of 9-anthracenylmethyl acrylate (AMA), a fluorescent and photoreactive monomer, for its application in advanced photocurable resins and coatings. We will elucidate the fundamental photochemical principles governing its utility, focusing on the reversible [4+4] photodimerization of the anthracene moiety. This document details AMA's role in the formulation of high-performance materials, including high refractive index coatings, holographic data storage media, and self-healing polymers. Comprehensive, field-proven protocols for resin formulation, photocuring, and material characterization via Photo-DSC and FTIR spectroscopy are provided to enable researchers and professionals to harness the unique capabilities of this versatile monomer.
Introduction: The Unique Profile of this compound (AMA)
This compound (CAS 31645-34-8) is an organic compound featuring a reactive acrylate group covalently linked to a photoactive anthracene core.[1][2] This bifunctional nature is the cornerstone of its utility. The acrylate group enables its participation in conventional free-radical polymerization, allowing it to be easily incorporated into a polymer backbone.[3] The anthracene group, a polycyclic aromatic hydrocarbon, imparts unique photophysical properties, including strong UV absorption (λmax ~251 nm, 362 nm) and fluorescence emission (~407 nm), and most importantly, the ability to undergo reversible photodimerization.[4]
Key Physicochemical Properties of AMA:
| Property | Value | Source |
| Molecular Formula | C18H14O2 | [1][2] |
| Molecular Weight | 262.30 g/mol | [2][5] |
| Appearance | Yellow to orange solid/crystals | [1] |
| Melting Point | 80-87.5 °C | [1][6] |
| Refractive Index (Predicted) | 1.662 | [1] |
The presence of the bulky, electron-rich anthracene structure is critical for applications requiring a high refractive index.[1] Furthermore, its fluorescent nature allows it to be used as a probe or label in various sensing applications.[2][6][7]
Core Mechanism: Reversible [4+4] Photodimerization
The primary mechanism driving the advanced applications of AMA is the photodimerization of its anthracene moiety. When exposed to ultraviolet (UV) light, typically in the UVA range (>300 nm), two adjacent anthracene molecules undergo a [4+4] cycloaddition reaction at their 9 and 10 positions.[8] This process forms a covalent bond between the two molecules, creating a dimer. This dimerization effectively acts as a light-induced cross-linking mechanism within a polymer matrix containing AMA.
Crucially, this dimerization is often reversible. The anthracene dimer can be cleaved back to its original monomeric form by exposure to shorter wavelength UV light (<300 nm) or through thermal treatment, typically at temperatures above 160 °C.[9] This reversibility is the key to developing dynamic materials such as self-healing polymers and rewritable optical media.
Caption: Reversible [4+4] photodimerization of anthracene moieties.
Key Applications & Formulations
The unique photochemical behavior of AMA enables its use in several cutting-edge applications.
High Refractive Index (HRI) Coatings
Causality: The high polarizability and dense electron cloud of the polycyclic aromatic anthracene structure contribute to a significantly higher refractive index compared to standard aliphatic acrylic polymers. Incorporating AMA into a polymer matrix elevates the overall refractive index of the resulting film.[1] HRI coatings are essential for improving the efficiency and performance of optical devices like LEDs, displays, and optical sensors by minimizing light loss at interfaces.[10]
Protocol 1: Formulation of a High Refractive Index UV-Curable Coating
-
Component Preparation: Prepare a blend of monomers and oligomers. The high concentration of aromatic moieties is key.
-
Mixing: In a light-blocking container, combine the components in the order listed in the table below. Use a magnetic stirrer or a planetary mixer for 2-4 hours at room temperature to ensure a homogenous mixture.
-
Degassing: Degas the formulated resin in a vacuum chamber for 15-30 minutes to remove any entrapped air bubbles.
-
Storage: Store the final resin in a dark, cool place (2-8°C).[1]
Table 1: Example Formulation for an HRI Coating
| Component | Function | Weight % | Rationale |
| Bisphenol A glycerolate diacrylate | Aromatic Oligomer | 40% | Provides high RI, good thermal stability, and film hardness. |
| This compound (AMA) | HRI Monomer | 30% | Significantly boosts the refractive index due to its anthracene core. |
| Isobornyl Acrylate (IBOA) | Reactive Diluent | 25% | Reduces viscosity for better processability while maintaining good mechanical properties.[11][12] |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator | 5% | Efficiently initiates radical polymerization upon exposure to UVA light.[11] |
Holographic Data Storage
Causality: Holographic data storage relies on recording interference patterns (holograms) as localized changes in the refractive index within a photosensitive medium.[13] When a polymer film containing AMA is exposed to a laser interference pattern, photodimerization occurs preferentially in the high-intensity regions (constructive interference). This chemical reaction alters the local density and polarizability of the material, creating a refractive index modulation that stores the holographic data. The stability of the dimer allows for write-once-read-many (WORM) applications.[13][14]
Self-Healing and Reversible Polymers
Causality: The ability to form and break the anthracene dimer crosslinks with external stimuli (light and heat) is the foundation for self-healing materials.[15] A polymer network crosslinked via AMA dimerization can be "healed" after damage. By applying heat, the dimer crosslinks at the fracture interface are broken, reverting to monomeric anthracene groups.[9] Subsequent exposure to UV light re-forms the dimer crosslinks across the crack, repairing the damage.
Caption: General workflow for preparing and characterizing AMA-based photocurable resins.
Experimental Characterization Protocols
To validate the performance of AMA-based resins, rigorous characterization is essential. The following protocols provide a self-validating system to analyze curing kinetics and final polymer properties.
Protocol 2: Curing Kinetics Analysis by Photo-DSC
Differential Scanning Calorimetry combined with a UV light source (Photo-DSC) is a powerful tool for studying the kinetics of photopolymerization.[16][17] It measures the heat released during the exothermic polymerization reaction as a function of time and UV exposure.
-
Sample Preparation: Place a small, precise amount (5-10 mg) of the uncured liquid resin into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Configure the instrument (e.g., Linseis Chip-DSC10 or NETZSCH DSC 204 F1 Phoenix®) with a UV light source (e.g., 400 nm LED).[16][17]
-
Isothermal Segment: Equilibrate the sample at a desired isothermal temperature (e.g., 30°C) for several minutes to ensure thermal stability.
-
UV Exposure: Irradiate the sample with a defined UV intensity for a set duration (e.g., 60 seconds). The DSC will record the exothermic heat flow peak.
-
Data Analysis: Integrate the area under the exothermic peak to determine the total enthalpy of polymerization (ΔH). The rate of heat flow is directly proportional to the rate of reaction. This data provides crucial insights into cure speed and the influence of different components.[17]
Protocol 3: Degree of Conversion by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to quantify the extent of polymerization by monitoring the disappearance of the acrylate functional groups.[18][19]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or substrate.
-
Initial Spectrum (Uncured): Apply a thin film of the uncured liquid resin onto the ATR crystal or a transparent substrate (e.g., KBr pellet) and record its spectrum.
-
Curing: Expose the resin film to a UV source for a specific duration, mimicking the actual curing process.
-
Final Spectrum (Cured): Record the spectrum of the cured polymer film.
-
Data Analysis: The conversion of acrylate double bonds is monitored by the decrease in the absorption bands characteristic of the acrylate group, such as the C=C stretching vibration at ~1635 cm⁻¹ or the =C-H twisting vibration at ~810 cm⁻¹.[20] An internal, non-reacting peak (e.g., the carbonyl C=O stretch at ~1720 cm⁻¹) is used as a reference. The degree of conversion (DC) can be calculated using the following formula:
DC (%) = [1 - (AC=C / Aref)cured / (AC=C / Aref)uncured] x 100
Where AC=C is the area of the acrylate peak (~810 cm⁻¹) and Aref is the area of the reference peak. This analysis confirms the efficiency of the photocuring process.[18][20]
Protocol 4: Mechanical Properties Assessment
Once cured, the final material properties must be evaluated to ensure they meet application requirements.
-
Sample Preparation: Fabricate standardized test specimens (e.g., dog-bone shapes for tensile testing, rectangular bars for flexural tests) by curing the resin in appropriate molds.
-
Tensile and Flexural Testing: Use a universal testing machine to measure properties like tensile strength, flexural modulus, and elongation at break according to relevant ASTM standards. These tests quantify the strength and flexibility of the cured material.[21][22]
-
Hardness Testing: Measure the surface hardness using a durometer or a microhardness tester. This is a critical parameter for coatings that require scratch and abrasion resistance.[22]
Safety and Handling
This compound may be irritating to the eyes, skin, and respiratory system.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a highly versatile monomer that offers a unique combination of photoreactivity and desirable physical properties. Its ability to undergo reversible photodimerization opens up a vast design space for creating advanced functional materials. By understanding the fundamental mechanisms and employing the rigorous formulation and characterization protocols outlined in this guide, researchers and developers can effectively unlock the potential of AMA to create next-generation photocurable resins and coatings for optical, data storage, and smart material applications.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. FMeasure Intelligence [fmeasure.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C18H14O2 | CID 4065231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-Anthracenylmethyl methacrylate | 31645-35-9 [chemicalbook.com]
- 7. 9-Anthracenylmethyl methacrylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. brewerscience.com [brewerscience.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 14. researchgate.net [researchgate.net]
- 15. 9-Anthracenylmethyl methacrylate - specific polymers [specificpolymers.com]
- 16. linseis.com [linseis.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. uvebtech.com [uvebtech.com]
- 19. getty.edu [getty.edu]
- 20. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Mechanical Properties of Poly(ethylene-co-methacrylic acid) Reinforced with Carbon Fibers | MDPI [mdpi.com]
- 22. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Development of Intrinsically Fluorescent Nanoparticles Using 9-Anthracenylmethyl Methacrylate for High-Contrast Cellular Imaging
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the synthesis, characterization, and application of fluorescent polymer nanoparticles derived from 9-anthracenylmethyl methacrylate (AMMA). We move beyond a simple recitation of steps to explain the underlying scientific principles, enabling researchers to not only replicate the process but also to innovate upon it. The protocols herein describe a robust method for creating highly stable and brightly fluorescent nanoparticles via emulsion polymerization and detail their subsequent use in in-vitro cellular imaging. By leveraging the intrinsic fluorescence of the anthracene moiety, this approach circumvents common issues like dye leakage and aggregation-caused quenching that can plague dye-doped systems.[1]
Scientific Principles & Strategic Choices
The foundation of a successful nanoparticle system lies in the rational selection of its core components. Our choice of 9-anthracenylmethyl methacrylate (AMMA) is deliberate, capitalizing on the unique photophysical properties of the anthracene group covalently integrated into a polymerizable methacrylate backbone.[2]
-
Why Anthracene? The anthracene chromophore is a well-characterized polycyclic aromatic hydrocarbon known for its strong UV absorbance and high fluorescence quantum yield.[3][4] Its rigid, planar structure results in a characteristic vibronic emission spectrum in the blue region (typically ~400-450 nm), providing a distinct and stable signal for imaging applications.[5][6]
-
The Power of a Polymerizable Fluorophore: By using AMMA, the fluorescent component is not merely encapsulated but is an integral part of the polymer backbone. This covalent attachment is critical; it permanently locks the fluorophore within the nanoparticle matrix, eliminating the risk of dye leakage that can lead to cytotoxic effects and confounding imaging artifacts. Furthermore, it provides a well-defined and reproducible fluorophore concentration within each particle.
-
Choice of Polymerization: Emulsion Polymerization: We have selected emulsion polymerization as the synthesis method for its exceptional control over particle size and distribution in an aqueous medium, which is crucial for biological applications.[7] This technique involves the formation of micelles by a surfactant, which act as discrete nanoreactors for polymerization, leading to the formation of uniform, sub-100 nm nanoparticles that are ideal for cellular uptake.[7][8][9]
Protocol I: Synthesis of Poly(AMMA) Nanoparticles
This protocol details the synthesis of fluorescent nanoparticles via a standard emulsion polymerization. The causality behind each step is explained to provide a deeper understanding of the process.
Materials & Reagents
| Reagent | Supplier | CAS Number | Rationale |
| 9-Anthracenylmethyl Methacrylate (AMMA) | Sigma-Aldrich | 31645-35-9 | The core fluorescent monomer. Purity should be ≥95%.[10] |
| Methyl Methacrylate (MMA) | Sigma-Aldrich | 80-62-6 | A co-monomer used to modulate the nanoparticle's physical properties and hydrophobicity. Can be omitted for pure p(AMMA) particles. |
| Sodium Dodecyl Sulfate (SDS) | Sigma-Aldrich | 151-21-3 | Anionic surfactant that forms micelles, serving as the loci for polymerization. Its concentration is critical for controlling particle size.[7] |
| Potassium Persulfate (KPS) | Sigma-Aldrich | 7727-21-1 | A water-soluble thermal initiator. Upon heating, it generates free radicals to initiate polymerization within the micelles. |
| Deionized (DI) Water | Millipore | N/A | The continuous phase for the emulsion. Must be free of ionic and organic contaminants. |
| Nitrogen Gas (High Purity) | Airgas | 7727-37-9 | Used to deoxygenate the system. Oxygen is a potent inhibitor of free-radical polymerization and must be removed to ensure efficient and complete reaction. |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Nitrogen inlet/outlet
-
Syringes and needles
Step-by-Step Synthesis Protocol
-
System Setup: Assemble the three-neck flask with the condenser, thermometer, and a rubber septum for the nitrogen inlet. Place the flask in the heating mantle on the magnetic stirrer.
-
Reagent Preparation (Aqueous Phase): In the flask, dissolve 100 mg of SDS in 50 mL of DI water. This concentration is above the critical micelle concentration (CMC) of SDS, ensuring the presence of micelles to serve as nanoreactors.[7]
-
Deoxygenation: Add a magnetic stir bar and begin stirring the SDS solution. Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen. Maintaining a gentle nitrogen blanket over the reaction is crucial throughout the synthesis.
-
Monomer Preparation (Oil Phase): In a separate vial, dissolve 200 mg of AMMA (and MMA, if used) in a minimal amount of a suitable solvent like THF if needed for complete dissolution before injection.
-
Initiation Temperature: Heat the aqueous solution to 70°C. This temperature is optimal for the thermal decomposition of the KPS initiator.
-
Monomer Emulsification: Using a syringe, inject the monomer solution into the hot, stirring SDS solution. Allow the mixture to stir for 15 minutes to form a stable emulsion of monomer droplets within the aqueous phase.
-
Initiator Addition: Dissolve 50 mg of KPS in 2 mL of deoxygenated DI water. Inject this initiator solution into the reaction flask. The appearance of a slight bluish tint or opalescence often indicates the onset of nanoparticle nucleation.
-
Polymerization: Maintain the reaction at 70°C with continuous stirring under the nitrogen atmosphere for 6 hours to ensure high monomer conversion.
-
Purification: Cool the reaction mixture to room temperature. The resulting latex suspension must be purified to remove unreacted monomer, surfactant, and initiator salts. Dialyze the solution against DI water for 48 hours using a dialysis membrane (e.g., 12-14 kDa MWCO), changing the water every 8 hours.
Synthesis Workflow Diagram
Caption: Workflow for the emulsion polymerization of AMMA to form fluorescent nanoparticles.
Protocol II: Nanoparticle Characterization
Thorough characterization is essential to validate the synthesis and ensure the nanoparticles are suitable for their intended application.
Size, Distribution, and Morphology
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. A low PDI (<0.2) indicates a monodisperse and uniform sample, which is highly desirable for reproducible biological interactions.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles. Samples are prepared by drop-casting a dilute nanoparticle suspension onto a carbon-coated copper grid. This allows for confirmation of the spherical morphology and provides a size measurement that can be compared with DLS data.
Photophysical Properties
-
UV-Visible Spectroscopy: Dilute the nanoparticle suspension and record the absorbance spectrum. The spectrum for p(AMMA) should show characteristic absorbance peaks for the anthracene moiety, typically around 250-260 nm.[5]
-
Fluorescence Spectroscopy: Using the absorbance maximum as the excitation wavelength, record the emission spectrum. p(AMMA) nanoparticles are expected to exhibit a structured emission profile with a maximum peak around 415-420 nm.[5][6] This confirms the fluorescent nature of the synthesized particles.
Representative Characterization Data
| Parameter | Method | Typical Result | Significance |
| Hydrodynamic Diameter | Dynamic Light Scattering | 50 - 80 nm | Ideal size for cellular uptake via endocytosis.[8] |
| Polydispersity Index (PDI) | Dynamic Light Scattering | < 0.15 | Indicates a highly uniform and monodisperse particle population. |
| Morphology | TEM | Spherical | Confirms the expected shape from emulsion polymerization. |
| UV-Vis Absorbance λmax | UV-Vis Spectroscopy | ~251 nm | Confirms the presence of the anthracene chromophore.[5] |
| Fluorescence Emission λmax | Fluorescence Spectroscopy | ~417 nm | Defines the emission color (blue) for filter selection in microscopy.[5] |
Application Protocol III: In Vitro Cellular Imaging
This protocol provides a general workflow for labeling and imaging live cells with the synthesized p(AMMA) nanoparticles.
Materials & Reagents
-
HeLa cells (or other adherent cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Purified p(AMMA) nanoparticle suspension
-
Glass-bottom imaging dishes
-
Fluorescence microscope with a DAPI filter set (or similar UV excitation/blue emission filters)
Step-by-Step Imaging Protocol
-
Cell Seeding: Plate HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency after 24 hours. This sub-confluent state is ideal for visualizing individual cells.
-
Nanoparticle Incubation: After 24 hours, remove the culture medium. Add fresh medium containing the p(AMMA) nanoparticles at a final concentration of 50-100 µg/mL.
-
Incubation Period: Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO₂ incubator. This allows sufficient time for cellular uptake.
-
Washing: Gently remove the nanoparticle-containing medium. Wash the cells three times with warm PBS. This step is critical to remove any nanoparticles that are non-specifically bound to the cell exterior or the dish surface, thereby reducing background fluorescence and improving the signal-to-noise ratio.
-
Imaging: Add fresh, pre-warmed culture medium to the dish. Immediately visualize the cells using a fluorescence microscope. Use an excitation wavelength around 350-380 nm and collect the emission between 410-460 nm. The nanoparticles should appear as bright blue punctate spots within the cytoplasm, consistent with localization in endo-lysosomal compartments.[12]
Cellular Imaging Workflow Diagram
Caption: Step-by-step workflow for in vitro cellular imaging using p(AMMA) nanoparticles.
References
- 1. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polysciences.com [polysciences.com]
- 3. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Time-Resolved Small-Angle X-ray Scattering Studies during the Aqueous Emulsion Polymerization of Methyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorophores for Bioimaging and Polymer Nanoparticles - CD Bioparticles [cd-bioparticles.com]
- 9. Preparation of Fluorescent Ultrafine Polymer Nanoparticles [yyhx.ciac.jl.cn]
- 10. 9-Anthracenylmethyl methacrylate 95 31645-35-9 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crafting Photo-Responsive Materials with 9-Anthracenylmethyl Acrylate
Introduction
In the dynamic field of advanced materials, the quest for polymers that can respond to external stimuli with high precision and reversibility is paramount. Photo-responsive materials, in particular, offer unparalleled spatiotemporal control, enabling innovations in areas ranging from targeted drug delivery and tissue engineering to smart coatings and data storage. This guide provides an in-depth exploration of 9-anthracenylmethyl acrylate as a cornerstone monomer for the synthesis of such intelligent materials. The anthracene moiety, with its remarkable ability to undergo a reversible [4+4] cycloaddition upon exposure to specific wavelengths of ultraviolet (UV) light, serves as a powerful tool for the photo-initiated crosslinking and cleavage of polymer chains.[1][2][3][4][5] This unique characteristic allows for the dynamic modulation of material properties, such as swelling, degradation, and adhesion.[3][6][7]
This document is designed for researchers, scientists, and drug development professionals, offering a blend of fundamental principles and detailed, actionable protocols. We will delve into the synthesis of this compound, its polymerization, and the subsequent manipulation of the resulting polymers with light to create bespoke photo-responsive systems.
The Core Principle: Reversible [4+4] Cycloaddition of Anthracene
The photo-responsive behavior of polymers incorporating this compound is rooted in the reversible photodimerization of the anthracene groups.[1][2][3] Upon irradiation with long-wave UV light (typically >350 nm), two anthracene moieties undergo a [4+4] cycloaddition to form a covalent dimer.[1][2] This process can be used to crosslink polymer chains, leading to the formation of a hydrogel or a solid network. Conversely, irradiation with short-wave UV light (<300 nm) or the application of heat can induce the cleavage of the dimer, reverting the anthracene groups to their monomeric state and breaking the crosslinks.[1][8] This reversible dimerization and cleavage cycle is the key to the dynamic and tunable nature of these materials.
Caption: Reversible photodimerization of anthracene.
Synthesis of this compound Monomer
The foundational step in creating these photo-responsive materials is the synthesis of the this compound monomer. This is typically achieved through the esterification of 9-anthracenemethanol with acryloyl chloride in the presence of a base.[8][9][10]
Protocol: Monomer Synthesis
Materials:
-
9-Anthracenemethanol
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-necked flask
-
Dropping funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9-anthracenemethanol and triethylamine in anhydrous DCM.[8]
-
Cool the solution in an ice bath.
-
Slowly add acryloyl chloride dropwise to the cooled solution with continuous stirring.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature overnight.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the DCM under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure this compound as a pale yellow solid.[9][11]
Characterization: The purity and identity of the synthesized monomer should be confirmed by:
-
¹H NMR Spectroscopy: To confirm the chemical structure.
-
Melting Point: To assess purity.[11]
| Parameter | Typical Value |
| Yield | 58-90%[9][12] |
| Melting Point | 59-63°C[10][11] |
| Appearance | Pale yellow solid[9][10] |
Polymerization of this compound
Once the monomer is synthesized and purified, it can be polymerized or co-polymerized with other monomers to create a variety of polymer architectures. Free radical polymerization is a common method.[13] The choice of co-monomer can be used to tune the properties of the final material, such as its hydrophilicity or biocompatibility, which is particularly relevant for drug delivery applications.[14]
Protocol: Free Radical Polymerization
Materials:
-
This compound
-
Co-monomer (e.g., methyl methacrylate, N-isopropylacrylamide)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Nitrogen or Argon source
-
Schlenk flask or similar reaction vessel
-
Precipitation solvent (e.g., methanol, diethyl ether)
Procedure:
-
Dissolve the this compound, co-monomer (if any), and AIBN in the chosen anhydrous solvent in a Schlenk flask.
-
De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C) under an inert atmosphere and stir for the desired reaction time (e.g., 24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Caption: General workflow for free radical polymerization.
Creating and Characterizing Photo-Responsive Materials
The synthesized polymers can be fabricated into various forms, such as hydrogels, thin films, or nanoparticles, which can then be rendered photo-responsive.
Protocol: Formation of a Photo-Responsive Hydrogel
Materials:
-
Polymer containing this compound units
-
Suitable solvent (e.g., DMF, chloroform)
-
UV light source with a filter for >350 nm (for crosslinking)
-
UV light source with a filter for <300 nm (for cleavage)
-
Molds (e.g., between two quartz plates with a spacer)
Procedure:
-
Dissolve the polymer in a suitable solvent to create a polymer solution of the desired concentration.
-
Pour the polymer solution into a mold.
-
Irradiate the solution with UV light (>350 nm) for a sufficient amount of time to induce photodimerization and form a crosslinked hydrogel. The irradiation time will depend on the polymer concentration, light intensity, and desired crosslinking density.
-
To reverse the crosslinking, irradiate the hydrogel with UV light (<300 nm).
Characterization of Photo-Responsive Behavior
The photo-switching behavior of the material can be monitored using various analytical techniques.
UV-Vis Spectroscopy: This is a powerful and straightforward method to monitor the photodimerization and cleavage of the anthracene groups. The characteristic absorption peaks of the anthracene monomer (typically in the 350-400 nm range) decrease upon dimerization and reappear upon cleavage.[1][8][15]
Protocol: UV-Vis Spectroscopic Monitoring
-
Prepare a dilute solution of the anthracene-containing polymer in a suitable solvent in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Irradiate the solution with UV light (>350 nm) for specific time intervals.
-
Record the UV-Vis spectrum after each irradiation interval to observe the decrease in the anthracene monomer absorption.
-
Subsequently, irradiate the solution with UV light (<300 nm) and record the spectra to monitor the recovery of the monomer absorption peaks.
| Wavelength (nm) | Event | Expected Observation in UV-Vis Spectrum |
| >350 | Photodimerization | Decrease in absorbance peaks around 350-400 nm[15] |
| <300 | Photocleavage | Increase in absorbance peaks around 350-400 nm[1] |
Rheology: For hydrogels, rheological measurements can be used to quantify the change in mechanical properties (e.g., storage modulus, G') upon photo-crosslinking and cleavage, providing direct evidence of the formation and disruption of the network structure.
Applications in Drug Development
The ability to dynamically control the properties of materials using light opens up exciting possibilities in drug delivery.[7] For instance, a drug can be encapsulated within a hydrogel or nanoparticle crosslinked with anthracene dimers. Upon irradiation at a specific site in the body with light of the cleavage wavelength, the network can be disrupted, leading to the controlled release of the therapeutic agent. This approach offers the potential for highly targeted and on-demand drug delivery, minimizing off-target effects. The fluorescent nature of the anthracene moiety can also be utilized for imaging and tracking of the delivery vehicle.[16][17]
Caption: Photo-triggered drug delivery workflow.
Conclusion
This compound is a versatile and powerful monomer for the development of advanced photo-responsive materials. The reversible nature of the anthracene photodimerization provides a robust mechanism for the dynamic control of polymer network properties. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore and innovate in the exciting field of smart materials, with significant potential to impact areas such as targeted therapeutics and regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 6. PEG-Based Hydrogel Synthesis via the Photodimerization of Anthracene Groups | Semantic Scholar [semanticscholar.org]
- 7. Photodimerization, Photocleavage [ebrary.net]
- 8. Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12201B [pubs.rsc.org]
- 9. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 9-Anthracenylmethyl methacrylate | 31645-35-9 [chemicalbook.com]
- 12. Synthesis routes of 9-Anthracenylmethyl methacrylate [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scbt.com [scbt.com]
- 17. KR20150001710A - Poly(acrylate) Polymers for In Vivo Nucleic Acid Delivery - Google Patents [patents.google.com]
Troubleshooting & Optimization
how to prevent aggregation-caused quenching in poly(9-anthracenylmethyl acrylate)
<Technical Support Center: Poly(9-anthracenylmethyl acrylate) Fluorescence
A Guide to Preventing Aggregation-Caused Quenching
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with poly(this compound) (PAMA). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of aggregation-caused quenching (ACQ) in PAMA and related fluorescent polymers.
Introduction: The Duality of Anthracene in Polymer Science
The anthracene moiety is a powerful building block for luminescent polymers due to its high quantum yield.[1][2] However, the same extended π-system responsible for its desirable photophysical properties also predisposes it to strong intermolecular interactions, leading to aggregation.[1][2] This aggregation often results in a significant decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ).[3] This guide will explore the mechanisms behind ACQ in PAMA and provide actionable strategies to mitigate this effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my poly(this compound) film non-fluorescent, even though the polymer is highly fluorescent in dilute solution?
This is a classic example of aggregation-caused quenching (ACQ). In dilute solutions, the polymer chains are well-solvated and exist as individual coils, allowing the anthracene pendants to fluoresce efficiently. However, in the solid state (as a film) or in concentrated solutions, the polymer chains are forced into close proximity. This allows the planar anthracene groups on adjacent chains (or even on the same chain) to stack on top of each other, forming "excimers."[1][2][4] These excimers have a lower energy state than the excited monomer, and their decay to the ground state is often non-radiative, leading to the quenching of fluorescence.
dot
Caption: Mechanism of Aggregation-Caused Quenching in PAMA.
Q2: I observe a red-shift in the emission spectrum of my PAMA in the solid state compared to the solution. What does this indicate?
A red-shift in the emission spectrum is a strong indicator of excimer formation.[1][2] The excimer state is energetically lower than the excited monomer state, and thus the light emitted from an excimer will have a longer wavelength (be red-shifted). This is often accompanied by a broadening of the emission peak.
Q3: How can I confirm that aggregation is the cause of the fluorescence quenching I'm observing?
Several characterization techniques can help confirm aggregation:
-
UV-Visible Absorption Spectroscopy: Compare the absorption spectra of your PAMA in a dilute solution and in the state where you observe quenching. Aggregation can lead to changes in the absorption spectrum, such as peak broadening or the appearance of new shoulders.
-
Fluorescence Spectroscopy: As mentioned, a red-shift and broadening of the emission peak are indicative of excimer formation. You can also perform concentration-dependent fluorescence studies. As you increase the concentration of your polymer solution, you should observe a decrease in the fluorescence quantum yield and the emergence of the red-shifted excimer emission.
-
Dynamic Light Scattering (DLS): In solution, DLS can be used to measure the size of polymer aggregates. An increase in particle size with increasing concentration or in a poor solvent is a direct indication of aggregation.
-
Fluorescence Lifetime Measurements: Dynamic quenching, which can occur through excimer formation, will decrease the fluorescence lifetime of the fluorophore. In contrast, static quenching, where a non-fluorescent complex is formed in the ground state, does not alter the fluorescence lifetime.[5][6]
Troubleshooting Guides: Strategies to Mitigate ACQ
Here are several field-proven strategies to prevent or reduce aggregation-caused quenching in PAMA:
Strategy 1: Copolymerization with a Bulky Co-monomer
Principle: By introducing a bulky, non-fluorescent co-monomer into the polymer chain, you can sterically hinder the anthracene side chains from getting close enough to form excimers.
Experimental Protocol:
-
Monomer Selection: Choose a bulky co-monomer that is compatible with the polymerization method for PAMA. A good starting point is methyl methacrylate (MMA) or other bulky acrylates.
-
Synthesis of this compound (AMA): If not commercially available, AMA can be synthesized by reacting 9-anthracenemethanol with acryloyl chloride in the presence of a base like triethylamine.[7][8]
-
Copolymerization: Perform a free radical polymerization (or a controlled radical polymerization technique like RAFT for better control over the polymer architecture) of AMA with your chosen bulky co-monomer at various feed ratios.
-
Characterization:
-
Determine the copolymer composition using ¹H NMR spectroscopy.
-
Measure the photoluminescence quantum yield (PLQY) of the copolymers in both solution and as solid films.
-
Compare the fluorescence spectra of the copolymers with that of the PAMA homopolymer.
-
Expected Outcome: You should observe that as the percentage of the bulky co-monomer increases, the solid-state fluorescence quantum yield of the copolymer also increases, and the excimer emission is reduced.
| Parameter | PAMA Homopolymer | PAMA-co-MMA (e.g., 10:90) |
| Solid-State PLQY | Low (<5%) | High (>30%) |
| Excimer Emission | Prominent | Significantly Reduced or Absent |
dot
Caption: Copolymerization Workflow.
Strategy 2: Incorporation into a Polymer Matrix
Principle: Dispersing the PAMA at a low concentration within a transparent, inert polymer matrix can effectively isolate the PAMA chains and prevent aggregation.[9][10][11]
Experimental Protocol:
-
Matrix Selection: Choose a polymer matrix that is optically transparent in the excitation and emission range of PAMA and in which PAMA is soluble. Polymethyl methacrylate (PMMA) is a common choice.
-
Film Preparation:
-
Prepare separate solutions of PAMA and the matrix polymer (e.g., PMMA) in a common solvent (e.g., toluene or chloroform).
-
Mix the solutions at a desired weight ratio (e.g., 1% PAMA in PMMA).
-
Cast a thin film of the blend onto a suitable substrate (e.g., a glass slide) using spin-coating or drop-casting.
-
Ensure complete solvent removal by drying under vacuum.
-
-
Characterization: Measure the fluorescence spectrum and quantum yield of the blended film.
Expected Outcome: The PAMA dispersed in the PMMA matrix should exhibit strong fluorescence, similar to its behavior in dilute solution, with minimal to no excimer emission.
Strategy 3: Modifying the Polymer Architecture
Principle: Creating a more rigid or branched polymer backbone can restrict the conformational freedom of the polymer chains, making it more difficult for the anthracene pendants to aggregate.
Approaches:
-
Cross-linking: Introduce a small amount of a cross-linking agent during polymerization to create a lightly cross-linked network. This will physically prevent the polymer chains from coming into close contact.
-
Dendrimers or Star Polymers: Synthesize PAMA-based dendrimers or star-shaped polymers. The highly branched architecture of these macromolecules can effectively encapsulate the fluorescent core and prevent inter-chain interactions.
Advanced Concepts: Aggregation-Induced Emission (AIE)
Interestingly, some molecules exhibit the opposite behavior to ACQ, a phenomenon known as aggregation-induced emission (AIE).[12][13][14] In AIE-active molecules, aggregation restricts intramolecular rotations, which are non-radiative decay pathways in solution, thus leading to enhanced fluorescence in the aggregated state. While PAMA is a classic ACQ system, understanding the principles of AIE can inspire novel molecular designs to overcome quenching. For instance, attaching AIE-active moieties to an ACQ-prone polymer can sometimes lead to materials with desirable solid-state emission properties.[15]
References
- 1. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suppressing aggregation induced quenching in anthracene based conjugated polymers [uu.diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Synthesis routes of 9-Anthracenylmethyl methacrylate [benchchem.com]
- 8. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 9. Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Water soluble non-conjugated fluorescent polymers: aggregation induced emission, solid-state fluorescence, and sensor array applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 14. researchgate.net [researchgate.net]
- 15. Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-Anthracenylmethyl Acrylate
Welcome to the technical support center for the synthesis of 9-anthracenylmethyl acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. Here, we provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My TLC and ¹H NMR analysis show a significant amount of unreacted 9-(hydroxymethyl)anthracene. What are the likely causes and how can I improve the conversion?
A1: Observing a large amount of unreacted starting material is a common issue that typically points to suboptimal reaction conditions or reagent quality. Let's break down the potential causes and solutions.
The synthesis of this compound is an esterification reaction, typically achieved by reacting 9-(hydroxymethyl)anthracene with acryloyl chloride in the presence of a base like triethylamine.[1][2] The efficiency of this reaction is highly dependent on several factors.
Causality & Solutions:
-
Reagent Purity and Stoichiometry:
-
Acryloyl Chloride: This reagent is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming acrylic acid. The presence of acrylic acid will not only consume the base but can also lead to unwanted side reactions. Ensure you are using a fresh bottle of acryloyl chloride or redistill it before use.
-
Base (Triethylamine): The role of triethylamine is to act as a nucleophilic catalyst and an acid scavenger for the HCl generated during the reaction.[3] If the base is not of high purity or has absorbed atmospheric CO₂, its effectiveness will be reduced. Use a freshly opened bottle or distill your triethylamine over potassium hydroxide.
-
Stoichiometry: A slight excess of acryloyl chloride and triethylamine is often used to drive the reaction to completion. A typical molar ratio is 1 equivalent of 9-(hydroxymethyl)anthracene, 1.2-1.5 equivalents of acryloyl chloride, and 1.1-1.3 equivalents of triethylamine.
-
-
Reaction Temperature:
-
The initial addition of acryloyl chloride should be performed at 0°C (ice bath).[1][3] This is crucial to control the highly exothermic reaction between the acid chloride and the alcohol, minimizing the formation of byproducts. After the initial addition, the reaction can be allowed to slowly warm to room temperature and stirred overnight.[1]
-
-
Solvent Choice and Moisture Control:
-
The reaction is typically performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[1][3] It is imperative that the solvent is dry, as any water present will react with the acryloyl chloride. Use a freshly dried solvent for the best results. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Troubleshooting Workflow for Incomplete Reactions:
Caption: Troubleshooting workflow for incomplete reactions.
Q2: I'm observing multiple unidentified spots on my TLC plate and the final product is a brownish, impure solid. What are the potential side reactions and how can I prevent them?
A2: The formation of multiple byproducts is often due to the high reactivity of the acrylate moiety and the photosensitivity of the anthracene core.
Common Side Reactions and Prevention Strategies:
-
Polymerization of the Acrylate: Acrylates are known to undergo spontaneous polymerization, especially in the presence of heat, light, or radical initiators.[4] This is a significant contributor to low yields of the desired monomer.
-
Solution: Add a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, to the reaction mixture in a small amount (e.g., 0.1 mol%). This will quench any radical species that could initiate polymerization.
-
-
Photodimerization of Anthracene: The anthracene core can undergo a [4+4] cycloaddition reaction when exposed to UV light, leading to the formation of dimers.[5] This is a common issue with anthracene-containing compounds and can lead to a complex mixture of products.
-
Solution: Protect your reaction from light by wrapping the flask in aluminum foil. Also, perform the work-up and purification in a dimly lit area.
-
-
Reaction with Impurities: As mentioned in Q1, impurities in the starting materials or solvent can lead to a host of side reactions. For instance, acrylic acid (from hydrolyzed acryloyl chloride) can lead to the formation of anhydride byproducts.
Key Parameters Influencing Product Purity:
| Parameter | Recommended Condition | Rationale |
| Inhibitor | 0.1 mol% BHT or phenothiazine | Prevents premature polymerization of the acrylate.[4] |
| Light Exposure | Reaction vessel wrapped in foil | Minimizes photodimerization of the anthracene core.[5] |
| Reagent Purity | Freshly opened or distilled | Avoids side reactions from hydrolyzed or degraded reagents. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and potential oxidation. |
Q3: My yield is significantly reduced after the work-up and purification steps. What is an optimized protocol for isolating pure this compound?
A3: Product loss during purification is a frequent challenge. The key is a careful work-up to remove the triethylamine hydrochloride salt and a systematic recrystallization to obtain a pure product without significant loss.
Optimized Purification Protocol:
-
Quenching and Initial Extraction:
-
Aqueous Washes:
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator. Important: Do not heat the solution excessively to avoid polymerization.
-
-
Recrystallization:
-
The crude product is typically a pale yellow solid.[1]
-
Recrystallization from methanol or a mixture of methanol and dichloromethane is often effective.[1][3]
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in a refrigerator, to form well-defined crystals.
-
Collect the crystals by suction filtration and dry them under vacuum.
-
Visualizing the Purification Workflow:
Caption: Step-by-step purification workflow.
Frequently Asked Questions (FAQs)
Q: What is a reliable, high-yield protocol for the synthesis of this compound?
A: A well-established method involves the reaction of 9-(hydroxymethyl)anthracene with acryloyl chloride using triethylamine as a base in an anhydrous solvent like THF or DCM.[1][3] A detailed experimental protocol is provided below.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 9-(hydroxymethyl)anthracene (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the suspension and cool the mixture to 0°C in an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.3 eq) dissolved in a small amount of anhydrous DCM dropwise to the stirred suspension over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase).
-
Work-up and Purification: Follow the optimized purification protocol described in Q3 of the troubleshooting guide.
Q: How critical is the choice of base for this reaction?
A: The choice of base is critical. Triethylamine is commonly used because it is a sufficiently strong, non-nucleophilic base to scavenge the HCl produced during the reaction.[1] The use of stronger bases like sodium hydride could potentially deprotonate other positions on the anthracene ring or promote polymerization.
Q: What are the ideal storage conditions for this compound?
A: The final product is light-sensitive and can polymerize over time.[6] It should be stored in a cool, dark place, preferably in a refrigerator and under an inert atmosphere. The container should be amber-colored or wrapped in foil.
References
- 1. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis routes of 9-Anthracenylmethyl methacrylate [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12201B [pubs.rsc.org]
- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: Managing Photodegradation of Anthracene-Containing Polymers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing the photodegradation of anthracene-containing polymers. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical solutions to common challenges encountered during experiments involving these light-sensitive materials. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your polymers throughout your research and development processes.
Introduction: The Challenge of Photodegradation
Anthracene and its derivatives are valuable chromophores incorporated into polymers for a wide range of applications, including drug delivery, bio-imaging, and advanced materials, due to their unique photophysical properties.[1] However, the very characteristic that makes them useful—their ability to absorb UV light—also renders them susceptible to photodegradation.[2][3] This process involves the breakdown of polymer chains due to the combined action of light and oxygen, leading to a loss of mechanical properties, discoloration, and reduced performance.[4] Understanding and mitigating this degradation is paramount for experimental success and the long-term stability of your products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the photodegradation of anthracene-containing polymers.
Q1: What are the initial signs of photodegradation in my anthracene-containing polymer samples?
A1: The initial signs of photodegradation can be subtle but typically include:
-
Visual Changes: A noticeable yellowing or change in color of the polymer.[5] You may also observe a loss of gloss or the appearance of surface cracks.[3][4]
-
Changes in Spectroscopic Properties: A decrease in the characteristic fluorescence intensity of anthracene is a key indicator.[6] You can monitor this using a fluorimeter.[7]
-
Loss of Mechanical Integrity: The polymer may become brittle or lose its tensile strength.[3][4][5]
Q2: What is the primary mechanism behind the photodegradation of anthracene?
A2: The primary mechanism involves the reaction of anthracene with singlet oxygen, which is generated when the anthracene molecule in its excited state transfers energy to molecular oxygen.[8][9][10] This reaction forms an anthracene endoperoxide.[8][9][10] This endoperoxide is often unstable and can further decompose, leading to the cleavage of the polymer backbone.[8][9] In the absence of oxygen, photodimerization, where two anthracene moieties react to form a dimer, can also occur, especially at the 9 and 10 positions.[8]
Q3: How can I minimize photodegradation during my experiments?
A3: Several strategies can be employed:
-
Control the Environment: Conduct experiments in a controlled atmosphere with reduced oxygen levels, such as in a glovebox or by purging solutions with an inert gas like nitrogen or argon.[11]
-
Use Light Stabilizers: Incorporate additives that can mitigate photodegradation. These include UV absorbers, quenchers, and hindered amine light stabilizers (HALS).[12][13][14]
-
Filter UV Light: Use appropriate filters to block the specific wavelengths of UV light that are most damaging to your polymer. Anthracene typically absorbs UV light at wavelengths of 300 nm and greater.[8][9]
-
Work in Low-Light Conditions: When possible, perform experimental manipulations in a dark room or under amber light to minimize exposure to ambient UV radiation.
Q4: Are there specific solvents that can accelerate or inhibit photodegradation?
A4: Yes, the solvent environment can play a significant role. The polarity of the solvent can influence the rate of photodegradation, with some studies showing that quantum yields increase with the polarity of the medium.[15] Additionally, the presence of dissolved oxygen in the solvent is a critical factor that accelerates photo-oxidation.[2] Therefore, using deoxygenated solvents is a crucial preventative measure.
Q5: Can the photodegradation products of my polymer interfere with my experimental results?
A5: Absolutely. The degradation products, such as 9,10-anthraquinone and phthalic acid, can be more toxic than the parent anthracene compound.[16] These byproducts can interfere with biological assays, alter the drug release profile of a formulation, or generate misleading analytical signals. It is crucial to be aware of these potential interferences and to characterize any degradation products that may form.
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Fluorescence Signal
Symptoms:
-
A significant and unexpectedly rapid decrease in the fluorescence intensity of your polymer solution or film during spectroscopic measurements.
Probable Causes:
-
High Oxygen Concentration: The presence of dissolved oxygen is a primary driver of photobleaching through the formation of non-fluorescent endoperoxides.[8][9]
-
High-Intensity Light Source: The excitation light source in your fluorimeter or microscope may be too intense, leading to accelerated photodegradation.
-
Photodimerization: In concentrated solutions or the solid state, anthracene moieties can undergo [4+4] cycloaddition upon UV exposure, forming non-fluorescent dimers.[1]
-
Aggregation-Induced Quenching (AIQ): In the solid state or in poor solvents, polymer chains can aggregate, leading to quenching of fluorescence.[17][18]
Solutions:
-
Deoxygenate your samples: Purge your solvent with nitrogen or argon for at least 15-30 minutes before dissolving your polymer. For solid samples, conduct measurements under an inert atmosphere.
-
Reduce light intensity: Use neutral density filters to attenuate the excitation light. If possible, reduce the exposure time for each measurement.
-
Work at lower concentrations: For solution-based experiments, diluting the sample can reduce the likelihood of photodimerization.
-
Incorporate bulky side groups: Modifying the polymer structure with bulky substituents around the anthracene core can sterically hinder both photodimerization and aggregation.[8]
Issue 2: Inconsistent Results in Photostability Studies
Symptoms:
-
High variability in degradation rates between replicate experiments.
-
Lack of a clear trend in the degradation kinetics.
Probable Causes:
-
Inconsistent Light Exposure: The intensity or spectral output of the light source may not be uniform across all samples.
-
Temperature Fluctuations: Higher temperatures can accelerate the rate of photodegradation.[2][3][19]
-
Variable Oxygen Levels: Inconsistent deoxygenation of samples can lead to different rates of photo-oxidation.
-
Presence of Impurities: Photosensitizing impurities in the polymer or solvent can accelerate degradation.[2]
Solutions:
-
Calibrate your light source: Regularly check the output of your lamps using a calibrated radiometer or lux meter to ensure consistent irradiance.[20]
-
Control the temperature: Use a temperature-controlled sample chamber to maintain a constant temperature throughout the experiment.[11]
-
Standardize deoxygenation protocols: Implement a consistent and validated method for removing dissolved oxygen from your samples.
-
Purify your materials: Ensure the purity of your polymer and solvents to eliminate potential photosensitizers.
Issue 3: Unexpected Changes in Polymer Molecular Weight
Symptoms:
-
A significant decrease in the average molecular weight of your polymer after UV exposure, as determined by Gel Permeation Chromatography (GPC).
-
The appearance of a low molecular weight shoulder or tail in the GPC chromatogram.
Probable Causes:
-
Chain Scission: The primary degradation pathway often involves the cleavage of the polymer backbone, leading to a reduction in molecular weight.[4]
-
Formation of Degradation Products: The low molecular weight shoulder may correspond to the formation of smaller molecules resulting from the breakdown of the polymer.
Solutions:
-
Implement photostabilization strategies: Utilize UV absorbers or radical scavengers to inhibit the degradation process.[5]
-
Characterize degradation products: Use techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the low molecular weight species and understand the degradation mechanism.
-
Correlate with other techniques: Combine GPC data with spectroscopic and mechanical testing to get a comprehensive picture of the degradation process.
Part 3: Experimental Protocols & Data
Protocol 1: Standardized Photodegradation Study
This protocol outlines a standardized method for assessing the photostability of anthracene-containing polymers.
Materials:
-
Anthracene-containing polymer
-
High-purity solvent (e.g., THF, chloroform)
-
Photostability chamber with a controlled light source (e.g., xenon lamp with filters)[21]
-
Quartz cuvettes or thin film substrates
-
UV-Vis spectrophotometer
-
Fluorimeter
-
GPC system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the polymer in the chosen solvent at a known concentration.
-
For thin film studies, spin-coat or cast the polymer solution onto quartz substrates and dry under vacuum. .
-
-
Deoxygenation:
-
Purge the polymer solution with high-purity nitrogen or argon for 30 minutes.
-
For thin films, place the samples in a nitrogen-filled chamber.
-
-
Control Samples:
-
Prepare "dark" control samples by wrapping them in aluminum foil to protect them from light.[21] These will be placed in the photostability chamber alongside the exposed samples to account for any thermal degradation.
-
-
Light Exposure:
-
Place the samples in the photostability chamber at a fixed distance from the light source.
-
Expose the samples to a controlled dose of UV radiation. The ICH Q1B guideline suggests a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[21]
-
-
Analysis:
-
At predetermined time intervals, remove samples for analysis.
-
Record the UV-Vis absorption and fluorescence emission spectra.
-
Analyze the molecular weight changes using GPC.
-
Data Presentation: Comparative Photostability
| Polymer System | Stabilizer Added | Irradiation Time (hours) | % Decrease in Fluorescence Intensity | % Decrease in Molecular Weight (Mw) |
| Polymer A in THF | None | 24 | 65% | 40% |
| Polymer A in THF | 1% HALS | 24 | 15% | 8% |
| Polymer B in Film | None | 24 | 80% | 55% |
| Polymer B in Film | UV Absorber Coating | 24 | 25% | 12% |
This table provides example data to illustrate the effectiveness of different stabilization strategies.
Part 4: Visualizing Mechanisms and Workflows
Diagram 1: Photodegradation Pathway of Anthracene
Caption: Simplified reaction scheme for the photo-oxidation of anthracene.
Diagram 2: Experimental Workflow for Photostability Testing
Caption: Step-by-step workflow for conducting a photostability study.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. plastics-technology.com [plastics-technology.com]
- 4. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 5. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. craftechind.com [craftechind.com]
- 14. How to avoid polymers’ degradation and discolouration of cables [deltatecnic.com]
- 15. researchgate.net [researchgate.net]
- 16. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00118C [pubs.rsc.org]
- 18. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. d-nb.info [d-nb.info]
- 20. biobostonconsulting.com [biobostonconsulting.com]
- 21. q1scientific.com [q1scientific.com]
Technical Support Center: Enhancing the Fluorescence Signal of 9-Anthracenylmethyl Acrylate (AMA) Copolymers
Welcome to the technical support center for 9-anthracenylmethyl acrylate (AMA) copolymers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fluorescence signal of their AMA-containing polymers. Here, we address common challenges and frequently asked questions to help you achieve robust and reliable fluorescence in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your work with AMA copolymers, providing in-depth explanations and actionable protocols to resolve them.
Q1: Why is the fluorescence intensity of my AMA copolymer significantly lower than expected, especially in the solid state or concentrated solutions?
A common reason for reduced fluorescence in AMA copolymers is aggregation-caused quenching (ACQ).[1][2] The planar structure of the anthracene moiety promotes π-π stacking between polymer chains, especially at high concentrations or in the solid state.[1][2] This aggregation can lead to the formation of non-fluorescent or weakly fluorescent excimers, which are excited-state dimers, causing a decrease in the overall fluorescence quantum yield.[1][3]
Experimental Protocol to Mitigate Aggregation-Caused Quenching:
-
Introduce Bulky Comonomers:
-
Rationale: Incorporating bulky comonomers into the polymer chain can sterically hinder the close association of anthracene groups, thus reducing π-π stacking and excimer formation.
-
Procedure:
-
Synthesize AMA copolymers with varying molar ratios of a bulky comonomer, such as methyl methacrylate (MMA) or tert-butyl acrylate.[4]
-
Dissolve the copolymers in a suitable solvent (e.g., dichloromethane) and measure their fluorescence quantum yields in both dilute solutions and as thin films.
-
Compare the quantum yields to identify the optimal comonomer ratio that minimizes quenching.
-
-
-
Control Polymer Architecture:
-
Rationale: A branched or hyperbranched polymer architecture can create more distance between the anthracene fluorophores compared to a linear chain, thereby reducing aggregation.
-
Procedure:
-
Employ controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined branched copolymers of AMA.[5]
-
Characterize the polymer architecture using techniques like size-exclusion chromatography with multi-angle light scattering (SEC-MALS).
-
Evaluate the fluorescence properties of the branched copolymers and compare them to their linear counterparts.
-
-
Q2: My AMA copolymer exhibits a red-shifted and broad emission spectrum. What is causing this, and how can I fix it?
A red-shifted and broadened emission spectrum is often indicative of excimer formation.[1][2] Excimers have lower energy levels than the excited monomer, resulting in emission at longer wavelengths. This phenomenon is more pronounced in environments that promote close proximity of the anthracene units.
Experimental Protocol to Minimize Excimer Formation:
-
Solvent Selection:
-
Rationale: The choice of solvent can significantly influence the conformation of the polymer chains and, consequently, the extent of intramolecular and intermolecular interactions.
-
Procedure:
-
Prepare dilute solutions of your AMA copolymer in a range of solvents with varying polarities (e.g., cyclohexane, toluene, THF, DMF).
-
Acquire the fluorescence emission spectra for each solution using the same excitation wavelength.
-
Analyze the spectra for shifts in the emission maximum and changes in the spectral shape. A blue-shift and a more defined vibronic structure in the emission spectrum indicate a reduction in excimer formation.
-
-
-
Copolymerization with Spacing Monomers:
-
Rationale: Introducing a non-fluorescent comonomer can increase the average distance between the AMA units along the polymer backbone, making intramolecular excimer formation less likely.
-
Procedure:
-
Synthesize a series of random copolymers of AMA with a flexible, non-aromatic comonomer like ethyl acrylate.
-
Vary the molar percentage of the spacing comonomer in the polymerization feed.
-
Analyze the fluorescence spectra of the resulting copolymers to determine the optimal comonomer content for minimizing excimer emission.
-
-
Q3: The fluorescence signal of my AMA copolymer seems to be highly sensitive to the solvent environment. How can I predict and control these effects?
The fluorescence of anthracene derivatives can be influenced by the polarity of the solvent.[6][7][8] This is due to interactions between the solvent molecules and the dipole moment of the fluorophore in its ground and excited states.[8] Generally, increasing solvent polarity can lead to a red shift in the emission spectrum (solvatochromism).[8][9]
Data Presentation: Solvent Effects on AMA Copolymer Fluorescence
| Solvent | Polarity Index (Reichardt's ET(30)) | Typical Emission λmax Shift |
| Cyclohexane | 31.2 | Minimal (baseline) |
| Toluene | 33.9 | Slight red shift |
| Tetrahydrofuran (THF) | 37.4 | Moderate red shift |
| Dichloromethane (DCM) | 40.7 | Significant red shift |
| Dimethylformamide (DMF) | 43.8 | Pronounced red shift |
Note: The exact shift will depend on the specific copolymer composition.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about working with AMA copolymers.
Q1: What is the optimal excitation wavelength for AMA copolymers?
The optimal excitation wavelength for AMA copolymers corresponds to the absorption maximum of the anthracene moiety. This is typically in the range of 340-380 nm.[10] It is recommended to measure the UV-Vis absorption spectrum of your specific copolymer to determine the precise wavelength of maximum absorbance for excitation.
Q2: How does the choice of comonomer affect the fluorescence signal?
The comonomer can influence the fluorescence signal in several ways:
-
Steric Hindrance: Bulky comonomers can prevent aggregation and reduce quenching.[11]
-
Polarity: The polarity of the comonomer can alter the local microenvironment of the anthracene fluorophore, affecting its emission properties.
-
Energy Transfer: If the comonomer has overlapping absorption or emission spectra with anthracene, Förster Resonance Energy Transfer (FRET) can occur, leading to quenching of the anthracene fluorescence or sensitized emission from the comonomer.[12][13]
Q3: Can I use AMA copolymers for in vivo imaging?
Yes, AMA can be copolymerized with biocompatible monomers for applications in bioimaging and drug delivery.[12][14][15] However, it is crucial to ensure that the overall copolymer is non-toxic and exhibits stable fluorescence in aqueous environments. The low percentage of AMA monomer typically used for these applications is not thought to significantly affect the biological properties of the polymer.[15]
Q4: How can I measure the fluorescence quantum yield of my AMA copolymer?
The fluorescence quantum yield (ΦF) can be determined using a comparative method with a well-characterized standard.[16]
Experimental Protocol for Quantum Yield Measurement:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield and an emission range similar to your AMA copolymer (e.g., quinine sulfate in 0.1 M H2SO4).
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[16]
-
Measure Absorbance and Fluorescence:
-
Record the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation:
ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizations
Diagram: Aggregation-Caused Quenching (ACQ) Workflow
Caption: Workflow for troubleshooting low fluorescence due to ACQ.
Diagram: Factors Influencing AMA Copolymer Fluorescence
Caption: Key factors affecting the fluorescence of AMA copolymers.
References
- 1. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00118C [pubs.rsc.org]
- 2. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 9-Anthracenylmethyl methacrylate from SPECIFIC POLYMERS [specificpolymers.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. polysciences.com [polysciences.com]
- 11. Restraining the associations of anthracene fluorophore by chemically linking to poly(methyl methacrylate) | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.mit.edu [web.mit.edu]
- 14. Synthesis and characterization of smart fluorescent polymers for biomedical applications [iris.unisa.it]
- 15. KR20150001710A - Poly(acrylate) Polymers for In Vivo Nucleic Acid Delivery - Google Patents [patents.google.com]
- 16. static.horiba.com [static.horiba.com]
Technical Support Center: Radical Polymerization of Anthracene-Functionalized Monomers
From the Desk of the Senior Application Scientist
Welcome, researchers. The incorporation of anthracene into polymer backbones offers a fascinating avenue for creating photo-responsive, high-performance materials. However, the unique photophysical properties of the anthracene moiety introduce a distinct set of challenges not typically encountered with common vinyl monomers. This guide is designed to serve as a technical resource, providing direct answers to common problems and explaining the underlying chemical principles to empower you in your experiments.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My polymerization has a very low conversion rate, or it fails to initiate entirely. What are the likely causes?
Answer:
Low or no conversion in these systems typically points to one of three culprits: inhibition by oxygen, premature termination/side reactions caused by light, or issues with the monomer/initiator purity.
-
Oxygen Inhibition: Radical polymerizations are notoriously sensitive to oxygen, which acts as a potent radical scavenger. This is a general requirement for all controlled radical polymerizations, including Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).[1][2]
-
Unintended Photodimerization: The primary challenge with anthracene is its propensity to undergo a [4+4] photocycloaddition reaction when exposed to UV light (typically >300 nm), forming a dimer.[3][4] If your reaction setup is exposed to ambient lab light or sunlight, monomers can dimerize. These dimers do not participate in the polymerization and effectively reduce your active monomer concentration. Furthermore, the anthracene moiety itself can act as a radical trap, forming dormant species that slow down the reaction.[5]
-
Monomer & Reagent Purity: Standard issues like residual inhibitors in the monomer (e.g., MEHQ), impure solvents, or a degraded initiator will, of course, lead to failure.
Troubleshooting Steps:
-
Ensure a Rigorously Deoxygenated System: Use a minimum of three freeze-pump-thaw cycles for the reaction mixture. Alternatively, sparging the mixture with an inert gas (high-purity Argon or Nitrogen) for at least 30-60 minutes can be effective.
-
Work in Complete Darkness: The most critical step is to prevent light-induced dimerization.
-
Wrap your entire reaction flask, including the neck and septum, in aluminum foil.
-
Perform all reagent transfers in a darkened fume hood with the sash lowered.
-
Turn off overhead fluorescent lights, which emit a small amount of UV radiation.
-
-
Purify Your Monomer: Pass your anthracene-functionalized monomer through a column of basic alumina to remove any acidic impurities and the phenolic inhibitor immediately before use.
Question 2: My reaction mixture became a solid, insoluble gel before reaching high conversion. Why did this happen?
Answer:
Gelation is a classic sign of uncontrolled cross-linking, and in this context, it is almost certainly caused by the light-induced [4+4] photodimerization of anthracene units.[6][7]
Here's the mechanism: as polymer chains begin to grow, they contain pendant anthracene groups. If these groups are exposed to UV light, an anthracene on one polymer chain can react with an anthracene on an adjacent chain.[8] This "dimerization" event forms a covalent cross-link between the two polymer chains. As multiple cross-linking events occur, a three-dimensional network forms, leading to rapid gelation and making the material insoluble. This process can be intentionally harnessed to create dynamic materials but is a catastrophic failure mode for the synthesis of linear polymers.[3][7]
dot
Caption: Competing reaction pathways for anthracene monomers.
Preventative Measures:
-
Absolute Light Exclusion: This is non-negotiable. Follow the steps outlined in Question 1 for working in darkness. Even brief exposure to a strong light source can initiate the cross-linking cascade.
-
Dilute Conditions: Running the polymerization at a lower concentration can reduce the probability of intermolecular cross-linking between two growing chains. This strategy was effectively used to create single-chain nanoparticles by promoting intramolecular cross-linking.[9][10] For linear polymers, it can help mitigate early gelation.
-
Steric Hindrance: If you are designing your own monomer, consider adding bulky substituents at the 9 and/or 10 positions of the anthracene ring. Sufficient steric bulk can inhibit the [4+4] cycloaddition.[11][12]
Question 3: I successfully made a polymer, but it has very poor solubility in common solvents like THF, chloroform, or toluene. How can I address this?
Answer:
Poor solubility is a common characteristic of polymers containing large, planar, aromatic groups like anthracene.[13] The strong π-π stacking interactions between the anthracene moieties on polymer backbones can cause aggregation, leading to insolubility, even if the polymer is linear and not cross-linked.[14]
Solutions & Strategies:
-
Monomer Design: The most effective approach is to preemptively design solubility into your monomer. Incorporating long, flexible alkyl chains or bulky solubilizing groups can disrupt π-π stacking and improve solubility.[14] For example, introducing triisopropylsilyl (TIPS) groups is a proven strategy to make anthracene derivatives highly soluble.[15]
-
Copolymerization: Instead of a homopolymer, synthesize a random copolymer of your anthracene-functionalized monomer with a highly soluble co-monomer (e.g., methyl methacrylate or 2-ethylhexyl methacrylate).[12] The comonomer units will effectively space out the anthracene groups along the chain, reducing aggregation and improving solubility.
-
Solvent Selection: While common solvents may fail, you may find success with more aggressive or specific solvents. Try heating the polymer in solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,2-dichlorobenzene. Always test solubility on a small scale first.
Question 4: My GPC/SEC results are strange. I see a high molecular weight shoulder, or the UV trace looks very different from the RI trace. What's happening?
Answer:
This issue stems from the strong UV-Vis absorption and fluorescence of the anthracene group itself.[16][17]
-
UV Detector Interference: A standard GPC/SEC system uses both a refractive index (RI) detector and a UV detector. The RI detector signal is proportional to the concentration of the polymer, giving a true representation of the molecular weight distribution. The UV detector, however, is highly sensitive to the anthracene chromophore. If any unreacted monomer or photodimers are present in your sample, they will absorb UV light very strongly, creating spurious peaks or distorting the baseline, especially at the low molecular weight end.
-
Aggregation: The same π-π stacking that causes insolubility can lead to the formation of large, stable aggregates in solution. These aggregates will pass through the GPC column faster than individual polymer chains, appearing as a false high-molecular-weight shoulder or even a distinct peak.
Troubleshooting Your GPC/SEC Analysis:
-
Rely on the RI Trace: For determining molecular weight (Mn, Mw) and dispersity (Đ), trust the RI trace over the UV trace.
-
Thorough Purification: Before analysis, ensure your polymer is rigorously purified to remove all traces of unreacted monomer. Precipitation into a non-solvent (like methanol or hexane) several times is essential.
-
Use an Appropriate Mobile Phase: If aggregation is suspected, try using a mobile phase that can disrupt π-π stacking. Adding a small amount of a more polar solvent or a salt (e.g., LiBr in DMF) to the mobile phase can sometimes help break up aggregates.
-
Filter Your Sample: Always filter your sample through a 0.22 or 0.45 µm filter immediately before injection to remove any insoluble aggregates.
Frequently Asked Questions (FAQs)
Q: Which polymerization technique—ATRP or RAFT—is better for anthracene-functionalized monomers?
A: Both ATRP and RAFT are powerful controlled radical polymerization (CRP) techniques that offer significant advantages over conventional free-radical methods for these challenging monomers.[1][18] The "better" choice often depends on your specific experimental goals and constraints. RAFT is frequently cited for its success with anthracene methacrylates.[9][10][12]
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain Transfer (RAFT) |
| Mechanism | Based on a reversible redox reaction between a dormant species (P-X) and a transition metal catalyst (e.g., Cu(I)/Ligand).[19] | A degenerative chain transfer process mediated by a thiocarbonylthio compound (RAFT agent).[20] |
| Contaminants | Highly sensitive to oxygen and requires removal of the copper catalyst post-polymerization, which can be tedious. | Tolerant to a wider range of functional groups and solvents. The polymer product may be colored by the RAFT agent's end-group.[2] |
| Monomer Scope | Excellent for styrenes, (meth)acrylates, and acrylonitrile. | Arguably the most versatile CRP method, compatible with a very broad range of monomers.[20] |
| Considerations for Anthracene | The nitrogen-based ligands used in ATRP could potentially coordinate with the anthracene ring system, though this is not a commonly reported issue. | The RAFT agent must be carefully chosen to match the reactivity of the anthracene monomer. |
Recommendation: For most applications involving anthracene-methacrylates or acrylates, RAFT polymerization is often the more robust and versatile starting point due to its tolerance for various functional groups and simpler purification.[20]
Q: What are the best practices for setting up a light-excluded RAFT polymerization?
A: The following protocol provides a detailed workflow for a typical lab-scale reaction.
Experimental Protocol: Light-Excluded RAFT Polymerization
-
Monomer Purification:
-
Prepare a small (2-3 cm) plug of basic alumina in a Pasteur pipette.
-
Dissolve your anthracene monomer in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Pass the solution through the alumina plug to remove the inhibitor.
-
Remove the solvent under reduced pressure. Place the purified monomer in your reaction flask immediately.
-
-
Reaction Assembly (in a darkened hood):
-
To a Schlenk flask equipped with a magnetic stir bar, add the purified anthracene monomer, the RAFT agent (e.g., DDMAT or CTA), and the radical initiator (e.g., AIBN).
-
Add your chosen solvent (e.g., anhydrous toluene or dioxane).
-
Seal the flask with a rubber septum.
-
Immediately and completely wrap the entire flask, including the neck and septum, with aluminum foil.
-
-
Deoxygenation:
-
With the flask still wrapped, connect it to a Schlenk line.
-
Perform three freeze-pump-thaw cycles:
-
Freeze the mixture in a liquid nitrogen bath until solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum tap and thaw the mixture in a room temperature water bath, allowing dissolved gases to bubble out.
-
Repeat this cycle two more times.
-
-
After the final thaw, backfill the flask with high-purity argon or nitrogen.
-
-
Polymerization:
-
Lower the foil-wrapped flask into a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for AIBN).
-
Allow the reaction to proceed for the planned duration with vigorous stirring.
-
-
Termination and Isolation:
-
To quench the reaction, remove the flask from the oil bath and expose it to air by removing the septum. Some researchers prefer to cool the reaction in an ice bath first.
-
Dilute the viscous reaction mixture with a small amount of solvent (e.g., THF).
-
Precipitate the polymer by slowly adding the solution to a large volume of a stirred non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
References
- 1. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | TCI AMERICA [tcichemicals.com]
- 3. Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12201B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical Activation of Anthracene [4+4] Cycloadducts: Gauss Centre for Supercomputing e.V. [gauss-centre.eu]
- 9. researchgate.net [researchgate.net]
- 10. Anthracene-functionalized dipolar glass copolymers as precursors for high-dielectric single-chain nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Interplay of anthracene luminescence and dysprosium magnetism by steric control of photodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 14. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00118C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. web.mit.edu [web.mit.edu]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
avoiding side reactions during the synthesis of 9-anthracenylmethyl acrylate
Welcome to the technical support resource for the synthesis of 9-anthracenylmethyl acrylate. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity by effectively avoiding side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Problem 1: The final product is a sticky, insoluble solid, and the yield of the desired monomer is very low.
Question: After the reaction and workup, I'm left with a gummy material that won't dissolve for purification, and my NMR spectrum shows very broad signals instead of sharp peaks for my desired product. What's happening?
Answer: This is a classic sign of undesired polymerization of the acrylate moiety. Acrylate monomers are highly susceptible to spontaneous free-radical polymerization, which can be initiated by heat, light, or trace impurities.[1][2]
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Solution |
| Elevated Reaction Temperature | The esterification reaction is exothermic. If the temperature is not controlled, especially during the addition of acryloyl chloride, the heat generated can initiate radical polymerization. | Maintain a strict reaction temperature of 0°C using an ice-water bath, particularly during the dropwise addition of the acyl chloride.[3][4] |
| Exposure to Light | The anthracene group is photosensitive and can act as a photosensitizer.[5] More importantly, UV light can initiate radical polymerization of the acrylate. | Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to exclude light. Store the final product in an amber vial. |
| Presence of Oxygen | While counterintuitive, some common inhibitors require trace oxygen to be effective. However, oxygen can also participate in initiation steps. The key is control. | Running the reaction under an inert atmosphere (e.g., dry nitrogen or argon) is the best practice to prevent uncontrolled radical reactions.[6] |
| Absence of a Radical Inhibitor | Without an inhibitor, even trace amounts of radical species can set off a chain reaction, leading to widespread polymerization.[7][8] | Add a small amount (e.g., 100-200 ppm) of a radical inhibitor like phenothiazine or hydroquinone monomethyl ether (MEHQ) to the reaction mixture. Phenothiazine is particularly effective as it does not require oxygen to function.[1][8] |
Problem 2: The reaction yield is consistently low, even though starting material is consumed.
Question: My TLC analysis shows that the 9-anthracenemethanol is gone, but my isolated yield of this compound is only 30-40%. Where is my product going?
Answer: Low yield with complete consumption of starting material points towards the formation of soluble side products that are either lost during the aqueous workup or are difficult to separate from the main product.
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Acryloyl Chloride | Acryloyl chloride is highly reactive and will readily hydrolyze with any trace moisture in the solvent, reagents, or glassware to form acrylic acid. This consumes the reagent and reduces the potential yield. | Use anhydrous solvents (e.g., freshly distilled THF or dry DCM).[3][4] Ensure all glassware is oven-dried before use. Handle reagents under an inert atmosphere. |
| Formation of Anthracene Dimer | The anthracene moiety can undergo a [4π + 4π] photocycloaddition to form a dimer, especially when exposed to UV light (e.g., wavelengths around 365 nm).[9] This dimer is a common impurity and represents a loss of the anthracene-containing starting material. | As with preventing polymerization, rigorously protect the reaction from light at all stages. This side reaction is a key reason for using foil-wrapped flasks.[9] |
| Inefficient Quenching/Workup | During the aqueous workup, if the product is not efficiently extracted from the aqueous layer, significant loss can occur. Emulsion formation can also trap the product. | After quenching the reaction, ensure thorough extraction with a suitable organic solvent like ethyl acetate or diethyl ether.[4][6] Use a brine wash to break up any emulsions and help dry the organic layer. |
| Suboptimal Base Stoichiometry | An insufficient amount of base (e.g., triethylamine) will not effectively scavenge the HCl generated during the reaction.[3] This can lead to side reactions or incomplete conversion. Excess base is generally used to drive the reaction to completion. | Use a slight excess of triethylamine (e.g., 1.2 to 1.5 equivalents relative to the acryloyl chloride). This ensures all generated HCl is neutralized.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and base combination for this synthesis?
A1: The most commonly successful systems utilize an aprotic solvent and a tertiary amine base.
-
Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices.[3][4][9] They are good at dissolving the starting materials and are unreactive under the reaction conditions. Ensure they are anhydrous.
-
Bases: Triethylamine (TEA) is the most widely used base.[3][9] It acts as an effective HCl scavenger, forming triethylammonium chloride, a salt that often precipitates and can be easily filtered off or removed during the aqueous workup.[3] Pyridine can also be used.[4][6]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:4 or 1:3 v/v) typically provides good separation.
-
Visualization: The starting material (9-anthracenemethanol) and the product (this compound) are both UV-active due to the anthracene core. You can visualize the spots under a UV lamp (254 nm and/or 365 nm).
-
Interpretation: The product, being an ester, is less polar than the starting alcohol. Therefore, the product spot will have a higher Rf value (it will travel further up the TLC plate) than the 9-anthracenemethanol spot. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q3: What is the best method for purifying the final product?
A3: A two-step process of extraction followed by recrystallization or column chromatography is standard.
-
Aqueous Workup: After the reaction is complete, the mixture is typically washed sequentially with a dilute acid (like 1 M HCl) to remove excess amine, a dilute base (like aqueous NaHCO₃) to remove any acidic impurities, and finally with brine.[4]
-
Purification:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline product. Methanol or ethanol are commonly used solvents for recrystallization.[3][4] The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, often in a refrigerator, to induce crystallization.[3]
-
Column Chromatography: If recrystallization is difficult or if there are closely related impurities, silica gel column chromatography is a reliable alternative.[9] A gradient of ethyl acetate in hexane is a good starting point for the eluent.
-
Q4: How should I store the purified this compound to prevent degradation?
A4: Proper storage is critical to prevent polymerization and photodimerization over time.
-
Temperature: Store in a cool place, preferably refrigerated.[10]
-
Light: Keep the container in the dark. An amber glass vial stored inside a cabinet is ideal.[5]
-
Inhibitor: Ensure the purified material contains a small amount of an inhibitor (like MEHQ) if it will be stored for an extended period, especially if it will be used for subsequent polymerization applications where monomer purity is key.
Visualizing the Chemistry: Reaction and Side Reactions
Primary Synthesis Pathway
The desired reaction is a nucleophilic acyl substitution where the alcohol (9-anthracenemethanol) attacks the carbonyl carbon of acryloyl chloride. The base (triethylamine) neutralizes the HCl byproduct.
Caption: Desired esterification reaction pathway.
Key Side Reaction Pathways
Understanding these competing reactions is crucial for troubleshooting and optimizing the synthesis.
Caption: Major side reactions to be avoided.
Experimental Protocol: A Validated Approach
This protocol integrates best practices discussed in the troubleshooting guide.
Materials:
-
9-Anthracenemethanol
-
Acryloyl Chloride (or Methacryloyl Chloride)[3]
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Phenothiazine (or other suitable inhibitor)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Methanol (for recrystallization)
Procedure:
-
Setup: Under a dry nitrogen atmosphere, add 9-anthracenemethanol (1.0 eq) and a catalytic amount of phenothiazine to a foil-wrapped, oven-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the solids in anhydrous DCM.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the flask and stir for 10 minutes.[3]
-
Acryloyl Chloride Addition: Dissolve acryloyl chloride (1.2 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.[3][9]
-
Reaction: After the addition is complete, let the reaction stir at 0°C for another hour, then allow it to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[3]
-
Workup:
-
Cool the mixture back to 0°C and quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[4]
-
Dry the separated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the resulting crude solid in a minimum amount of hot methanol.
-
Allow the solution to cool to room temperature, then place it in a refrigerator (-4°C to 4°C) overnight to facilitate crystallization.[3]
-
Collect the pale yellow crystals by suction filtration, wash with a small amount of cold methanol, and dry under vacuum.[3]
-
-
Characterization: Confirm the identity and purity of the product using ¹H-NMR, IR spectroscopy, and melting point analysis. The melting point should be in the range of 80-85°C.[5][10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 9-Anthracenylmethyl methacrylate [benchchem.com]
- 5. 9-Anthracenylmethyl methacrylate - Safety Data Sheet [chemicalbook.com]
- 6. FR2791056A1 - ANTHRACENYLMETHYL (METH) ACRYLATES, POLYMERS FOR THEIR PREPARATION AND ANTI-REFLECTIVE COATINGS CONTAINING THEM - Google Patents [patents.google.com]
- 7. What is high performance polymerization inhibitor?|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 8. icheme.org [icheme.org]
- 9. Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12201B [pubs.rsc.org]
- 10. 9-Anthracenylmethyl methacrylate | 31645-35-9 [chemicalbook.com]
- 11. 9-Anthracenylmethyl methacrylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Enhancing the Stability of 9-Anthracenylmethyl Acrylate (9-AMA) Based Sensors
Welcome to the technical support guide for 9-anthracenylmethyl acrylate (9-AMA) based fluorescent sensors. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the experimental stability and performance of these sensing platforms. The anthracene moiety in 9-AMA is a powerful fluorophore, but its sensitivity to environmental factors necessitates careful experimental design to ensure data integrity. This guide provides in-depth solutions to common challenges, grounded in established photochemical and material science principles.
Section 1: Troubleshooting Guide
This section addresses the most frequently encountered issues during the development and application of 9-AMA sensors. Each problem is followed by a diagnostic workflow and detailed solutions.
Problem 1: Rapid Signal Loss & Photobleaching
You observe a significant and rapid decrease in fluorescence intensity under continuous excitation, compromising long-term measurements or imaging.
Q: My 9-AMA sensor's signal fades almost immediately upon exposure to the excitation light source. What is happening and how can I fix it?
A: This is a classic case of photobleaching, a phenomenon where the fluorophore is photochemically altered and permanently loses its ability to fluoresce.[1] For anthracene derivatives, the primary mechanism involves the excited fluorophore reacting with molecular oxygen.
-
Causality: Upon excitation, the 9-AMA molecule can transition from its excited singlet state to a longer-lived triplet state. This triplet-state fluorophore can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][3] This singlet oxygen can then attack the anthracene ring, typically forming a non-fluorescent endoperoxide, leading to irreversible signal loss.[3][4]
Caption: Troubleshooting workflow for photobleaching of 9-AMA sensors.
-
Oxygen Removal: Since oxygen is the primary culprit, its removal is the most effective strategy.[5]
-
Inert Gas Purging: For solution-based assays, purge all buffers and the sample chamber with an inert gas like nitrogen or argon for 15-30 minutes prior to and during the experiment. This physically displaces dissolved oxygen.
-
Oxygen Scavenging Systems: For applications in sealed chambers or live-cell imaging, use an enzymatic system like Glucose Oxidase and Catalase (GOx/CAT). Glucose oxidase consumes oxygen while converting glucose to gluconic acid and hydrogen peroxide. Catalase then neutralizes the hydrogen peroxide. This is a highly efficient method for maintaining a low-oxygen environment.[6]
-
-
Chemical Photostabilization: Incorporate antifade reagents into your polymer matrix or surrounding buffer.[6][7] These compounds work through various mechanisms to protect the fluorophore.
| Stabilizer Class | Example Compound | Mechanism of Action | Typical Concentration |
| Triplet State Quencher | DABCO (1,4-diazabicyclo[2.2.2]octane) | Deactivates the long-lived triplet state of 9-AMA before it can interact with oxygen. | 2-5% (w/v) |
| Radical Scavenger | n-Propyl gallate (nPG) | Scavenges free radicals and singlet oxygen, preventing them from reacting with the fluorophore. | 0.1-1% (w/v) |
| Reducing Agent | Ascorbic Acid (Vitamin C) | Acts as an antioxidant to neutralize reactive oxygen species (ROS).[5] | 1-10 mM |
-
Illumination Optimization: Reduce the rate of excitation to minimize the population of excited-state fluorophores.
-
Reduce Excitation Intensity: Use the lowest possible light intensity from your laser or lamp that still provides an adequate signal-to-noise ratio.[1][8] The rate of photobleaching is directly proportional to the intensity of the excitation light.
-
Minimize Exposure Time: Limit the sample's exposure to light by using shuttered illumination and acquiring data only when necessary.[7][8]
-
Problem 2: Uncontrolled Polymerization of Sensor Matrix
You find that your 9-AMA monomer or the formulated sensor pre-polymer solidifies prematurely in storage or during the experiment, leading to inconsistent sensor fabrication and performance.
Q: My 9-AMA solution is turning into a solid gel on its own. How do I prevent this?
A: This is due to spontaneous or premature radical polymerization of the acrylate group. Acrylate monomers are highly susceptible to polymerization initiated by heat, light (UV), or trace contaminants.[9]
-
Causality: The carbon-carbon double bond in the acrylate moiety is readily attacked by free radicals. Once initiated, a chain reaction propagates, rapidly converting the liquid monomer into a solid polymer. Oxygen can sometimes act as an inhibitor of radical polymerization, but its presence is detrimental to fluorescence stability, creating a conflict.[10]
-
Storage Conditions:
-
Inhibitors: Ensure your 9-AMA monomer is stored with a radical inhibitor, such as MEHQ (monomethyl ether hydroquinone). If you synthesize your own 9-AMA, adding 100-200 ppm of an inhibitor is crucial for long-term storage.
-
Temperature: Store the monomer and pre-polymer formulations at a low temperature (2-8 °C) to reduce the rate of any spontaneous initiation events.
-
Light: Protect the monomer from all light sources, especially UV, by storing it in an amber vial or a container wrapped in aluminum foil.
-
-
Experimental Handling:
-
Use Fresh Solutions: Prepare pre-polymer solutions (9-AMA mixed with cross-linkers and other components) immediately before use.
-
Controlled Initiation: If you are creating a cross-linked polymer sensor, the polymerization should only be started by the intentional addition of an initiator (e.g., AIBN for thermal polymerization, a photoinitiator for UV curing) under controlled conditions.
-
Caption: The process of radical polymerization and its inhibition.
Problem 3: Sensor Leaching or Poor Adhesion
The sensor film delaminates from the substrate (e.g., glass slide, optical fiber), or you detect a fluorescent signal in the bulk solution, indicating the sensor components are not properly immobilized.
Q: My sensor film peels off the glass slide during my experiment. How can I improve its adhesion?
A: This indicates a lack of stable chemical bonding between the acrylate polymer matrix and the substrate surface. Simple physical adsorption is often insufficient to withstand changes in solvent, temperature, or flow conditions.
-
Causality: Most common substrates, like glass or silicon oxide, have surfaces rich in hydroxyl (-OH) groups. Acrylate polymers are generally hydrophobic and do not form strong, direct bonds with these surfaces.
The most robust solution is to create a covalent link between the polymer and the substrate. This is typically a two-step process:
-
Substrate Silanization: Modify the substrate surface with a silane coupling agent that contains a polymerizable group. (3-Acryloxypropyl)trimethoxysilane is an excellent choice. The methoxysilane groups will react with the surface hydroxyls to form stable siloxane bonds, leaving a surface covered in reactive acrylate groups.
-
Graft Polymerization: Apply your 9-AMA pre-polymer solution to the functionalized surface and initiate polymerization. The acrylate groups on the surface will co-polymerize with the 9-AMA in the solution, permanently grafting the sensor film to the substrate.
A detailed, step-by-step protocol for this process is provided in Section 2.
Section 2: Protocols & Methodologies
Protocol 1: Preparation of an Oxygen Scavenging System (GOx/CAT)
This protocol describes the preparation of a standard enzymatic oxygen scavenging system for use in aqueous buffers.
Materials:
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Catalase (CAT) from bovine liver
-
D-Glucose
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a 100x stock solution of GOx/CAT. Dissolve 10 mg of GOx and 1 mg of CAT in 1 mL of PBS. Store in small aliquots at -20 °C.
-
Prepare a 20x stock solution of D-Glucose by dissolving 400 mg of D-Glucose in 1 mL of PBS. This can be stored at 4 °C.
-
For your final experimental buffer, add the components in the following order immediately before sealing your sample chamber:
-
Add 1/20th volume of the D-Glucose stock solution (final concentration ~20 mg/mL).
-
Add 1/100th volume of the GOx/CAT stock solution.
-
-
Gently mix by inversion. Do not vortex, as this can introduce more oxygen and denature the enzymes. The system will begin scavenging oxygen immediately.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the key spectral properties of this compound (9-AMA)? A: 9-AMA typically exhibits a maximum absorption (λ_max) around 251 nm and a fluorescence emission maximum around 417 nm when dissolved in chloroform.[11] These values can shift slightly depending on the solvent polarity and the local environment within a polymer matrix.
Q: How should I properly store the 9-AMA monomer? A: Store 9-AMA monomer under refrigeration (2-8 °C) in an amber vial to protect it from light.[12] Ensure it contains a polymerization inhibitor like MEHQ. For long-term storage, consider storing under an inert atmosphere (e.g., argon) to prevent slow oxidation.
Q: Can I use 9-AMA sensors in aqueous environments? A: Yes, but with considerations. While the anthracene core is hydrophobic, 9-AMA can be co-polymerized with hydrophilic monomers (e.g., acrylamide, hydroxyethyl methacrylate) to create a hydrogel matrix that is compatible with aqueous buffers. However, be aware that water can have quenching effects on anthracene fluorescence, and the presence of dissolved oxygen is typically higher in aqueous media, making the strategies in Problem 1 critical.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Diethyl-3-3′-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keyence.com [keyence.com]
- 7. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 丙烯酸-9-蒽甲酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
Technical Support Center: Purification of 9-Anthracenylmethyl Acrylate (9-AMA) Monomer
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 9-anthracenylmethyl acrylate (9-AMA). This resource is designed for researchers, scientists, and professionals in drug development and materials science who work with this fluorescent, polymerizable monomer. Achieving high purity is critical for the successful and reproducible synthesis of advanced polymers and functional materials. This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound (9-AMA) and why is its purity important?
This compound is a fluorescent monomer featuring an anthracene group attached to an acrylate moiety.[1] This unique structure allows it to be incorporated into polymers through various polymerization techniques.[2] The anthracene group serves as a fluorescent probe, a photo-crosslinkable unit via [4π+4π] cycloaddition, or a component for modifying the electronic properties of materials.[3][4]
High purity is paramount because impurities can significantly impact polymerization kinetics, polymer properties, and the final application's performance. Common impurities include:
-
Starting materials: Unreacted 9-anthracenemethanol.
-
Reaction by-products: Salts like triethylamine hydrochloride from the synthesis step.[5]
-
Polymerization inhibitors: Phenolic compounds such as hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) are added for stabilization.[6]
-
Oligomers/Polymers: Spontaneously formed polymer chains.
Q2: What are polymerization inhibitors and why must they be removed?
Polymerization inhibitors are chemical compounds added to reactive monomers like 9-AMA to prevent spontaneous polymerization during storage and transport.[6] They function by scavenging free radicals, which initiate the polymerization process.[7] Common inhibitors for acrylates are phenolic compounds like MEHQ.[6]
For most polymerization reactions (e.g., ATRP, RAFT, or free radical polymerization), these inhibitors must be removed. They can interfere with the initiator, leading to unpredictable reaction rates, long induction periods, and polymers with inconsistent molecular weights.[7]
Q3: What are the primary methods for purifying 9-AMA?
The two most effective and commonly used methods for purifying 9-AMA are:
-
Recrystallization: This technique is excellent for removing unreacted starting materials, by-products, and some oligomers. The crude solid is dissolved in a hot solvent in which it is highly soluble, and then allowed to cool, causing the pure monomer to crystallize while impurities remain in the solution.[5][8]
-
Column Chromatography: This is the most effective method for removing polymerization inhibitors and other polar impurities. The monomer solution is passed through a column packed with a solid adsorbent, typically basic alumina or silica gel, which retains the polar inhibitor while the less polar monomer elutes.[7][9]
Q4: How should I handle and store purified, uninhibited 9-AMA?
Once the inhibitor is removed, 9-AMA is highly susceptible to polymerization, which can be initiated by heat, light (especially UV), or the presence of oxygen.[6][10]
-
Immediate Use: It is strongly recommended to use the purified monomer immediately.
-
Short-Term Storage: If immediate use is not possible, store the uninhibited monomer in a tightly sealed container, in the dark (e.g., wrapped in aluminum foil), and at low temperatures (-20°C is preferable to 4°C). Storage should not exceed a few hours to minimize polymerization risk.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 9-AMA.
Problem: My monomer solution turned into a solid gel (polymerized) during purification. What happened?
Probable Cause: You have inadvertently initiated spontaneous polymerization. This is the most common failure mode when purifying reactive monomers. The primary triggers are the removal of the native inhibitor combined with exposure to heat or light.
Solution & Prevention:
-
Avoid Excessive Heat: If performing a recrystallization, use the minimum amount of heat necessary to dissolve the monomer. Never heat the solution for an extended period. If removing solvent with a rotary evaporator, use a low-temperature water bath (<35°C).
-
Protect from Light: The anthracene moiety can absorb UV light, which can initiate polymerization.[3] Always work in a fume hood with the sash down to block overhead fluorescent lighting and wrap all glassware (flasks, columns, etc.) in aluminum foil.
-
Work Quickly: Once the inhibitor is removed (e.g., after column chromatography or a caustic wash), the monomer is "live." The subsequent steps should be performed as quickly as possible.
-
Maintain Low Temperatures: When possible, perform purification steps at reduced temperatures. For column chromatography, you can run the column in a cold room or use a jacketed column with a cooling circulator.
Troubleshooting Workflow: Spontaneous Polymerization
References
- 1. scbt.com [scbt.com]
- 2. 9-Anthracenylmethyl methacrylate from SPECIFIC POLYMERS [specificpolymers.com]
- 3. researchgate.net [researchgate.net]
- 4. FR2791056A1 - ANTHRACENYLMETHYL (METH) ACRYLATES, POLYMERS FOR THEIR PREPARATION AND ANTI-REFLECTIVE COATINGS CONTAINING THEM - Google Patents [patents.google.com]
- 5. Synthesis routes of 9-Anthracenylmethyl methacrylate [benchchem.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 9-Anthracenylmethyl methacrylate - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 9-Anthracenylmethyl Acrylate-Based Fluorescent Sensors for Metal Ion Detection
In the realms of environmental monitoring, cellular biology, and pharmaceutical development, the precise quantification of metal ions is of paramount importance. Dysregulation of metal ion homeostasis is linked to a spectrum of pathological conditions, driving the demand for sensitive and selective detection methodologies. Fluorescent chemosensors have emerged as a powerful tool in this pursuit, offering high sensitivity, real-time monitoring capabilities, and operational simplicity.[1][2] This guide provides a comprehensive validation and comparison of a promising sensor platform based on 9-anthracenylmethyl acrylate, juxtaposed with established alternative fluorescent sensors.
Introduction to Fluorescent Metal Ion Sensing
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, in this case, metal ions, through a change in their fluorescence properties.[3] The fundamental components of such a sensor are a fluorophore (the signaling unit) and a receptor (the recognition unit) that selectively binds to the target metal ion. The interaction between the receptor and the metal ion perturbs the electronic state of the fluorophore, leading to a measurable change in fluorescence intensity (either "turn-on" or "turn-off") or a shift in the emission wavelength.[3]
The anthracene moiety, with its rigid, planar structure and high fluorescence quantum yield, is an excellent candidate for a fluorophore in sensor design.[4] Its derivatives have been successfully employed in the detection of various metal ions, including Fe³⁺, Hg²⁺, and Cr³⁺.[1][2][4] this compound, by virtue of its polymerizable acrylate group, offers the potential to be incorporated into a polymeric sensor platform. This can enhance sensitivity and stability, and allow for the creation of sensor films or nanoparticles for diverse applications.
The this compound Sensor Platform: A Proposed System
While extensive data on a standalone this compound sensor is emerging, we propose a highly feasible and potent sensor system based on a poly(this compound) (pAMA) platform. The polymerization of the monomer provides a scaffold where the anthracene units can interact with metal ions, leading to fluorescence quenching. The principle of detection is based on the chelation-enhanced fluorescence quenching (CHEQ) effect, where the binding of paramagnetic metal ions like Fe³⁺ and Cu²⁺ to the acrylate's carbonyl group or through cation-π interactions with the anthracene ring facilitates non-radiative decay pathways, thus quenching the fluorescence.
Performance Validation: Key Metrics and Experimental Protocols
The validation of any new sensor technology hinges on a rigorous assessment of its performance metrics. Here, we outline the key parameters and provide standardized protocols for their determination.
Selectivity
Selectivity is arguably the most critical parameter for a chemical sensor, defining its ability to detect a target analyte in the presence of other potentially interfering species.
Experimental Protocol for Selectivity Assessment:
-
Prepare a stock solution of the pAMA sensor in a suitable solvent (e.g., THF/water mixture).
-
Prepare stock solutions of various metal ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺, Pb²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cd²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺) of the same concentration.
-
To a series of cuvettes, add the pAMA sensor solution.
-
To each cuvette, add an equimolar amount of a different metal ion solution.
-
Measure the fluorescence emission spectrum of each sample at the excitation wavelength of the anthracene fluorophore (approximately 365 nm).
-
Compare the fluorescence intensity of the sensor in the presence of different metal ions. A significant change in fluorescence for a particular ion indicates selectivity.
-
To further assess robustness, perform competition experiments by measuring the fluorescence response to the target ion in the presence of a molar excess of other ions.
Sensitivity (Limit of Detection)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the sensor.
Experimental Protocol for LOD Determination:
-
Prepare a series of solutions with decreasing concentrations of the target metal ion.
-
Add the pAMA sensor solution to each of these solutions.
-
Measure the fluorescence intensity of each sample.
-
Plot the fluorescence intensity as a function of the metal ion concentration.
-
The LOD is calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement (sensor solution without the metal ion) and S is the slope of the linear portion of the calibration curve.
Response Time
Response time is the time required for the sensor to reach a stable signal upon interaction with the analyte.
Experimental Protocol for Response Time Measurement:
-
Prepare a solution of the pAMA sensor.
-
Place the solution in a fluorometer and start recording the fluorescence intensity over time.
-
Inject a solution of the target metal ion into the cuvette with rapid mixing.
-
Continue to record the fluorescence intensity until it reaches a stable plateau.
-
The response time is the time taken from the injection of the metal ion to the point where the signal stabilizes.
Comparative Analysis with Alternative Fluorescent Sensors
To provide a comprehensive evaluation, the performance of the proposed pAMA sensor is compared with well-established fluorescent sensors based on Rhodamine B, Coumarin, and BODIPY.
| Sensor Platform | Target Ion(s) | Typical Mechanism | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| pAMA (proposed) | Fe³⁺, Cu²⁺, Hg²⁺ | CHEQ (Turn-off) | Expected in the low µM to nM range | Simple synthesis, high quantum yield of anthracene, potential for diverse material formats (films, nanoparticles). | Prone to interference from other quenching species, potential for photobleaching. |
| Rhodamine B-based | Pb²⁺, Fe³⁺, Cu²⁺ | Spirolactam ring-opening (Turn-on) | nM to µM range | Large Stokes shift, visible color change, high photostability. | Can be sensitive to pH changes, synthesis can be complex. |
| Coumarin-based | Cu²⁺, Zn²⁺, Pb²⁺ | CHEF/CHEQ (Turn-on/off) | nM to µM range | High fluorescence quantum yields, good photostability. | Excitation often in the UV region, which can cause autofluorescence in biological samples. |
| BODIPY-based | Fe³⁺, Cu²⁺, Au³⁺ | PET/CHEF (Turn-on/off) | nM to µM range | High molar extinction coefficients, narrow emission bands, tunable spectral properties. | Can be susceptible to photobleaching, synthesis can be multi-step. |
In-Depth Look at Alternative Sensors
Rhodamine B-Based Sensors
Rhodamine B derivatives are a classic example of "turn-on" fluorescent sensors. In the absence of the target metal ion, the rhodamine core exists in a non-fluorescent, colorless spirolactam form. The binding of a metal ion, such as Pb²⁺, induces a ring-opening of the spirolactam to the highly fluorescent, pink-colored open-amide form. This dual colorimetric and fluorometric response is a significant advantage for qualitative and quantitative detection.
Coumarin-Based Sensors
Coumarin and its derivatives are widely used fluorophores due to their strong fluorescence and good photostability.[5] They can be functionalized with various metal ion-binding moieties to create both "turn-on" and "turn-off" sensors. For instance, a coumarin-based sensor for Cu²⁺ might exhibit fluorescence quenching upon binding due to the paramagnetic nature of the copper ion.[6][7]
BODIPY-Based Sensors
Boron-dipyrromethene (BODIPY) dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability.[8] The fluorescence of BODIPY-based sensors can be modulated through mechanisms like Photoinduced Electron Transfer (PET). In a PET-based "turn-on" sensor for Fe³⁺, the fluorescence of the BODIPY core is initially quenched by an electron-rich receptor. Upon binding of Fe³⁺, the electron-donating ability of the receptor is diminished, inhibiting the PET process and restoring the fluorescence of the BODIPY fluorophore.[2]
Experimental Workflows and Signaling Pathways
Synthesis of this compound and Polymerization
The synthesis of this compound can be readily adapted from established protocols for the corresponding methacrylate.
Protocol for Synthesis of 9-Anthracenylmethyl Methacrylate (adaptable for Acrylate):
-
Dissolve 9-anthracenemethanol in anhydrous tetrahydrofuran (THF).
-
Add triethylamine as a base.
-
Cool the mixture in an ice bath.
-
Add methacryloyl chloride (or acryloyl chloride for the acrylate) dropwise.
-
Allow the reaction to proceed at room temperature.
-
Purify the product by recrystallization.
A detailed synthesis can be found in the literature.[9]
Polymerization: The monomer can then be polymerized using standard free-radical polymerization techniques, for example, using AIBN as an initiator.
References
- 1. researchgate.net [researchgate.net]
- 2. An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An anthracene-based fluorescent sensor for sequential detection of zinc and copper ions (2014) | Hong Gyu Lee | 104 Citations [scispace.com]
- 9. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Fluorophore Photostability: Evaluating 9-Anthracenylmethyl Acrylate Against Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a pivotal decision that dictates the success and reliability of fluorescence-based experiments. Among the critical performance characteristics, photostability—the resilience of a fluorophore to photochemical degradation upon light exposure—stands as a paramount consideration, particularly for applications demanding prolonged or high-intensity illumination such as live-cell imaging and super-resolution microscopy. This guide provides an in-depth comparative evaluation of the photostability of 9-anthracenylmethyl acrylate against other commonly used fluorophores, grounded in mechanistic understanding and supported by a robust experimental framework for direct comparison.
The Imperative of Photostability in Fluorescence Studies
Photobleaching, the irreversible photochemical destruction of a fluorophore, leads to a loss of its fluorescent signal.[1] This phenomenon arises when a fluorophore, after numerous cycles of excitation and emission, undergoes chemical alterations that render it non-fluorescent.[1] The rate of photobleaching is intricately linked to several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the fluorophore's immediate chemical environment.[2][3] A highly photostable fluorophore can endure a greater number of excitation cycles before fading, thereby enabling longer observation times and the acquisition of more statistically significant data.
The core of photobleaching in many common organic dyes, such as fluoresceins, rhodamines, and cyanines, often involves reactions with molecular oxygen in the fluorophore's excited triplet state.[3][4] This photooxidative damage permanently alters the chemical structure of the fluorophore. In contrast, the photochemistry of this compound is dominated by a different mechanism: photodimerization.[5]
Mechanistic Insights: A Tale of Two Photodegradation Pathways
Understanding the underlying mechanisms of photodegradation is crucial for making informed decisions about fluorophore selection and for designing experiments that mitigate photobleaching.
1. Photodimerization of this compound: A [4+4] Cycloaddition Story
Anthracene and its derivatives, including this compound, are known to undergo a [4+4] cycloaddition reaction upon exposure to UV or near-UV light.[6] In this process, two excited anthracene moieties react to form a non-fluorescent dimer. This photodimerization is a concentration-dependent, second-order reaction. The process can, in some cases, be partially reversed by exposure to shorter wavelength UV light or by heat, although this is not always practical in a biological context.
Caption: Photodimerization of this compound via [4+4] cycloaddition.
2. Photooxidation: The Common Fate of Many Fluorophores
For a vast number of commonly used fluorophores, including fluorescein, rhodamine, and cyanine dyes, the primary pathway of photobleaching involves photooxidation.[4][7] Upon excitation, the fluorophore can transition to a long-lived triplet state. In this state, it can react with molecular oxygen to generate highly reactive singlet oxygen, which then attacks the fluorophore itself or other nearby molecules, leading to irreversible chemical damage and loss of fluorescence.[3][8]
A Comparative Overview of Fluorophore Photostability
Directly comparing the photostability of this compound with other fluorophores based on existing literature is challenging due to the lack of standardized reporting conditions.[9] However, we can make some general comparisons based on mechanistic understanding and available data. The photodegradation of this compound is primarily a concentration-dependent dimerization, while the photooxidation of other fluorophores is often dependent on the local oxygen concentration.
| Fluorophore Family | Primary Photodegradation Mechanism | Relative Photostability (General) | Key Considerations |
| This compound | Photodimerization ([4+4] cycloaddition)[5] | Concentration-dependent | Photostability decreases with increasing concentration. The reaction is specific to anthracene moieties. |
| Fluorescein (e.g., FITC) | Photooxidation[4] | Low | Prone to rapid photobleaching, especially in the presence of oxygen. |
| Rhodamine (e.g., TRITC) | Photooxidation[4] | Moderate | Generally more photostable than fluorescein. |
| Cyanine (e.g., Cy5) | Photooxidation[7][10] | Moderate to High | Photostability can be influenced by the local environment and conjugation partners. |
| Alexa Fluor Dyes | Photooxidation (engineered for higher resistance) | High to Very High | Generally considered among the most photostable organic dyes available. |
Note: The relative photostability is a generalization. The actual performance of a fluorophore is highly dependent on the specific experimental conditions, including illumination intensity, wavelength, exposure time, and the chemical environment (e.g., presence of antifade reagents).
A Self-Validating Experimental Protocol for Comparative Photostability Analysis
Given the variability in reported photostability data, a direct, in-house comparison under your specific experimental conditions is the most reliable approach. This protocol provides a standardized framework for evaluating the photostability of this compound against other fluorophores using fluorescence microscopy.
Caption: Experimental workflow for comparative photostability analysis.
Objective: To quantify and compare the photobleaching rates of this compound and other selected fluorophores under controlled and identical illumination conditions.
Materials:
-
This compound
-
Other fluorophores for comparison (e.g., FITC, TRITC, Cy5, Alexa Fluor 488)
-
Appropriate solvents (e.g., spectroscopic grade ethanol or DMSO for stock solutions, PBS pH 7.4 for working solutions)
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source (e.g., laser or mercury arc lamp) and appropriate filter sets for each fluorophore
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of all fluorophores at the same molar concentration (e.g., 1 mM) in a suitable solvent.
-
Dilute the stock solutions to a standardized working concentration (e.g., 1 µM) in PBS (pH 7.4). Causality: Using the same molar concentration ensures that you start with the same number of fluorophore molecules for each sample, allowing for a fair comparison.
-
Mount a small, defined volume of each fluorophore solution onto a separate microscope slide and cover with a coverslip. Seal the edges with nail polish or a suitable sealant to prevent evaporation.
-
-
Microscope Setup and Illumination:
-
Select the appropriate filter set for each fluorophore to ensure optimal excitation and emission.
-
Crucially, set the illumination intensity to a constant and reproducible level for all experiments. This can be achieved by using neutral density filters and keeping the lamp power or laser power constant.[11] Causality: The rate of photobleaching is highly dependent on the illumination intensity; therefore, maintaining a constant intensity is critical for a valid comparison.[2]
-
Define a region of interest (ROI) within the field of view for data acquisition.
-
-
Time-Lapse Image Acquisition:
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be sufficient to observe significant photobleaching for the least stable fluorophore.[12]
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Measure the mean fluorescence intensity within the defined ROI for each image in the series.
-
Correct for background fluorescence by measuring the intensity of an area on the slide with no fluorophore and subtracting this value from your ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Data Presentation:
Summarize the calculated photobleaching half-lives in a table for easy comparison.
| Fluorophore | Photobleaching Half-Life (t½) [seconds] |
| This compound | Insert experimental value |
| Fluorescein (FITC) | Insert experimental value |
| Rhodamine (TRITC) | Insert experimental value |
| Cyanine 5 (Cy5) | Insert experimental value |
| Alexa Fluor 488 | Insert experimental value |
Conclusion and Recommendations
The photostability of a fluorophore is not an absolute value but is highly dependent on the experimental context. While this compound's photodegradation is governed by a distinct photodimerization mechanism, its practical photostability in a given application must be empirically determined and compared against other fluorophores under identical conditions. The provided protocol offers a robust framework for such a direct comparison, empowering researchers to select the most suitable fluorophore that will yield reliable and reproducible data for their specific research needs. For applications requiring high fluorophore concentrations in localized areas, the potential for photodimerization of this compound should be a key consideration. Conversely, for experiments conducted in oxygen-rich environments, the superior resistance of certain fluorophores to photooxidation may be the deciding factor.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Basic Concepts in Fluorescence [evidentscientific.com]
- 4. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Basic Concepts in Fluorescence [micro.magnet.fsu.edu]
- 9. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Incorporation of 9-Anthracenylmethyl Acrylate in Polymers
In the development of advanced functional polymers, particularly those designed for optoelectronics, drug delivery, and self-healing materials, the precise incorporation of specific monomers is paramount.[1] 9-Anthracenylmethyl acrylate (AMA) is a versatile monomer valued for the fluorescent and photoreactive properties conferred by its anthracene moiety.[2] Successful polymerization is not merely about achieving a high yield; it is about verifying that the functional monomer is covalently integrated into the polymer backbone, rather than being present as a residual impurity.
This guide provides an in-depth comparison of analytical methods to confirm and quantify the incorporation of AMA into polymer chains. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting self-validating protocols to ensure the integrity of your results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is arguably the most powerful and definitive method for confirming the covalent incorporation of a monomer into a polymer chain. It provides unambiguous structural information at the molecular level.[3][4]
Expertise & Experience: The Rationale
When AMA undergoes polymerization, its acrylate group's double bond is consumed to form the polymer backbone. This transformation leads to predictable changes in the local electronic environment of nearby protons and carbons. Specifically, the vinyl protons of the acrylate group (typically observed between 5.5 and 6.1 ppm in ¹H NMR) will disappear completely, while new signals corresponding to the saturated polymethacrylate backbone will appear at higher fields (typically 1.8-2.1 ppm).[5][6] Crucially, the distinct aromatic signals of the anthracene group (7.4-8.6 ppm) will remain, confirming its presence as a pendant group on the new polymer chain.[5][7]
Trustworthiness: A Self-Validating Protocol for ¹H NMR Analysis
-
Sample Purification (Crucial First Step): Before analysis, the polymer must be rigorously purified to remove any unreacted AMA monomer. This is typically achieved by repeated precipitation. For example, dissolve the crude polymer in a good solvent like Tetrahydrofuran (THF) or Chloroform (CDCl₃) and precipitate it into a non-solvent such as methanol or hexane. Repeat this process at least three times. The unreacted monomer, being small, will remain in the solvent phase.
-
Solvent Selection: Dissolve the purified, dried polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the polymer is fully dissolved to obtain high-resolution spectra.
-
Acquisition of Monomer Spectrum: First, acquire a standard ¹H NMR spectrum of the pure this compound monomer. This serves as your reference. Note the precise chemical shifts of the vinyl protons (~5.5 and ~6.05 ppm) and the methylene protons adjacent to the ester oxygen (~6.22 ppm).[5]
-
Acquisition of Polymer Spectrum: Acquire the ¹H NMR spectrum of your purified polymer under the same conditions.
-
Comparative Analysis:
-
Confirmation of Incorporation: Look for the complete disappearance of the vinyl proton signals in the polymer spectrum. The presence of the characteristic aromatic proton signals of the anthracene ring confirms the moiety is present.[7]
-
Validation of Purity: Carefully inspect the 5.5-6.1 ppm region of the polymer spectrum. The absence of signals here validates that the purification was successful and that the observed anthracene signals belong to the incorporated monomer, not a contaminant.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for confirming AMA incorporation using NMR spectroscopy.
Gel Permeation Chromatography (GPC/SEC): Confirming Covalent Attachment
GPC (also known as SEC) is a cornerstone of polymer analysis, separating molecules based on their hydrodynamic volume in solution.[8] While its primary use is to determine molecular weight and polydispersity, its true power in this context is realized by using a dual-detector setup.
Expertise & Experience: The Rationale
A simple refractive index (RI) detector will show the molecular weight distribution of all polymer chains. However, it cannot distinguish between a polymer containing AMA and one that does not. By adding a UV-Vis detector in series, set to a wavelength where the anthracene moiety strongly absorbs (e.g., ~251 nm or ~365 nm), we can selectively monitor for the presence of the AMA unit.[9] If the AMA is successfully incorporated, the UV chromatogram will perfectly overlay the RI chromatogram in the high molecular weight region. If there is significant unreacted monomer, a separate, sharp peak will appear at a much longer retention time in both the RI and UV traces.
Trustworthiness: A Self-Validating Protocol for GPC/SEC Analysis
-
System Setup:
-
Columns: Select a set of GPC columns appropriate for the expected molecular weight range of your polymer and compatible with your chosen solvent.[10]
-
Mobile Phase: Use a suitable solvent that fully dissolves the polymer (e.g., THF, Chloroform).[11]
-
Detectors: Configure the system with an RI detector and a UV-Vis detector in series. Set the UV detector to a characteristic absorbance wavelength of anthracene (e.g., 251 nm).
-
-
Calibration: Calibrate the system using polymer standards with a known molecular weight and narrow polydispersity (e.g., polystyrene or PMMA standards).[12]
-
Sample Preparation: Prepare a dilute solution of your (purified or unpurified) polymer in the mobile phase and filter it through a 0.22 or 0.45 µm syringe filter to remove any particulates.
-
Analysis: Inject the sample and record the chromatograms from both the RI and UV detectors.
-
Data Interpretation:
-
Overlay the RI and UV chromatograms.
-
Successful Incorporation: The UV signal trace should mirror the RI signal trace in the region corresponding to the polymer's elution.
-
Presence of Monomer: A distinct, sharp peak at a longer retention time in both traces indicates the presence of unreacted AMA monomer.
-
Validation: The absence of a late-eluting peak in the UV trace for a purified polymer sample provides strong, validated evidence that the anthracene chromophore is exclusively associated with the high molecular weight polymer chains.
-
Visualization: GPC/SEC Dual-Detector Workflow
Caption: Dual-detector GPC/SEC workflow for verifying AMA incorporation.
Spectroscopic Methods for Quantification and Confirmation
While NMR and GPC are excellent for structural proof, UV-Vis and Fluorescence spectroscopy offer highly sensitive and quantitative ways to determine how much AMA has been incorporated.
A. UV-Visible (UV-Vis) Spectroscopy
Principle: The anthracene group has a distinct and strong UV absorbance profile with characteristic vibronic fine structure (peaks typically around 330, 345, 365, and 385 nm).[13] By applying the Beer-Lambert Law (A = εbc), the concentration of anthracene moieties in a polymer solution of known total concentration can be determined.
Protocol:
-
Create a calibration curve using the pure AMA monomer in a suitable UV-transparent solvent (e.g., THF, Chloroform).
-
Prepare a solution of the purified polymer with a precisely known weight/volume concentration.
-
Measure the absorbance of the polymer solution at one of the characteristic anthracene peaks (e.g., 365 nm).
-
Use the calibration curve to calculate the molar concentration of AMA units in the solution.
-
Compare this to the total molar concentration of polymer repeat units to determine the mole percentage of AMA incorporation.
Causality: This method relies on the assumption that the molar absorptivity (ε) of the anthracene moiety does not significantly change upon incorporation into the polymer. This is generally a reasonable assumption, but it's important to be aware that solvent effects and aggregation can influence the absorbance.[13]
B. Fluorescence Spectroscopy
Principle: Anthracene is highly fluorescent, making this an extremely sensitive detection method.[14] The polymer will exhibit a characteristic emission spectrum (typically 400-450 nm) when excited at a wavelength corresponding to the anthracene absorbance (e.g., 365 nm). This confirms the presence of the fluorophore even at very low incorporation levels where other methods might fail.[15]
Protocol:
-
Dissolve the purified polymer in a suitable spectroscopic-grade solvent.
-
Record the emission spectrum by exciting at a wavelength where only the anthracene moiety absorbs (e.g., 365 nm).
-
Confirm that the emission profile matches that of a reference anthracene compound.
-
For quantification, a calibration curve can be constructed similarly to the UV-Vis method, using fluorescence intensity instead of absorbance.
Expert Insight: At higher incorporation levels, you may observe the formation of a broad, red-shifted emission band (~540 nm) in addition to the monomer emission. This is due to "excimer" formation, where an excited-state anthracene moiety interacts with a ground-state one in close proximity. The presence of excimer emission can provide valuable qualitative information about the polymer's chain conformation and the local density of anthracene groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary Check
Principle: FTIR spectroscopy monitors the vibrations of chemical bonds. In the context of AMA polymerization, the most important change is the disappearance of the C=C double bond stretch of the acrylate group (typically around 1637 cm⁻¹).[16][17]
Protocol:
-
Acquire an FTIR spectrum of the liquid AMA monomer.
-
Acquire an FTIR spectrum of the purified, solid polymer (e.g., as a thin film cast from solution or in a KBr pellet).
-
Compare the spectra. Look for the disappearance of the ~1637 cm⁻¹ peak in the polymer spectrum. The strong ester carbonyl (C=O) peak (~1720-1730 cm⁻¹) and aromatic C-H/C=C peaks from the anthracene will remain.[18][19]
Limitations: FTIR is less definitive than NMR because other C=C bonds could be present as impurities. However, it serves as a quick, simple, and valuable check to confirm that the acrylate functionality has indeed reacted.
Comparative Guide to Analytical Methods
| Method | Principle | Information Provided | Sensitivity | Quantitative? | Key Advantage | Key Limitation |
| ¹H NMR | Nuclear spin in a magnetic field | Unambiguous covalent structure, purity, tacticity[20] | Moderate | Yes (via integration) | Definitive structural proof | Requires soluble polymer, can be complex to interpret |
| GPC/SEC | Size-based separation | Covalent attachment to polymer, M.Wt., PDI | Moderate | Semi (with UV) | Proves AMA is on the polymer chain, not free monomer | Does not give structural detail of the attachment |
| UV-Vis | Electronic absorption | Presence of chromophore | High | Yes (with calibration) | Simple, rapid, and quantitative | Assumes molar absorptivity is unchanged; sensitive to aggregation[13] |
| Fluorescence | Emission of light | Presence of fluorophore, chain conformation (excimer) | Very High | Yes (with calibration) | Extremely sensitive for low incorporation levels | Intensity can be affected by quenching and environment |
| FTIR | Molecular vibrations | Disappearance of reactant functional groups (C=C) | Moderate | No | Fast, simple, requires minimal sample preparation | Not specific; other C=C bonds can interfere |
| Mass Spec. | Mass-to-charge ratio | Absolute M.Wt., End-group confirmation[21][22] | High | Yes | Direct mass confirmation of end-groups or adducts[23] | Difficult for high M.Wt. or polydisperse samples |
Conclusion and Recommended Workflow
No single technique tells the whole story. For robust and defensible confirmation of this compound incorporation, a multi-faceted approach is essential.
-
Initial Confirmation (FTIR): Use FTIR for a quick check that the acrylate C=C bond has been consumed.
-
Definitive Structural Proof (NMR): Use ¹H NMR on a purified sample to provide unambiguous proof of covalent incorporation and assess purity.
-
Proof of Covalent Linkage (GPC/SEC): Employ dual-detector GPC/SEC to confirm that the UV-active anthracene moiety is part of the high molecular weight fraction.
-
Quantification (UV-Vis or Fluorescence): Use UV-Vis or Fluorescence spectroscopy to accurately determine the mole percentage of AMA incorporated into the polymer backbone.
By systematically applying these methods, researchers, scientists, and drug development professionals can generate a comprehensive and self-validating dataset, ensuring the structural integrity and intended functionality of their novel anthracene-containing polymers.
References
- 1. 9-Anthracenylmethyl methacrylate from SPECIFIC POLYMERS [specificpolymers.com]
- 2. polysciences.com [polysciences.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. ijise.in [ijise.in]
- 5. 9-Anthracenylmethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis routes of 9-Anthracenylmethyl methacrylate [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hplc.sk [hplc.sk]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. KR20150001710A - Poly(acrylate) Polymers for In Vivo Nucleic Acid Delivery - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. eng.uc.edu [eng.uc.edu]
- 21. lcms.cz [lcms.cz]
- 22. ba333.free.fr [ba333.free.fr]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Polymerization Techniques for Fluorescent Acrylates
Welcome, researchers and innovators. In the realm of advanced materials, the synthesis of fluorescent polymers stands as a cornerstone for progress in diagnostics, bio-imaging, and targeted drug delivery. The covalent incorporation of fluorescent acrylate monomers into a polymer backbone offers superior stability and performance over simple dye-polymer dispersions, preventing phase separation and dye leaching.[1][2] However, the very nature of fluorophores—often complex, bulky, and electronically sensitive structures—presents unique challenges during polymerization.[3] The choice of polymerization technique is not merely a matter of convenience; it is a critical decision that dictates the final polymer's architecture, functionality, and, most importantly, its optical properties.
This guide provides an in-depth comparative analysis of the primary polymerization techniques for fluorescent acrylates. We will move beyond simple procedural lists to explore the underlying mechanisms, helping you understand why a particular method is chosen and how to execute it effectively. Our focus is on empowering you to select and implement the optimal strategy for your specific research and development goals.
The Challenge: Preserving Fluorescence While Building Structure
The primary challenge in polymerizing fluorescent acrylates is maintaining the fluorophore's quantum yield. The high-energy intermediates and reaction conditions inherent to many polymerization processes can lead to:
-
Fluorophore Degradation: The sensitive conjugated systems of dyes can be irreversibly damaged by reactive radical species or harsh thermal conditions.
-
Aggregation-Caused Quenching (ACQ): High local concentrations of fluorophores within the polymer matrix can lead to self-quenching, drastically reducing fluorescence intensity.[4] This is a significant concern in conventional polymerization methods where monomer incorporation is less controlled.
-
Incomplete Polymerization: The steric bulk of some fluorescent monomers can hinder polymerization kinetics, leading to low conversion rates or materials with high residual monomer content.[5]
The ideal technique, therefore, must offer a balance between efficient polymerization and the delicate preservation of the fluorophore's function.
Conventional Method: Free-Radical Polymerization (FRP)
Free-Radical Polymerization is the workhorse of the polymer industry due to its simplicity and tolerance to various functional groups. It proceeds via a chain reaction mechanism involving initiation, propagation, and termination.[6]
Mechanism of Action
A thermal or chemical initiator (e.g., AIBN, BPO) decomposes to form primary radicals. These radicals attack the double bond of an acrylate monomer, initiating a propagating polymer chain. The chain grows rapidly until it is terminated by reacting with another radical (combination or disproportionation).[6] This termination is an uncontrolled, irreversible process.
Caption: Mechanism of Free-Radical Polymerization (FRP).
Performance Analysis & Limitations
While straightforward, FRP offers poor control over the final polymer architecture. The rapid and irreversible termination leads to:
-
High Polydispersity (PDI): The resulting polymers have a broad distribution of molecular weights (typically PDI > 1.5).
-
Uncontrolled Architecture: It is extremely difficult to synthesize block copolymers or other complex architectures.
-
Risk to Fluorophore: The high concentration of active radicals and exothermic nature of the reaction can degrade sensitive fluorophores. The random incorporation can also lead to ACQ.
Scientist's Insight: FRP is best suited for applications where cost and simplicity are paramount and where a well-defined polymer structure is not required, such as in the formation of cross-linked fluorescent networks or bulk hydrogels. However, for applications demanding precise control and optimal fluorescent output, this method is generally inadequate.
Controlled Radical Polymerization (CRP): Precision Engineering of Fluorescent Polymers
Controlled Radical Polymerization (CRP), often called "living" radical polymerization, revolutionized polymer synthesis by introducing a dynamic equilibrium between active (propagating) and dormant polymer chains.[7] This minimizes irreversible termination events, allowing for the synthesis of polymers with predetermined molecular weights, narrow PDI (typically < 1.3), and complex architectures like block copolymers.[8] This level of control is particularly advantageous for fluorescent polymers, enabling tailored placement of fluorophores to avoid quenching and maximize performance.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust CRP technique that uses a transition metal complex (typically copper) as a catalyst to reversibly activate and deactivate polymer chains.[7]
Mechanism of Action
The process involves the reversible transfer of a halogen atom (e.g., Br) from a dormant polymer chain to a metal complex in a lower oxidation state (e.g., Cu(I)). This generates a propagating radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br). The radical can add a few monomer units before being rapidly deactivated by the Cu(II) complex. This keeps the concentration of active radicals extremely low, suppressing termination reactions.[9][10]
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Performance Analysis & Advantages:
-
Excellent Control: Yields polymers with predictable molecular weights (Mn) and low PDI (<1.2).
-
Architectural Fidelity: Ideal for synthesizing well-defined block copolymers and end-functionalized polymers.
-
Fluorophore Integrity: The low radical concentration and milder conditions reduce the risk of dye degradation.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand (e.g., Me6TREN, TPMA) is critical. It solubilizes the copper catalyst and tunes its redox potential, directly controlling the activation/deactivation equilibrium and thus the polymerization rate and control.
-
Initiator: An alkyl halide initiator (e.g., ethyl α-bromoisobutyrate) is used because its C-Br bond is sufficiently weak to be reversibly cleaved by the Cu(I) complex.
-
Deoxygenation: ATRP is highly sensitive to oxygen, which can oxidize the Cu(I) activator to the inactive Cu(II) state, inhibiting polymerization.[10] Therefore, rigorous degassing of the reaction mixture is mandatory.
Experimental Protocol: ATRP of a Fluorescent Acrylate
-
Reagents: Fluorescent acrylate monomer, comonomer (e.g., methyl acrylate), ethyl α-bromoisobutyrate (EBiB, initiator), Cu(I)Br (catalyst), and tris[2-(dimethylamino)ethyl]amine (Me6TREN, ligand) are prepared.
-
Setup: A Schlenk flask is charged with the fluorescent monomer, comonomer, EBiB, and solvent (e.g., anisole).
-
Degassing: The mixture is subjected to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas (e.g., Argon), the Cu(I)Br and Me6TREN are added to the flask.
-
Polymerization: The flask is sealed and placed in a preheated oil bath (e.g., 60-90 °C) and stirred for the desired time.
-
Termination & Purification: The reaction is quenched by opening the flask to air and diluting with a solvent like THF. The polymer is purified by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation into a non-solvent (e.g., cold methanol or hexane).
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT is an exceptionally versatile CRP method that achieves control through a degenerative chain transfer process using a thiocarbonylthio compound as a RAFT agent.[11]
Mechanism of Action
A conventional radical initiator (e.g., AIBN) is still used. The key is the RAFT agent (Z-C(=S)S-R). A propagating polymer chain (P•) adds to the C=S double bond of the RAFT agent, forming an intermediate radical. This intermediate fragments, releasing either the original polymer chain (P•) or the R group as a new radical (R•) that can initiate a new chain. This process rapidly establishes an equilibrium where all polymer chains have an equal probability of growing, leading to uniform chain lengths.[12]
Caption: The degenerative transfer mechanism in RAFT Polymerization.
Performance Analysis & Advantages:
-
Monomer Versatility: RAFT is compatible with a vast range of monomers, including those with acidic or basic functional groups that can be problematic for ATRP.[11][13]
-
Metal-Free: The absence of a metal catalyst simplifies purification, which is a significant advantage for biomedical applications.
-
Robustness: It is generally more tolerant to impurities and oxygen than ATRP.
Causality Behind Experimental Choices:
-
RAFT Agent Selection: The choice of RAFT agent is critical and monomer-specific.[12] The 'Z' and 'R' groups must be tailored to the reactivity of the acrylate monomer to ensure the addition-fragmentation equilibrium favors control over retardation or inhibition. For acrylates, trithiocarbonates and dithiobenzoates are commonly employed.
-
Initiator Concentration: The ratio of initiator to RAFT agent is crucial. A low ratio ensures that most chains are initiated from the 'R' group of the RAFT agent, leading to better control and end-group fidelity.
Experimental Protocol: RAFT Polymerization of a Fluorescent Acrylate
-
Reagents: Fluorescent acrylate monomer, comonomer, RAFT agent (e.g., S,S-dibenzyl trithiocarbonate), and a thermal initiator (e.g., AIBN) are prepared.
-
Setup: The monomer(s), RAFT agent, initiator, and solvent (e.g., dioxane or DMF) are combined in a reaction vessel equipped with a magnetic stir bar.
-
Degassing: While more robust than ATRP, degassing via nitrogen bubbling (20-30 min) or freeze-pump-thaw cycles is still recommended for optimal results.
-
Polymerization: The vessel is sealed and immersed in a preheated oil bath (e.g., 60-80 °C) for the planned duration.
-
Purification: The polymerization is stopped by cooling to room temperature. The polymer is typically isolated by precipitation in a non-solvent. The thiocarbonylthio end-groups can be removed post-polymerization via chemical treatment if desired, though they are often retained for subsequent chain extensions.
Photopolymerization: Spatiotemporal Control with Light
Photopolymerization utilizes light to initiate polymerization, offering unparalleled spatial and temporal control.[14][15] This technique is particularly valuable for creating patterned surfaces, microstructures, and hydrogels under mild, ambient conditions.
Mechanism of Action A photoinitiator absorbs light (typically UV or visible light) and generates reactive species (free radicals or cations). These species then initiate the polymerization of acrylate monomers. The reaction proceeds only when the light source is on, allowing for precise control over the curing process.[14]
Caption: General workflow for photopolymerization of fluorescent acrylates.
Performance Analysis & Advantages:
-
Speed and Efficiency: Reactions are often complete in seconds to minutes.
-
Ambient Conditions: Polymerization occurs at room temperature, which is ideal for preserving the structure of sensitive fluorophores and biologics.
-
Spatial Control: Light can be patterned using masks, allowing for the fabrication of complex 2D and 3D structures.[16]
-
Reduced Oxygen Inhibition: High light intensity can generate radicals faster than oxygen can quench them, partially overcoming the oxygen inhibition common in free-radical systems.[17]
Causality Behind Experimental Choices:
-
Photoinitiator Selection: The photoinitiator must have an absorption spectrum that matches the emission spectrum of the light source and does not overlap with the absorption of the fluorescent monomer, which could lead to photodegradation of the dye.
-
Light Intensity: Higher intensity leads to faster polymerization but can also increase the rate of side reactions. It must be optimized for the specific system. For bulk samples, light penetration depth can be a limiting factor.[18]
Experimental Protocol: Photopolymerization of a Fluorescent Acrylate Hydrogel
-
Precursor Solution: A solution is prepared containing the fluorescent acrylate, a cross-linking monomer (e.g., poly(ethylene glycol) diacrylate), a photoinitiator (e.g., Irgacure 2959 for UV or Eosin Y for visible light), and a solvent (typically water or a buffer for hydrogels).[16][19]
-
Molding: The precursor solution is placed in a mold of the desired shape (e.g., between two glass slides with a spacer).
-
Curing: The mold is exposed to a light source of the appropriate wavelength and intensity for a predetermined time.
-
Post-Processing: The resulting hydrogel is removed from the mold and washed extensively in the solvent to remove any unreacted components.
Comparative Analysis: Selecting the Right Tool for the Job
The choice of technique depends entirely on the desired outcome. No single method is universally superior; each presents a unique profile of capabilities and trade-offs.
| Feature | Free-Radical (FRP) | ATRP | RAFT | Photopolymerization |
| MW/PDI Control | Poor (PDI > 1.5) | Excellent (PDI < 1.2) | Excellent (PDI < 1.2) | Poor (unless combined with CRP, e.g., photo-RAFT) |
| Architecture Control | Very Limited | Excellent (Blocks, Stars) | Excellent (Blocks, Stars) | Limited to Networks/Grafts |
| Reaction Conditions | 50-100 °C | 25-110 °C | 60-100 °C | Ambient Temperature |
| Fluorophore Integrity | High Risk | Good | Good | Excellent (due to mild conditions) |
| Monomer Scope | Broad | Broad (sensitive to acids) | Very Broad | Broad |
| Purification | Simple (Precipitation) | Difficult (Catalyst Removal) | Moderate (Color Removal) | Simple (Washing) |
| Oxygen Tolerance | Poor | Very Poor | Moderate | Moderate (intensity dependent) |
| Ideal For | Bulk materials, simple cross-linked networks | Well-defined bioconjugates, advanced materials, sensors | Functional polymers, drug delivery systems, surface modification | Hydrogels, coatings, microfabrication, rapid prototyping |
Senior Application Scientist's Recommendation
As a guiding principle, your choice should be dictated by the level of precision your application demands.
-
For High-Precision Applications such as biosensors, targeted drug delivery vehicles, or materials for super-resolution imaging, where polymer architecture directly impacts function, ATRP and RAFT are the undisputed choices.
-
Choose ATRP when you require extremely low PDI and have access to rigorous inert atmosphere techniques. It is exceptionally well-documented for acrylates.
-
Choose RAFT for its superior monomer compatibility, especially with acidic or functional dyes, and when metal contamination is a concern for your final application (e.g., in vivo studies). The versatility of RAFT often makes it the more flexible option in a research setting.[20][21]
-
-
For Functional Materials & Surfaces where rapid fabrication and spatial control are key, Photopolymerization is unparalleled.
-
For Bulk Material Synthesis where cost and scale are the primary drivers and a well-defined molecular structure is secondary, conventional Free-Radical Polymerization remains a viable, albeit limited, option. It is most useful for creating highly cross-linked, fluorescent polymer monoliths or particles where the network structure, rather than individual chain architecture, defines the material's properties.
By understanding the fundamental mechanisms and practical considerations outlined in this guide, you are now better equipped to navigate the complexities of fluorescent polymer synthesis and drive your research forward with confidence and precision.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nationalpolymer.com [nationalpolymer.com]
- 4. Fluorescent Polymers Conspectus [mdpi.com]
- 5. Polymerization of multifunctional methacrylates and acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Fluorogenic atom transfer radical polymerization in aqueous media as a strategy for detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. State of the Art in Dual-Curing Acrylate Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Photoactive hydrogels for pre-concentration, labelling, and controlled release of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An acrylate AIE-active dye with a two-photon fluorescent switch for fluorescent nanoparticles by RAFT polymerization: synthesis, molecular structure and application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Fluorophore-Tagged Poly-Lysine RAFT Agents: Controlled Synthesis of Trackable Cell-Penetrating Peptide–Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability and Performance of 9-Anthracenylmethyl Acrylate Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and cellular imaging, the covalent labeling of biomolecules with fluorescent probes is a cornerstone technique. The choice of a fluorescent probe dictates the reliability, reproducibility, and ultimately, the validity of experimental findings. Among the diverse arsenal of thiol-reactive fluorescent probes, 9-anthracenylmethyl acrylate (AMA) presents a unique combination of a classical fluorophore with a Michael acceptor reactivity. This guide provides an in-depth technical comparison of AMA probes with their primary alternatives, focusing on long-term stability and performance. We will delve into the underlying chemical principles, present available experimental data, and provide detailed protocols for independent validation, empowering researchers to make informed decisions for their specific applications.
Introduction to Thiol-Reactive Fluorescent Probes
The selective modification of cysteine residues in proteins and other thiol-containing biomolecules offers a precise method for introducing probes for visualization and quantification. The nucleophilic nature of the thiol group makes it an excellent target for electrophilic reagents. Historically, maleimides have been the workhorse for thiol-modification. However, concerns about the stability of the resulting thioether bond have prompted the exploration of alternatives. Acrylate-based probes, such as this compound, have emerged as a promising class of reagents that also react with thiols via a Michael addition mechanism but form a potentially more stable linkage.
This compound is a fluorescent monomer that combines the well-characterized spectral properties of the anthracene fluorophore with the thiol-reactive acrylate group.[1][2] This guide will dissect the critical performance metrics of AMA probes: the stability of the probe itself and the long-term stability of the bioconjugate it forms.
The Chemistry of Thiol-Acrylate and Thiol-Maleimide Reactions
The foundation of both AMA and maleimide probes lies in the Michael addition reaction, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[3] In the context of bioconjugation, the nucleophile is the thiolate anion (RS⁻), which is in equilibrium with the thiol group (RSH) at physiological pH.
Thiol-Acrylate Reaction
The reaction of a thiol with an acrylate, such as this compound, proceeds via a base-catalyzed or nucleophile-initiated Michael addition.[3][4] The thiolate anion attacks the β-carbon of the acrylate, forming a stable thioether bond.
Caption: Thiol-Acrylate Michael Addition Workflow.
A key consideration for thiol-acrylate reactions is the potential for competing homopolymerization of the acrylate monomer, especially under conditions that favor free-radical polymerization.[5] However, the nucleophile-catalyzed Michael addition is generally the dominant pathway for bioconjugation under controlled conditions.[4]
Thiol-Maleimide Reaction
Maleimides react with thiols through a similar Michael addition mechanism, where the thiolate attacks one of the double-bonded carbons in the maleimide ring. This reaction is typically very fast and efficient in the pH range of 6.5-7.5.[6]
Caption: Thiol-Maleimide Reaction and Hydrolysis.
While the initial reaction is rapid, the resulting thiosuccinimide adduct is susceptible to two competing reactions: a retro-Michael reaction that leads to deconjugation, and hydrolysis of the succinimide ring, which forms a stable, ring-opened structure that is no longer susceptible to the retro-Michael reaction.[6][7][8]
Comparative Analysis of Long-Term Stability and Performance
The utility of a fluorescent probe is critically dependent on its stability and the stability of the bioconjugate it forms. Here, we compare this compound probes with maleimide-based probes across several key performance indicators.
Chemical Stability of the Conjugate
The stability of the covalent bond formed between the probe and the biomolecule is paramount for long-term studies.
-
Acrylate Adducts: The thioether bond formed from the thiol-acrylate Michael addition is generally considered to be highly stable and not prone to reversal under physiological conditions.[9] This leads to a more permanent labeling of the target biomolecule. However, the ester linkage in the acrylate moiety itself can be susceptible to hydrolysis, particularly at high pH.[3]
-
Maleimide Adducts: The thiosuccinimide linkage formed from the thiol-maleimide reaction is known to be less stable. It can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to the transfer of the probe to other molecules.[7][8] The adduct can also undergo hydrolysis of the succinimide ring, which stabilizes the linkage but also creates a heterogeneous mixture of products.[6] The rate of these reactions is influenced by the specific maleimide derivative and the local environment.[6]
| Feature | This compound Probe | Maleimide Probe |
| Reaction Type | Michael Addition | Michael Addition |
| Bond Formed | Stable Thioether | Thiosuccinimide (initially) |
| Adduct Stability | High (thioether bond) | Moderate (susceptible to retro-Michael reaction) |
| Primary Instability | Ester hydrolysis (at high pH) | Retro-Michael reaction, Ring hydrolysis |
| Byproducts | Minimal under optimal conditions | Hydrolyzed, ring-opened adduct |
Photostability of the Fluorophore
Photostability, the resistance of a fluorophore to photochemical destruction upon exposure to light, is a critical parameter for fluorescence microscopy, especially for long-term imaging experiments.
-
Anthracene Fluorophore (in AMA): Anthracene and its derivatives are known to undergo photodegradation, often through the formation of endoperoxides in the presence of oxygen and UV light.[10][11] This can lead to a loss of fluorescence over time. The rate of photodegradation can be influenced by the local environment and the presence of oxygen scavengers.[12][13] Upon irradiation with UV light, anthracene can also undergo [4+4] photodimerization, which results in a loss of the characteristic anthracene absorbance.[14]
-
Common Fluorophores in Maleimide Probes: The photostability of maleimide probes is dependent on the specific fluorophore attached. Probes like Oregon Green™ 488 maleimide are reported to have greater photostability compared to fluorescein-based probes.[15] A wide variety of fluorophores with varying photostabilities are available as maleimide derivatives.[16]
| Parameter | This compound | Common Maleimide Probes (e.g., Fluorescein, Oregon Green) |
| Fluorescence Quantum Yield | Data not readily available | Varies by fluorophore (e.g., Fluorescein-5-Maleimide: ~0.64)[17] |
| Photobleaching Quantum Yield | Data not readily available | Varies by fluorophore |
Disclaimer: Quantitative photophysical data for this compound is not extensively reported in peer-reviewed literature. The comparison above is based on the known properties of the anthracene and acrylate moieties.
Experimental Protocols
To empower researchers to independently validate the performance of this compound probes and their alternatives, we provide the following detailed experimental protocols.
Protocol for Assessing Bioconjugate Stability
This protocol allows for the direct comparison of the stability of bioconjugates formed with AMA and maleimide probes in a simulated physiological environment.[18]
Objective: To determine the half-life of the bioconjugate in plasma.
Materials:
-
Purified protein of interest with a free cysteine residue.
-
This compound probe.
-
Maleimide-based fluorescent probe (for comparison).
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Human or mouse plasma.
-
Quenching solution (e.g., cold acetonitrile with 1% trifluoroacetic acid).
-
HPLC system with a suitable column (e.g., C18 reverse-phase).
Procedure:
-
Bioconjugation:
-
Dissolve the protein in the reaction buffer.
-
Add a 5-10 fold molar excess of the AMA or maleimide probe (from a stock solution in DMSO or DMF).
-
Incubate at room temperature for 2 hours or at 4°C overnight.
-
Remove excess, unreacted probe by size-exclusion chromatography or dialysis.
-
-
Plasma Incubation:
-
Spike the purified bioconjugate into pre-warmed (37°C) plasma to a final concentration of ~10 µM.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-bioconjugate mixture.
-
-
Sample Processing:
-
Immediately add the aliquot to 3 volumes of cold quenching solution to precipitate plasma proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Analysis:
-
Analyze the supernatant by HPLC to quantify the amount of intact bioconjugate remaining.
-
Plot the percentage of intact bioconjugate versus time and determine the half-life.
-
Caption: Workflow for Assessing Bioconjugate Stability.
Protocol for Measuring Photobleaching Quantum Yield
This protocol describes a method for quantifying the photostability of a fluorescent probe.[19][20]
Objective: To determine the photobleaching quantum yield (Φ_b_) of the fluorescent probe.
Materials:
-
Fluorescent probe-protein conjugate.
-
Fluorescence microscope with a stable light source and a sensitive detector (e.g., PMT or EMCCD).
-
Image acquisition software.
-
Microscope slides and coverslips.
-
Antifade mounting medium (optional).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescently labeled protein in a suitable buffer.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip.
-
-
Image Acquisition:
-
Focus on the sample and adjust the illumination intensity and detector settings to obtain a good signal-to-noise ratio without saturating the detector.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the illuminated region in each image of the time series.
-
Plot the fluorescence intensity as a function of time.
-
Fit the decay in fluorescence intensity to an exponential function to determine the photobleaching rate constant (k_b_).
-
The photobleaching quantum yield can then be calculated using the following equation: Φ_b_ = k_b_ / (σ * I), where σ is the absorption cross-section of the fluorophore and I is the photon flux of the excitation light.
-
Conclusion and Future Perspectives
The choice between this compound and maleimide-based probes is a nuanced one that depends on the specific requirements of the experiment.
This compound Probes offer the advantage of forming a highly stable thioether bond, which is desirable for long-term tracking studies where probe dissociation would be a confounding factor. However, the anthracene fluorophore may exhibit lower photostability compared to more advanced dyes, and the acrylate reactivity can be slower than that of maleimides.
Maleimide Probes are characterized by their rapid and efficient reaction with thiols, making them suitable for applications where fast labeling is critical. The vast array of available fluorophores for maleimide conjugation provides a wide selection of spectral properties and photostabilities. The primary drawback is the potential instability of the thiosuccinimide linkage, which can lead to deconjugation or the formation of a heterogeneous product mixture.
Future developments in fluorescent probe design will likely focus on combining the bond stability of acrylates with the rapid reactivity of maleimides and the high performance of modern fluorophores. For researchers currently selecting a thiol-reactive probe, a careful consideration of the trade-offs between conjugate stability, reaction kinetics, and photostability is essential for ensuring the success of their experiments. The protocols provided in this guide offer a framework for making these critical evaluations in your own laboratory.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C18H14O2 | CID 4065231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. mdpi.com [mdpi.com]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Fluorescent Monomers: 9-Anthracenylmethyl Acrylate vs. Commercial Alternatives
For researchers and developers in materials science and drug delivery, the strategic selection of a fluorescent monomer is a critical decision that profoundly impacts the performance and reliability of the final application. These monomers are the fundamental building blocks for creating intrinsically fluorescent polymers, enabling advanced functionalities from high-sensitivity sensors to sophisticated bio-imaging agents.[1] This guide provides an in-depth, objective comparison of 9-Anthracenylmethyl Acrylate (AMA), a versatile photoreactive monomer, against other commercially available fluorescent monomers.[2]
Our focus extends beyond a simple catalog of specifications. As field-seasoned scientists, we understand that true performance is revealed only through rigorous, application-relevant testing. Therefore, this guide is structured to not only compare photophysical properties but also to provide detailed, validated experimental protocols that you can adapt in your own laboratory. We will explore the causality behind experimental choices, ensuring you understand why a certain step is taken, empowering you to generate reliable and reproducible data.
Understanding the Fundamentals: Key Photophysical Parameters
Before comparing specific monomers, it is crucial to establish a firm understanding of the key metrics that define a fluorophore's performance. The utility of a fluorescent monomer is quantified by more than just its color; it is a composite of efficiency, brightness, and durability.
-
Molar Extinction Coefficient (ε): This parameter measures how strongly a molecule absorbs light at a specific wavelength. A higher extinction coefficient indicates a greater probability of light absorption, which is the necessary first step for fluorescence to occur.
-
Fluorescence Quantum Yield (Φf or QY): The quantum yield is the cornerstone of fluorescence efficiency. It is defined as the ratio of photons emitted to photons absorbed.[3] A monomer with a high quantum yield is more "efficient," converting a larger fraction of absorbed energy into fluorescent light, resulting in a brighter signal.[4] This efficiency is highly sensitive to the fluorophore's molecular environment, including solvent polarity and temperature.[3]
-
Photostability: This refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light.[5][6] Dyes with poor photostability will lose their fluorescence signal rapidly, limiting the duration of experiments and compromising quantitative analysis, a critical issue in applications like live-cell imaging.[6]
The Candidate: this compound (AMA)
This compound (AMA) is a fluorescent monomer featuring an anthracene chromophore, which imparts UV absorbance and blue fluorescence.[2][7] Its methacrylate group allows for straightforward incorporation into polymer backbones via various polymerization techniques, including free radical polymerization and ATRP.[8][9] This combination makes it a valuable tool for creating photo-responsive and light-emitting polymers for use in sensors, advanced coatings, and specialty adhesives.[2][8]
-
Structure: Comprises a reactive acrylate group linked to a fluorescent anthracene core.[8]
-
Spectral Properties: Excitation Maximum (λex): ~362 nm; Emission Maximum (λem): ~407 nm.[2]
The Competitive Landscape: Commercially Available Alternatives
To provide a meaningful benchmark, we have selected two widely available monomers that offer distinct characteristics for comparison:
-
2-Naphthyl Methacrylate (NMA): Like AMA, NMA is an aromatic methacrylate monomer.[7] The smaller naphthyl group provides a different photophysical profile and introduces properties like high refractive index and UV resistance.[7] It serves as a direct structural analogue to assess the impact of the fluorophore core.
-
Styrene: A foundational monomer in polymer science, styrene possesses intrinsic fluorescence.[10] While its quantum yield is generally low, its ubiquity and well-understood polymerization behavior make it an essential baseline for evaluating the performance gains offered by specialized fluorescent monomers like AMA.[11] Its fluorescence properties are known to be highly dependent on the concentration of residual, unpolymerized monomer.[10]
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of AMA and the selected commercial alternatives. Data has been compiled from supplier specifications and peer-reviewed literature.
| Parameter | This compound (AMA) | 2-Naphthyl Methacrylate (NMA) | Styrene |
| CAS Number | 31645-34-8[12] | 23602 (Product Number)[7] | 100-42-5 |
| Molecular Weight | 262.30 g/mol [13] | 198.24 g/mol | 104.15 g/mol |
| Excitation Max (λex) | ~362 nm[2] | ~280 nm | ~274 nm[14] |
| Emission Max (λem) | ~407 nm[2] | ~340 nm | ~307 nm[14] |
| Reported Quantum Yield (Φf) | Varies with solvent/polymer matrix | Varies with solvent/polymer matrix | Generally low; highly variable[11] |
| Polymerizable Group | Acrylate[12] | Methacrylate[7] | Vinyl[14] |
Experimental Benchmarking Protocols
Theoretical specifications provide a starting point, but true performance must be validated experimentally. The following protocols are designed as self-validating systems to objectively measure the critical performance metrics of any fluorescent monomer.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used and accessible approach that compares the fluorescence of an unknown sample to a well-characterized standard.[3][15] Its reliability hinges on careful sample preparation and adherence to specific measurement conditions.
Causality: We choose the relative method over the absolute method due to its simpler instrumentation requirements, not needing a specialized integrating sphere.[3] The core principle is that if a standard and sample absorb the same number of photons (i.e., have identical absorbance at the excitation wavelength), the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[3] To minimize errors from inner filter effects, all measurements must be conducted on highly dilute solutions with an absorbance below 0.1.[15][16]
Workflow Diagram:
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Step-by-Step Methodology:
-
Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with your sample. For AMA (emits ~407 nm), Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a suitable choice.
-
Prepare Solutions:
-
Prepare stock solutions of your test monomer (e.g., AMA) and the standard in a high-purity spectroscopic grade solvent (e.g., ethanol or cyclohexane).
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The dilutions should be prepared to have absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.[16]
-
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution against a pure solvent blank.
-
For each solution, record the absorbance value at the chosen excitation wavelength (e.g., 360 nm).
-
-
Measure Fluorescence:
-
Using a spectrofluorometer, record the spectrally corrected emission spectrum for each dilution of the sample and the standard.
-
Crucially, use the same instrument settings (excitation wavelength, slit widths) for all measurements. [15]
-
Record the spectrum of the pure solvent blank and subtract it from each sample's spectrum to correct for Raman scattering.
-
-
Process Data and Calculate:
-
Integrate the area under each corrected emission spectrum.
-
For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at the excitation wavelength (X-axis).
-
Determine the slope (gradient) of the linear fit for both plots. The linearity of these plots validates the data, confirming the absence of inner filter effects.
-
Calculate the quantum yield of the sample (Φx) using the comparative method equation[3][15]: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²) Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots for the sample and standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used; if the solvent is the same, this term is 1).
-
-
Protocol 2: Photostability Assessment
This protocol measures the rate of fluorescence decay under continuous illumination, providing a quantitative measure of a monomer's resistance to photobleaching.
Causality: Photostability is not an absolute value but is dependent on the experimental conditions, especially the intensity of the excitation light.[6][17] This protocol uses a controlled, constant illumination source and monitors the fluorescence decay over time. By fitting the decay to an exponential function, we can extract a half-life (t₁/₂), which serves as a practical and comparable metric for photostability. The experiment should be conducted on a polymer film rather than a solution to mimic conditions in solid-state applications and eliminate diffusion-related artifacts.
Workflow Diagram:
Caption: Workflow for Assessing Monomer Photostability in a Polymer Film.
Step-by-Step Methodology:
-
Polymer Synthesis: Synthesize copolymers containing a low concentration (e.g., 1 mol%) of each fluorescent monomer (AMA, NMA, Styrene) with a non-fluorescent comonomer like Methyl Methacrylate (MMA). Maintaining the same low molar ratio is key for a fair comparison.
-
Film Preparation: Dissolve the purified polymers in a suitable solvent (e.g., toluene) and create thin, uniform films on glass coverslips via spin-coating. Ensure all films have a similar thickness.
-
Microscopy Setup:
-
Mount the coverslip onto the stage of a fluorescence microscope equipped with a suitable light source (e.g., Xenon lamp or laser), filter sets, and a sensitive detector (e.g., PMT or camera).
-
Select a region of interest on the film.
-
-
Bleaching and Data Acquisition:
-
Expose the selected region to continuous, constant-intensity excitation light at the monomer's λex. It is critical to use the same illumination power density for all samples.
-
Record the fluorescence intensity at the λem at regular intervals (e.g., every 5 seconds) until the signal has decayed to less than 10% of its initial value.
-
-
Data Analysis:
-
For each sample, plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time.
-
Fit the resulting decay curve to a single exponential decay function to obtain the decay rate constant (k).
-
Calculate the photobleaching half-life (t₁/₂) as ln(2) / k . A longer half-life indicates greater photostability.
-
Protocol 3: Evaluation of Polymerization Incorporation
This protocol validates that the fluorescent monomer is successfully incorporated into the polymer backbone and is not present as a residual, unreacted species.
Causality: The utility of a fluorescent monomer is predicated on its ability to copolymerize effectively.[18] Gel Permeation Chromatography (GPC) is the standard method for determining polymer molecular weight and distribution. By using a dual-detector setup—a Refractive Index (RI) detector, which is sensitive to the total polymer mass, and a UV-Vis or Fluorescence detector, which is sensitive only to the fluorophore—we can confirm incorporation.[19] If the monomer is incorporated, the peaks from both detectors will overlap perfectly.[19] A separate peak in the UV/Fluorescence chromatogram at a later elution time would indicate residual, unincorporated monomer.
Workflow Diagram:
Caption: Workflow for Verifying Monomer Incorporation using GPC.
Step-by-Step Methodology:
-
Copolymerization: Synthesize copolymers of your fluorescent monomer with a non-fluorescent comonomer (e.g., MMA) via a suitable method (e.g., free radical polymerization with AIBN initiator).
-
Purification: After polymerization, purify the polymer to remove any unreacted monomer. This is typically done by dissolving the polymer in a good solvent (e.g., THF) and precipitating it into a poor solvent (e.g., methanol or hexane). Repeat this process 2-3 times.
-
GPC Analysis:
-
Prepare a dilute solution of the purified, dried polymer in the GPC mobile phase (e.g., THF).
-
Inject the sample into a GPC system equipped with both an RI detector and a UV-Vis or Fluorescence detector.
-
Set the UV-Vis/Fluorescence detector to a wavelength where the monomer absorbs strongly but the comonomer does not (e.g., ~360 nm for AMA).
-
-
Data Interpretation:
-
Overlay the chromatograms from the RI and UV/Fluorescence detectors.
-
Successful Incorporation: A single peak appears at the same elution time in both chromatograms. This demonstrates that the fluorophore is physically part of the high molecular weight polymer chains.
-
Poor/No Incorporation: The RI detector shows a polymer peak, but the UV/Fluorescence detector shows a peak at a much later elution time (corresponding to a low molecular weight species), indicating the presence of unreacted fluorescent monomer.
-
A Senior Scientist's Perspective: Selecting the Right Monomer
The "best" fluorescent monomer is entirely application-dependent. The data generated from the protocols above will empower you to make an informed, evidence-based decision.
-
For High-Sensitivity Sensing: If your goal is to detect trace amounts of an analyte, brightness is paramount. The monomer with the highest combination of molar extinction coefficient and quantum yield (Protocol 1) will provide the best signal-to-noise ratio. AMA, with its large aromatic system, is often a strong candidate for such applications.
-
For Live-Cell Imaging & Time-Lapse Microscopy: Here, photostability is the most critical parameter. A monomer that bleaches quickly will limit your observation time. The monomer with the longest half-life (Protocol 2) is the clear choice, even if it is slightly less bright initially.
-
For Creating Bulk Materials & Coatings: For applications where the optical properties of a bulk material are being tuned, polymerization efficiency and compatibility are key. A monomer that shows excellent incorporation with minimal unreacted residual (Protocol 3) and does not detrimentally affect the physical properties of the host polymer is ideal. Styrene, despite its lower fluorescence performance, excels in its ease of polymerization.
By systematically evaluating potential candidates using these rigorous benchmarking protocols, you move beyond marketing claims and base your selection on robust, internally generated data that directly reflects the demands of your specific research or development goals.
References
- 1. researchgate.net [researchgate.net]
- 2. polysciences.com [polysciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. polysciences.com [polysciences.com]
- 8. nbinno.com [nbinno.com]
- 9. 9-Anthracenylmethyl methacrylate from SPECIFIC POLYMERS [specificpolymers.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. scbt.com [scbt.com]
- 13. This compound 98 31645-34-8 [sigmaaldrich.com]
- 14. Spectrum [Styrene] | AAT Bioquest [aatbio.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. iss.com [iss.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00110H [pubs.rsc.org]
- 19. davidmartineau.net [davidmartineau.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 9-Anthracenylmethyl Acrylate
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and the community. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 9-Anthracenylmethyl acrylate, grounded in established safety principles and regulatory awareness.
Understanding the Hazard Profile
Before addressing disposal, we must first understand the material we are handling. This compound (CAS 31645-34-8) is a fluorescent monomer utilized in the synthesis of specialized polymers and materials. While comprehensive toxicological data is not available, its chemical structure as an acrylate ester informs the necessary precautions.
Acrylates as a class are known irritants and potent sensitizers. The unreacted monomers can penetrate common laboratory gloves, like latex and vinyl, within minutes, potentially causing skin irritation and allergic contact dermatitis. Therefore, all handling and disposal procedures must be designed to minimize direct contact and prevent environmental release.
Key Hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.
-
Sensitization: Like other acrylates, there is a risk of allergic skin reactions upon repeated contact.
-
Reactivity: As a monomer, it has the potential for uncontrolled polymerization, though specific conditions for this are not well-documented in the search results.
-
Environmental: The product should not be allowed to enter drains or waterways.
Immediate Safety & Personal Protective Equipment (PPE)
A foundational principle of chemical safety is to establish a barrier between the researcher and the hazard. When handling this compound in any capacity—including preparation for disposal—the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Acrylate monomers can quickly penetrate standard latex or vinyl gloves. Nitrile offers superior chemical resistance. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles of the solid material and potential splashes of any solutions. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. If dust formation is unavoidable, a NIOSH-approved N95 respirator may be appropriate as a supplementary control. | Since the material is a solid, dust can be generated. Acrylate vapors can be irritating to the respiratory system. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a workflow designed to manage different waste streams safely. This process ensures that waste is correctly segregated, containerized, and documented before being handled by a licensed professional waste disposal service.
Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.
Regulatory Considerations: Waste Characterization
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Generators of hazardous waste are responsible for correctly identifying and classifying their waste.
While this compound is not specifically listed by name as a hazardous waste, it would likely be classified based on its characteristics. Given that it is an acrylate, it may fall under codes for reactive or toxic wastes, depending on the specific institutional assessment. For instance, waste containing ethyl acrylate is assigned the EPA Hazardous Waste Number U113. It is imperative to consult your institution's Environmental Health & Safety (EHS) department to determine the precise waste codes applicable under your local and state regulations.
General Waste Management Principles:
-
Do Not Mix: Never mix different chemical wastes unless instructed to do so by your EHS department.
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
Labeling: All hazardous waste containers must be clearly labeled with the full chemical name (no abbreviations), associated hazards, and the date accumulation began.
-
Prohibited Disposal: Never dispose of this compound, or rinsate from its containers, down the drain or in the regular trash. This constitutes a regulatory violation and poses a significant environmental risk.
Spill and Emergency Procedures
Minor Spill (Solid):
-
Ensure proper PPE is worn.
-
Avoid creating dust.
-
Gently sweep or scoop the material and place it into a suitable, closed container for disposal.
-
Clean the affected area.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
In all cases of exposure, show the Safety Data Sheet (SDS) to the medical professional in attendance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
